N,N-Dimethylglycine hydrochloride
Descripción
Propiedades
IUPAC Name |
2-(dimethylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKASAVXZZLJTNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1118-68-9 (Parent) | |
| Record name | Dimethylglycine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1062463 | |
| Record name | Glycine, N,N-dimethyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2491-06-7 | |
| Record name | Dimethylglycine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylglycine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N,N-dimethyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIMETHYLGLYCINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXK75EAE92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N,N-Dimethylglycine hydrochloride mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of N,N-Dimethylglycine Hydrochloride
Introduction
N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine (B1666218), is a naturally occurring metabolic intermediate found in both plants and animals.[1][2] It is produced in the body during the metabolism of choline (B1196258) and is involved in the one-carbon transfer cycle.[1][3] While initially referred to as Vitamin B16, it is not a true vitamin as the body can synthesize it.[3][4] Commercially, it is often supplied as this compound (DMG-HCl) to enhance its stability and absorption.[3][5] DMG has been utilized as a nutritional supplement for over two decades, with research pointing towards its role as a metabolic enhancer, immunomodulator, antioxidant, and ergogenic aid.[1][6] This guide provides a detailed examination of the core mechanisms of action of DMG-HCl, supported by experimental data and methodological insights for researchers, scientists, and drug development professionals.
Core Mechanisms of Action
The physiological effects of this compound are multifaceted, stemming from its central role in several key biochemical pathways. The primary mechanisms include methyl donation, metabolic enhancement, immune modulation, antioxidant activity, and neurological regulation.
Methyl Donation and One-Carbon Metabolism
The most critical function of DMG is its role as a potent methyl donor.[7] In the body, DMG is a product of choline metabolism and participates in the intricate network of methylation and transmethylation reactions.[1] It donates its methyl groups in a process known as oxidative demethylation, ultimately being converted to sarcosine (B1681465) and then to glycine.[1][8]
This process is integral to the methionine cycle. DMG acts as an efficient "methionine pump" by providing methyl groups for the conversion of homocysteine back to methionine.[1] This, in turn, supports the production of S-Adenosylmethionine (SAMe), the principal methyl donor for a vast array of biochemical reactions, including the synthesis of neurotransmitters, phospholipids, and creatine, as well as the detoxification of various compounds.[1][9] By facilitating the recycling of homocysteine, DMG helps maintain a high transmethylation potential within cells and may contribute to cardiovascular health by keeping homocysteine levels in check.[1][10]
Figure 1: Metabolic pathway showing DMG's role as a methyl donor in the methionine cycle.
Immune System Modulation
DMG has been shown to modulate both humoral and cell-mediated immunity.[1][7] Research indicates that DMG can stimulate B-lymphocytes to enhance antibody production and potentiate the activity of T-lymphocytes and macrophages.[1] In a double-blind study involving 20 human subjects, DMG was found to stimulate both humoral (antibody) and cellular-mediated immune responses following a pneumococcal vaccine challenge.[1] Another study demonstrated a 4.5-fold increase in antibody titer in a DMG test group compared to a control group.[1] The mechanism may involve the modulation of cytokine expression, which are the communication molecules that balance the immune response.[1] However, it is worth noting that one study in healthy cats failed to demonstrate an enhancement of either specific or nonspecific immunity, suggesting effects may vary between species or physiological states.[11]
Antioxidant Activity
DMG functions as an antioxidant, protecting cells from oxidative stress by scavenging free radicals.[12][13] It can also contribute to the synthesis of glutathione, a major endogenous antioxidant, by providing glycine as a precursor.[14][15] This antioxidant capacity helps protect cells from damage, which may underlie some of its beneficial effects on liver function and overall cellular health.[9][12]
Neurological Function
In the central nervous system, DMG acts as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[12][16] The NMDA receptor is crucial for synaptic plasticity, learning, and memory. By modulating this receptor, DMG can influence neurotransmission.[17][18] Furthermore, as a precursor to glycine, which is an inhibitory neurotransmitter, and by supporting SAMe-dependent synthesis of other neurotransmitters, DMG plays a role in maintaining optimal brain communication pathways.[1][19] Its ability to enhance energy metabolism in the brain by contributing to the production of phosphocreatine (B42189) may also combat mental fatigue.[19]
Athletic Performance Enhancement
DMG is recognized for its potential to improve athletic performance.[7] The proposed mechanisms include enhanced oxygen utilization, reduced lactic acid buildup, and improved energy metabolism.[4][6] By acting as a metabolic enhancer, DMG helps optimize cellular respiration and energy production.[6][9] Several studies in humans and animals suggest that DMG supplementation can support endurance, reduce fatigue, and expedite muscle recovery.[4][14]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies investigating the effects of N,N-Dimethylglycine.
| Assay Type | Concentration | Scavenging Activity (%) | Source |
| DPPH Radical Scavenging | 40 mg/mL | 88.40% | [12][20] |
| ABTS+ Radical Scavenging | 40 mg/mL | 98.90% | [12][20] |
| H₂O₂ Scavenging | 40 mg/mL | 87.58% | [12][20] |
Table 1: In Vitro Antioxidant Activity of N,N-Dimethylglycine.
| Parameter | Study Group | Result | Source |
| Antibody Titer | DMG Test Group | 4.5-fold increase compared to control | [1] |
| Immune Response | 20 Human Subjects (Double-Blind) | Stimulation of humoral and cell-mediated response post-vaccine | [1] |
Table 2: Effects of N,N-Dimethylglycine on Immune Response.
| Parameter | Study Population | Dosage | Result | Source |
| VO₂ Max | Track & Field Athletes | Not Specified | 27.5% increase vs. placebo | [6] |
| Time to Exhaustion | Track & Field Athletes | Not Specified | 23.6% increase vs. placebo | [6] |
| Blood Lactate (B86563) | Horses & Mules | 2.2 g, twice daily for 4 days | Reduction from 0.74±0.06 mM to 0.60±0.03 mM | [14] |
Table 3: Effects of N,N-Dimethylglycine on Athletic Performance Markers.
| Parameter | Animal Model | Dosage | Result | Source |
| Serum ALT & AST | Male Kunming Mice | 12 mg, twice daily for 28 days | Reduced activities | [12] |
| Serum & Liver MDA | Male Kunming Mice | 12 mg, twice daily for 28 days | Reduced content | [12] |
| Body Weight | Male Kunming Mice | 12 mg, twice daily for 28 days | Increased | [12] |
Table 4: Effects of N,N-Dimethylglycine on Biochemical Markers in Animal Studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key DMG studies.
Protocol 1: In Vivo Antioxidant and Hepatoprotective Effects
-
Objective: To evaluate the effect of DMG on antioxidant capacity and liver function in an oxidative stress model.
-
Animal Model: Male Kunming mice.[12]
-
Induction of Stress: Lipopolysaccharide (LPS) was used to induce an oxidative stress model.[12]
-
Treatment: this compound (12 mg/0.3 mL sterile saline) was administered via gavage twice a day for 28 days.[12]
-
Parameters Measured:
-
Serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) activities.[12]
-
Malondialdehyde (MDA) content in serum and liver as a marker of lipid peroxidation.[12]
-
Reactive Oxygen Species (ROS) levels in hepatic mitochondria.[12]
-
Antioxidant capacity of hepatic mitochondria and mitochondrial membrane potential (MMP).[12]
-
-
Source: [12]
Figure 2: Experimental workflow for the in vivo hepatoprotective study.
Protocol 2: Human Immune Response Modulation
-
Objective: To determine if DMG stimulates the immune response in humans.
-
Study Design: A double-blind, placebo-controlled study.[1]
-
Subjects: 20 human volunteers.[1]
-
Intervention: Administration of either DMG or a placebo.
-
Immune Challenge: A pneumococcal vaccine (Pneumovax) was administered to all subjects to act as an immune challenge.[1]
-
Parameters Measured:
-
Source: [1]
Protocol 3: Athletic Performance in Equines
-
Objective: To assess the effect of DMG on performance markers in an oxygen-limited exercise paradigm.
-
Animal Model: Seven horses and four mules.[14]
-
Treatment: The experimental group was administered 2.2 g of DMG twice per day for four days.[14]
-
Exercise Protocol: The tests consisted of two exercise bouts, one starting at a high altitude (2635m) and the other at a lower altitude (1960m) to ensure a potentially oxygen-limited condition.[14]
-
Parameters Measured:
-
Source: [14]
Conclusion and Future Directions
This compound operates through a confluence of interconnected mechanisms, with its role as a methyl donor in one-carbon metabolism being central. This function directly impacts immune modulation, antioxidant capacity, neurological processes, and energy production, which collectively explain its observed physiological benefits. The quantitative data, though promising, often comes from studies with small sample sizes or in animal models.
For drug development professionals and researchers, future work should focus on:
-
Dose-Response Studies: Establishing clear dose-response relationships for its various effects in well-controlled human clinical trials.
-
Pharmacokinetic Profiling: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of DMG-HCl in humans.
-
Molecular Target Identification: Elucidating the specific molecular targets and signaling pathways, particularly in immune cells and neurons, beyond its established metabolic roles.
-
Synergistic Formulations: Investigating combinations of DMG with other nutrients (e.g., Vitamins B6, B12, Folic Acid) to potentiate its effects.[9]
By building on the existing foundation of knowledge with rigorous, large-scale research, the full therapeutic and performance-enhancing potential of this compound can be more precisely defined and harnessed.
Figure 3: Logical relationship of DMG's core mechanisms to athletic performance outcomes.
References
- 1. info.vetriscience.com [info.vetriscience.com]
- 2. mskcc.org [mskcc.org]
- 3. xtendlife.com [xtendlife.com]
- 4. purebulk.com [purebulk.com]
- 5. nn dimethylglycine hcl,dimethylglycine hydrochloride - Dimethylglycine [dimethylglycine.com]
- 6. blog.davincilabs.com [blog.davincilabs.com]
- 7. nbinno.com [nbinno.com]
- 8. Role of N,N-Dimethylglycine and Its Catabolism to Sarcosine in Chromohalobacter salexigens DSM 3043 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drbillspetnutrition.com [drbillspetnutrition.com]
- 10. blog.davincilabs.com [blog.davincilabs.com]
- 11. Immunologic responses in healthy random-source cats fed N,N-dimethylglycine-supplemented diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dimethylglycine - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. N,N-dimethylglycine differentially modulates psychotomimetic and antidepressant-like effects of ketamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
In Vitro Antioxidant Properties of N,N-Dimethylglycine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N,N-Dimethylglycine (DMG) is a naturally occurring amino acid derivative recognized for its role as a metabolic enhancer and a methyl donor. Its antioxidant properties are of increasing interest within the scientific community. This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of N,N-Dimethylglycine, with a focus on its hydrochloride salt (DMG-HCl).
Introduction to N,N-Dimethylglycine and its Antioxidant Potential
N,N-Dimethylglycine is an intermediate in the metabolism of choline (B1196258) and is involved in the methionine cycle.[1] Its chemical structure allows it to act as a methyl donor, a function that is crucial for numerous biochemical pathways, including the synthesis of the primary endogenous antioxidant, glutathione (B108866).[2] The antioxidant activity of DMG is attributed to both direct free radical scavenging and indirect mechanisms that enhance the cellular antioxidant defense systems.[3]
Quantitative Analysis of In Vitro Antioxidant Activity
The antioxidant capacity of N,N-Dimethylglycine and its sodium salt has been evaluated using various standard in vitro assays. The following tables summarize the key quantitative findings from these studies.
Table 1: Free Radical Scavenging Activity of N,N-Dimethylglycine Sodium Salt (DMG-Na)
| Assay | Concentration | Scavenging Activity (%) | Reference Compound |
| DPPH | 40 mg/mL | 88.40% | Trolox |
| ABTS | 40 mg/mL | 98.90% | Trolox |
| H₂O₂ | 40 mg/mL | 87.58% | Trolox |
Table 2: Protective Effect of N,N-Dimethylglycine (DMG) Against Oxidative Stress in Bovine Embryos
| Treatment Group | Blastocyst Formation Rate (%) |
| Control | 65.0% |
| H₂O₂ (0.5 mM) | 14.3% |
| H₂O₂ (0.5 mM) + DMG (0.1 µM) | 57.1% |
Experimental Protocols
This section details the methodologies for the key in vitro antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of the test compound (DMG-Na) in a suitable solvent.
-
Reaction: Add 1 mL of the DPPH solution to 3 mL of the sample solution.
-
Incubation: Shake the mixture vigorously and allow it to stand at room temperature in the dark for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Preparation of ABTS•+ Solution: Mix equal volumes of 7 mM ABTS stock solution with 2.45 mM potassium persulfate solution and incubate in the dark at room temperature for 12-16 hours.
-
Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compound (DMG-Na).
-
Reaction: Add 1 mL of the diluted ABTS•+ solution to 3 mL of the sample solution.
-
Incubation: Incubate the mixture at 30°C for 30 minutes.
-
Measurement: Measure the absorbance at 534 nm.
-
Calculation: The percentage of ABTS•+ radical scavenging activity is calculated using the formula mentioned for the DPPH assay.
Hydrogen Peroxide (H₂O₂) Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge hydrogen peroxide, a reactive oxygen species. The decomposition of H₂O₂ is monitored by the decrease in its absorbance at 230 nm.
Protocol:
-
Preparation of H₂O₂ Solution: Prepare a 43 mM solution of H₂O₂ in phosphate (B84403) buffer (0.1 M, pH 7.4).
-
Sample Preparation: Prepare various concentrations of the test compound (DMG-Na) in phosphate buffer.
-
Reaction: Mix 3.4 mL of the sample solution with 0.6 mL of the H₂O₂ solution.
-
Measurement: Record the absorbance at 230 nm.
-
Calculation: The percentage of H₂O₂ scavenging activity is calculated using the formula mentioned for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. Although no specific data for DMG is available, a general protocol is provided below.
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Sample Preparation: Prepare the test compound in a suitable solvent.
-
Reaction: Add 180 µL of the FRAP reagent to 20 µL of the sample solution in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known antioxidant, such as FeSO₄.
Signaling Pathways and Mechanisms of Action
The primary proposed mechanism for the indirect antioxidant effect of N,N-Dimethylglycine is its role as a methyl donor in the homocysteine-methionine cycle. By donating a methyl group, DMG facilitates the conversion of homocysteine to methionine. Methionine is a precursor for S-adenosylmethionine (SAMe), a universal methyl donor for numerous reactions, and is also involved in the synthesis of cysteine, a rate-limiting amino acid for the production of glutathione (GSH). Glutathione is a major intracellular antioxidant that plays a critical role in detoxifying reactive oxygen species and recycling other antioxidants.
One study in mice suggested that DMG-Na may protect against lipopolysaccharide-induced oxidative stress by enhancing the activity of the antioxidant defense system, which could involve the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. However, direct in vitro evidence for DMG-HCl activating the Nrf2 pathway is currently lacking.
Caption: Proposed indirect antioxidant mechanism of N,N-Dimethylglycine.
Caption: General experimental workflow for in vitro antioxidant screening.
Conclusion and Future Directions
The available in vitro evidence suggests that N,N-Dimethylglycine possesses significant free radical scavenging properties and can protect against oxidative stress. Its role as a methyl donor in the homocysteine-methionine cycle provides a plausible mechanism for its indirect antioxidant effects through the support of glutathione synthesis.
However, there is a clear need for further research specifically on the hydrochloride salt of N,N-Dimethylglycine to establish its antioxidant profile directly. Future studies should include a comprehensive panel of in vitro antioxidant assays, including the FRAP assay, to provide a more complete understanding of its antioxidant capabilities. Furthermore, cell-based assays are warranted to elucidate the specific signaling pathways, such as the Nrf2 pathway, that may be modulated by DMG-HCl to enhance cellular antioxidant defenses. Such research will be invaluable for drug development professionals and scientists exploring the therapeutic potential of this compound.
References
The Role of N,N-Dimethylglycine Hydrochloride in One-Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine, is an endogenous metabolite that plays a crucial role as a methyl donor in a wide array of biochemical reactions.[1] As an intermediate in the catabolism of choline (B1196258), DMG is positioned at the crossroads of one-carbon metabolism, intersecting with the folate and methionine cycles. This technical guide provides an in-depth exploration of the role of N,N-Dimethylglycine hydrochloride in one-carbon metabolism, presenting quantitative data from experimental studies, detailed experimental methodologies, and visual representations of the key metabolic and experimental pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential and biochemical implications of DMG.
Core Concepts in One-Carbon Metabolism
One-carbon metabolism comprises a series of interconnected pathways that are fundamental for cellular function. These pathways are responsible for the transfer of one-carbon units, which are essential for the biosynthesis of purines and thymidine, the remethylation of homocysteine to methionine, and the methylation of DNA, RNA, proteins, and lipids.[2] Key cycles within this network include the folate cycle and the methionine cycle. N,N-Dimethylglycine is intrinsically linked to these pathways, primarily through its role in the betaine-homocysteine methyltransferase (BHMT) reaction and its subsequent catabolism which contributes one-carbon units to the folate pool.[3]
Data Presentation: Quantitative Effects of N,N-Dimethylglycine on One-Carbon Metabolites
The following tables summarize quantitative data from a key animal study investigating the effects of N,N-Dimethylglycine supplementation on plasma and hepatic one-carbon metabolites in rats under folate-sufficient and folate-deficient conditions.[4]
Table 1: Effect of DMG Supplementation on Plasma Homocysteine (pHcy) Concentration in Rats [4]
| Treatment Group | Plasma Homocysteine (μmol/L) |
| Folate-Sufficient (Control) | 14.19 ± 0.39 |
| Folate-Sufficient + DMG | 12.23 ± 0.18 |
| Folate-Deficient (Control) | 28.49 ± 0.50 |
| Folate-Deficient + DMG | 31.56 ± 0.59 |
Data are presented as mean ± standard deviation.
Table 2: Effect of DMG Supplementation on Hepatic S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) Concentrations in Rats [4]
| Treatment Group | Hepatic SAM (nmol/g liver) | Hepatic SAH (nmol/g liver) | Hepatic SAM/SAH Ratio |
| Folate-Sufficient (Control) | 75.2 ± 3.1 | 14.8 ± 0.9 | 5.1 |
| Folate-Sufficient + DMG | 82.1 ± 2.9 | 15.1 ± 1.0 | 5.4 |
| Folate-Deficient (Control) | 62.3 ± 2.5 | 18.2 ± 1.1 | 3.4 |
| Folate-Deficient + DMG | 65.4 ± 3.0 | 16.5 ± 0.8 | 4.0 |
Data are presented as mean ± standard deviation. The SAM/SAH ratio is calculated from the mean values.
Key Metabolic Pathways Involving N,N-Dimethylglycine
The central role of DMG in one-carbon metabolism is best understood by examining its position within the choline oxidation pathway and its interaction with the folate and methionine cycles.
References
- 1. assaygenie.com [assaygenie.com]
- 2. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consumption of a light meal affects serum concentrations of one-carbon metabolites and B-vitamins. A clinical intervention study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of N, N-Dimethylglycine on Homocysteine Metabolism in Rats Fed Folate-Sufficient and Folate-Deficient Diets - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N-Dimethylglycine Hydrochloride: A Modulator of Synaptic Plasticity as a Partial Agonist at the NMDA Receptor Glycine Site
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. Its function is intricately regulated by the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine. Molecules that interact with the glycine co-agonist site represent significant therapeutic potential for modulating NMDA receptor activity. This technical guide explores the pharmacological profile of N,N-Dimethylglycine (DMG) hydrochloride, a derivative of the amino acid glycine. Emerging evidence identifies DMG as a partial agonist at the NMDA receptor's glycine binding site, positioning it as a modulator capable of fine-tuning receptor activity rather than simply activating or inhibiting it. This document consolidates the current understanding of DMG's mechanism of action, presents comparative quantitative data for full and partial agonists at this site, details the experimental protocols used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to NMDA Receptor Function and Modulation
The NMDA receptor is a ligand-gated ion channel that is unique in its requirement for dual activation by both glutamate and a co-agonist (glycine or D-serine).[1][2] Furthermore, at resting membrane potentials, the channel is blocked by magnesium ions (Mg²⁺). This Mg²⁺ block is only relieved by depolarization of the postsynaptic membrane, typically following activation of nearby AMPA receptors.[3] This elegant mechanism allows the NMDA receptor to function as a "coincidence detector," integrating both presynaptic glutamate release and postsynaptic depolarization before allowing the influx of cations, most notably Calcium (Ca²⁺).[3]
This influx of Ca²⁺ is a crucial second messenger, initiating downstream signaling cascades that underpin long-term potentiation (LTP) and long-term depression (LTD)—cellular mechanisms fundamental to learning and memory.[4] Given this central role, dysregulation of NMDA receptor activity is implicated in numerous neurological and psychiatric disorders. Hyperactivation can lead to excitotoxicity and neuronal death, while hypo-function is hypothesized to contribute to the cognitive and negative symptoms of schizophrenia.[3][5]
The glycine binding site on the GluN1 subunit of the NMDA receptor presents a key target for therapeutic intervention.[6] Unlike competitive antagonists that block the receptor entirely, or full agonists that maximally activate it, partial agonists offer a more nuanced approach. A partial agonist binds to the receptor but elicits only a submaximal response, even at saturating concentrations.[3] This allows them to act as functional modulators: in a low-glycine environment, they enhance receptor function, while in the presence of a saturating full agonist, they act as competitive antagonists, dampening excessive activation.[3]
N,N-Dimethylglycine (DMG) as a Glycine Site Partial Agonist
N,N-Dimethylglycine (DMG) is an N-methylated derivative of glycine.[2] Studies have sought to characterize its effects on NMDA receptor function, drawing comparisons to the full endogenous agonist glycine and the established partial agonist D-cycloserine.
Experimental evidence suggests that DMG functions as a partial agonist at the glycine binding site.[2] In studies using mouse medial prefrontal cortex brain slices, DMG, in the presence of glutamate, was shown to enhance NMDA receptor-mediated excitatory field potentials (EFPs). However, when co-applied with the full agonist glycine, DMG reduced the frequency and amplitude of these EFPs.[2] This behavior is characteristic of a partial agonist competing with a full agonist for the same binding site. The effects of DMG were similar to those of D-cycloserine, a well-characterized partial agonist, and were blocked by the glycine site antagonist 7-chlorokynurenate (7-CK), confirming its site of action.[2]
Quantitative Pharmacological Data
While direct, comprehensive quantitative data such as EC₅₀, Kᵢ, and Iₘₐₓ values for N,N-Dimethylglycine hydrochloride are not extensively reported in publicly available literature, we can contextualize its partial agonist activity by presenting data for the endogenous full agonist (Glycine) and a well-studied partial agonist (D-Cycloserine). These values are typically determined using electrophysiological techniques on recombinant NMDA receptors expressed in systems like Xenopus oocytes or HEK293 cells.
Table 1: Comparative Activity at the NMDA Receptor Glycine Site
| Compound | Agonist Type | EC₅₀ (μM) | Iₘₐₓ (% of Glycine) | Target Subunits | Reference |
| Glycine | Full Agonist | ~0.4 - 3.0 | 100% | GluN1/GluN2A | [7][8] |
| D-Cycloserine | Partial Agonist | Varies | ~40 - 50% | GluN1/GluN2A/B | [9] |
| D-Cycloserine | Super Agonist | Varies | ~200% | GluN1/GluN2C | [9] |
| N,N-Dimethylglycine HCl | Partial Agonist | Not Reported | Not Reported | GluN1/GluN2 | [2] |
Note: The potency (EC₅₀) and efficacy (Iₘₐₓ) of glycine site agonists can vary significantly depending on the specific GluN2 subunit composition of the NMDA receptor complex.[9]
Signaling Pathways and Logical Relationships
Visualizing the complex interactions at the synapse is crucial for understanding the role of DMG. The following diagrams, rendered in DOT language, illustrate the NMDA receptor signaling cascade and the functional classification of DMG.
Figure 1. NMDA Receptor Activation and Downstream Signaling Pathway.
Figure 2. Logical Relationship of DMG as a Partial Agonist.
Experimental Protocols
The characterization of N,N-Dimethylglycine and other glycine site ligands relies on precise electrophysiological and biochemical techniques. Below are detailed methodologies for key experiments.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is a robust method for studying the pharmacology of ion channels expressed in a heterologous system, allowing for precise control over receptor subunit composition.
-
Oocyte Preparation: Stage V-VI oocytes are surgically harvested from Xenopus laevis. The follicular membrane is removed by incubation in a collagenase solution (e.g., 2 mg/mL in Ca²⁺-free OR-2 solution) for 1-2 hours.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired NMDA receptor subunits (e.g., human GluN1 and a specific GluN2 subunit) at a 1:1 ratio (approx. 50 nL total volume). Injected oocytes are incubated for 2-5 days at 16-18°C in Barth's solution supplemented with antibiotics.
-
Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a standard recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4). The oocyte is impaled with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures membrane potential, and the other injects current.
-
Data Acquisition: The membrane potential is clamped at a holding potential of -60 mV to -80 mV. Agonists are applied via the perfusion system.
-
Experimental Procedure:
-
A saturating concentration of glutamate (e.g., 100 μM) is continuously applied.
-
Increasing concentrations of the glycine site agonist (e.g., Glycine, D-Cycloserine, or DMG) are co-applied to generate a dose-response curve.
-
To determine Iₘₐₓ, a saturating concentration of the test compound is applied, and the peak current is recorded. This is then compared to the peak current elicited by a saturating concentration of glycine.
-
Data are normalized to the maximal glycine response to calculate relative efficacy.
-
Figure 3. Experimental Workflow for TEVC Analysis.
Whole-Cell Patch-Clamp Recordings in Mammalian Cells
This technique allows for the study of NMDA receptors in a more native environment, such as cultured neurons or acutely prepared brain slices.
-
Cell/Slice Preparation:
-
Cultured Neurons: Primary hippocampal or cortical neurons are cultured on coverslips.
-
Brain Slices: Acute coronal slices (e.g., 300 μm thick) containing the region of interest (e.g., prefrontal cortex, hippocampus) are prepared from rodent brains using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Slices are allowed to recover for at least 1 hour.
-
-
Recording Setup: A coverslip or slice is transferred to a recording chamber on an upright microscope and continuously perfused with oxygenated aCSF at room temperature or 32-34°C. The aCSF typically contains antagonists for AMPA (e.g., CNQX), GABAₐ (e.g., picrotoxin), and glycine receptors (strychnine) to isolate NMDA receptor currents. Mg²⁺ is often omitted from the aCSF to prevent channel block.
-
Pipette and Solutions: Borosilicate glass pipettes (3-6 MΩ resistance) are filled with an internal solution (e.g., containing 130 mM Cs-gluconate, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM BAPTA, pH 7.3).
-
Establishing a Recording: A gigaohm seal is formed between the pipette tip and the membrane of a target neuron. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential of +40 mV to relieve any remaining Mg²⁺ block and record outward currents.
-
Drug Application: Test compounds (glutamate and glycine site ligands) are applied rapidly to the recorded cell using a multi-barrel local perfusion system.
-
Data Analysis: The peak amplitude and decay kinetics of the NMDA-mediated excitatory postsynaptic currents (EPSCs) are measured and analyzed to determine agonist potency and efficacy.
Multi-Electrode Array (MEA) Recordings from Brain Slices
MEA allows for the recording of network activity and field potentials from multiple sites within a brain slice simultaneously, providing insight into how a compound affects synaptic communication across a neuronal population.[10]
-
Slice Preparation: Acute brain slices are prepared as described for patch-clamp recordings.
-
MEA Setup: The brain slice is placed onto a substrate-integrated MEA chip (e.g., a 60-electrode array) in the recording chamber, ensuring the brain region of interest covers the electrodes. The slice is continuously perfused with oxygenated aCSF.
-
Recording Protocol:
-
A baseline of spontaneous or evoked activity is recorded for 10-20 minutes. Evoked field excitatory postsynaptic potentials (fEPSPs) can be generated by stimulating one electrode while recording from others along a known synaptic pathway (e.g., Schaffer collaterals to CA1 in the hippocampus).
-
The NMDA receptor-mediated component of the fEPSP is isolated pharmacologically (by blocking AMPA/kainate receptors).
-
The test compound (DMG) is bath-applied at various concentrations.
-
Changes in the frequency, amplitude, and slope of the fEPSPs are recorded and analyzed to determine the effect of the compound on synaptic strength and network excitability.
-
Conclusion and Future Directions
This compound is a promising modulator of NMDA receptor function, acting as a partial agonist at the glycine co-agonist site. This mechanism allows it to fine-tune synaptic activity, potentially restoring balance in conditions of NMDA receptor dysregulation without causing the excitotoxicity associated with full agonists or the complete channel blockade of antagonists. While qualitative evidence strongly supports this role, a significant gap remains in the quantitative characterization of its binding affinity (Kᵢ), potency (EC₅₀), and intrinsic efficacy (Iₘₐₓ) across different NMDA receptor subtypes.
Future research should focus on obtaining these critical pharmacological parameters using techniques such as radioligand binding assays and detailed electrophysiological analysis on a panel of recombinant receptors with defined subunit compositions (e.g., GluN1/2A, GluN1/2B, etc.). Such data are essential for building a comprehensive structure-activity relationship profile and for guiding the development of novel, subtype-selective NMDA receptor modulators. Understanding the precise quantitative nature of DMG's partial agonism will be paramount in evaluating its full therapeutic potential for neurological and psychiatric disorders.
References
- 1. Advancements in NMDA Receptor-Targeted Antidepressants: From d-Cycloserine Discovery to Preclinical Efficacy of Lu AF90103 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are NMDA receptor partial agonists and how do they work? [synapse.patsnap.com]
- 4. Two classes of N-methyl-D-aspartate recognition sites: differential distribution and differential regulation by glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Glutamate But Not Glycine Agonist Affinity for NMDA Receptors Is Influenced by Small Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-Cycloserine: An Evolving Role in Learning and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neuroservice.com [neuroservice.com]
N,N-Dimethylglycine Hydrochloride: An In-depth Technical Guide on its Immunomodulatory Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine, has been investigated for its role as a metabolic enhancer and its influence on the immune system. This technical guide provides a comprehensive overview of the effects of N,N-Dimethylglycine hydrochloride (DMG-HCl) on the immune response, with a focus on its impact on both humoral and cellular immunity. This document summarizes key quantitative data from various studies, presents detailed experimental protocols for assessing its immunomodulatory properties, and visualizes relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the potential therapeutic applications of DMG-HCl.
Introduction
N,N-Dimethylglycine (DMG) is a naturally occurring amino acid derivative found in small amounts in foods such as beans, cereal grains, and liver.[1][2] It is an intermediate metabolite in the choline-to-glycine metabolic pathway.[3] Marketed as a nutritional supplement, DMG has been studied for a variety of potential health benefits, including enhancing physical performance, improving neurological functions, and modulating the immune system.[1][4] This guide focuses specifically on the immunomodulatory effects of its hydrochloride salt, DMG-HCl.
Research suggests that DMG can potentiate both the humoral and cellular branches of the immune system.[1][5] Studies have indicated its ability to stimulate B-cell production of antibodies, enhance T-cell and macrophage activity, and modulate the production of cytokines.[1][6] These findings have spurred interest in its potential application as an adjuvant to vaccines and as a supportive therapy in conditions associated with compromised immune function.[5][7]
Quantitative Data on Immunomodulatory Effects
The following tables summarize the quantitative findings from key studies investigating the effects of this compound on various parameters of the immune response.
Table 1: Effects of DMG-HCl on Humoral and Cellular Immunity in Animal Studies
| Species | Immune Challenge | DMG-HCl Dosage | Key Findings | Reference |
| Rabbits | Typhoid Vaccine | Not specified | 4-fold increase in antibody production.[1] | [1] |
| Rabbits | Influenza Antigen | Not specified | 3 to 9-fold greater increase in T-cell count compared to controls.[1] | [1] |
| Rabbits | Influenza Antigen | Not specified | 2-fold increase in interferon (IFN) production.[1] | [1] |
| Rabbits | Typhoid or Influenza Antigen | Not specified | Greater than 4-fold increase in antibody production.[1] | [1] |
| New Zealand White Rabbits | Salmonella typhi Vaccine | 20 mg/kg body weight daily | Significant increase in antibody titers to Salmonella typhi O and H antigens.[8] | [8] |
| New Zealand White Rabbits | Influenza Virus Vaccine | 20 mg/kg body weight daily | Fourfold increase in mean antibody titer to influenza antigen.[9] | [9] |
Table 2: Effects of DMG-HCl on Humoral and Cellular Immunity in Human Studies
| Study Population | Immune Challenge | DMG-HCl Dosage | Key Findings | Reference |
| 20 Healthy Human Volunteers | Pneumovax Vaccine | Not specified | 4.5-fold increase in antibody titer in the DMG group compared to the control group.[1] | [1] |
| 20 Healthy Human Volunteers | Pneumovax Vaccine | Not specified | Significant increase in Leukocyte Inhibition Factor (LIF).[1] | [1] |
| 75 Individuals (including those with diabetes and sickle cell anemia) | In vitro lymphocyte blast transformation test | Not specified | Increased T-lymphocyte population.[1] | [1] |
| 20 Human Volunteers | Pneumococcal Vaccine | Orally administered | Fourfold increase in antibody response compared to controls (P < 0.01).[5][7][10] | [5][7][10] |
| 20 Human Volunteers | Streptokinase-streptodornase | Orally administered | Significantly higher mean response of leukocyte inhibition factor (P < 0.01).[5][10] | [5][10] |
Table 3: In Vitro Effects of DMG on Immune Cells
| Cell Type | Assay | Key Findings | Reference |
| Human Lymphocytes (from patients with diabetes and sickle cell disease) | Lymphocyte blast transformation with phytohemagglutinin, concanavalin (B7782731) A, and pokeweed mitogen | Almost threefold increase in lymphocyte response with DMG addition.[5][7][10] | [5][7][10] |
| THP-1 cells (human monocytic cell line) | Cytokine Secretion Assay | Increased secretion of TNF-α, IL-1, and IL-2 with increased dosages of DMG.[1] | [1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | MHC-I Expression | Increase in MHC-I expression over time in DMG treated cells compared to untreated control.[1] | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of DMG-HCl's effects on the immune response.
Lymphocyte Blast Transformation Assay
This assay measures the proliferative response of lymphocytes to a mitogen, which is an indicator of cell-mediated immunity.
Objective: To assess the effect of DMG-HCl on the proliferation of T-lymphocytes.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from whole blood.
-
RPMI-1640 culture medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Mitogens such as Phytohemagglutinin (PHA), Concanavalin A (ConA), or Pokeweed Mitogen (PWM).
-
This compound (DMG-HCl) solution.
-
96-well cell culture plates.
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT or BrdU).
-
Cell harvester and liquid scintillation counter (for [³H]-thymidine) or a microplate reader.
Procedure:
-
Isolate PBMCs from heparinized venous blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend in complete RPMI-1640 medium.
-
Adjust the cell concentration to 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of varying concentrations of DMG-HCl to the test wells. Add 50 µL of medium to the control wells.
-
Add 50 µL of the appropriate mitogen (e.g., PHA at 5 µg/mL) to stimulate the lymphocytes. For unstimulated controls, add 50 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 72 hours.
-
For the final 18 hours of incubation, add 1 µCi of [³H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the degree of lymphocyte proliferation.
Antibody Titer Measurement
This protocol is used to quantify the level of specific antibodies in the serum following an antigenic challenge, to evaluate the humoral immune response.
Objective: To determine the effect of DMG-HCl supplementation on antibody production in response to a vaccine.
Materials:
-
Serum samples from control and DMG-HCl treated subjects (e.g., rabbits or humans) collected before and after immunization.
-
Specific antigen used for immunization (e.g., pneumococcal vaccine, typhoid vaccine).
-
Enzyme-Linked Immunosorbent Assay (ELISA) plates.
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking buffer (e.g., PBS with 1% bovine serum albumin).
-
Secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-human IgG).
-
Substrate for the enzyme (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Coat the wells of an ELISA plate with the specific antigen diluted in coating buffer. Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Serially dilute the serum samples in blocking buffer and add them to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the enzyme-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the substrate solution to the wells and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader. The antibody titer is determined as the reciprocal of the highest dilution of serum that gives a positive reading above the background.
In Vitro Cytokine Production Assay
This assay measures the production of cytokines by immune cells in response to stimulation, providing insight into the modulation of cell signaling.
Objective: To evaluate the effect of DMG-HCl on the production of cytokines like TNF-α, IL-1, and IL-2 by immune cells.
Materials:
-
Immune cells (e.g., PBMCs or a specific cell line like THP-1).
-
Appropriate cell culture medium.
-
Stimulant (e.g., Lipopolysaccharide (LPS) for monocytes/macrophages).
-
This compound (DMG-HCl) solution.
-
24-well cell culture plates.
-
Cytokine-specific ELISA kits or a multiplex cytokine assay system.
Procedure:
-
Culture the immune cells in a 24-well plate at a suitable density.
-
Treat the cells with various concentrations of DMG-HCl. Include untreated controls.
-
Stimulate the cells with an appropriate agent (e.g., LPS) to induce cytokine production. Include unstimulated controls.
-
Incubate the plate for a specified period (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.
-
Collect the cell culture supernatants by centrifugation to remove cells and debris.
-
Measure the concentration of specific cytokines in the supernatants using ELISA kits or a multiplex assay system according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the proposed metabolic pathway of DMG and a typical experimental workflow for studying its immunomodulatory effects.
References
- 1. N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel physiological mechanism of glycine-induced immunomodulation: Na+-coupled amino acid transporter currents in cultured brain macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. Stimulation of the immune response by dimethylglycine, a nontoxic metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Type 1 diabetes - Wikipedia [en.wikipedia.org]
- 10. Structural, Thermal, and Vibrational Properties of N,N-Dimethylglycine–Chloranilic Acid—A New Co-Crystal Based on an Aliphatic Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
N,N-Dimethylglycine Hydrochloride: A Potential Neuroprotective Agent in Neurodegenerative Disease Models
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine (B1666218), is a naturally occurring compound found in low levels in various foods.[1] Its hydrochloride salt, N,N-Dimethylglycine hydrochloride (DMG-HCl), is a stable form often used in supplementation and research. DMG has garnered interest for its potential therapeutic applications, including its role as a metabolic enhancer and immunomodulator.[1] In the context of neurodegenerative diseases, the neuroprotective properties of DMG-HCl are attributed to several key mechanisms of action.
DMG acts as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity, learning, and memory.[2][3] Dysfunction of NMDA receptors is implicated in the pathophysiology of several neurodegenerative disorders.[4][5] Furthermore, DMG is known to possess antioxidant properties, scavenging free radicals and potentially mitigating the oxidative stress that is a common hallmark of neurodegenerative diseases.[6][7] As a methyl donor, DMG participates in the one-carbon metabolism pathway, which is crucial for the synthesis of neurotransmitters and for epigenetic regulation, both of which can be disrupted in neurodegenerative conditions.[8][9][10] DMG may also support mitochondrial function, a key aspect of neuronal health that is often compromised in neurodegeneration.[7]
This technical guide provides a comprehensive overview of the current, albeit limited, research on DMG-HCl in models of Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS). It details relevant experimental protocols and presents the available quantitative data, while also hypothesizing potential therapeutic avenues based on the known mechanisms of DMG.
Alzheimer's Disease (AD)
Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau, leading to synaptic dysfunction and neuronal death.
Preclinical Evidence & Quantitative Data
Direct preclinical studies on DMG-HCl in established AD models are limited. However, a study on a novel compound, a conjugate of memantine (B1676192) and dimethylglycine (dimethylglycine-memantine), has shown neuroprotective effects in in vitro models of AD. In SH-SY5Y cells subjected to glutamate-induced toxicity, dimethylglycine-memantine demonstrated an increase in cell viability at a concentration of 0.032 μM.[7] This suggests that the dimethylglycine moiety may contribute to the neuroprotective effects.
| Compound | Model | Concentration | Effect | Reference |
| Dimethylglycine-memantine | SH-SY5Y cells with glutamate-induced toxicity | 0.032 μM | Increased cell viability | [7] |
Hypothesized Therapeutic Mechanisms in AD
Based on its known properties, DMG-HCl could potentially exert neuroprotective effects in AD through several mechanisms:
-
NMDA Receptor Modulation: As a partial agonist at the NMDA receptor's glycine site, DMG-HCl could help to normalize glutamatergic neurotransmission, which is often dysregulated in AD.[4]
-
Antioxidant Activity: By scavenging reactive oxygen species (ROS), DMG-HCl may protect neurons from Aβ-induced oxidative stress.
-
Methyl Donation: DMG's role as a methyl donor could support the synthesis of neurotransmitters like acetylcholine, which is deficient in AD, and may also play a role in epigenetic modifications that are altered in the disease.[8]
Experimental Protocols: In Vitro AD Model
Cell Line: SH-SY5Y human neuroblastoma cells.
Protocol for Aβ-induced Toxicity:
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Aβ Preparation: Dissolve synthetic Aβ25-35 peptide in sterile water and incubate at 37°C for 72 hours to induce fibrillization.
-
Treatment: Seed SH-SY5Y cells in 96-well plates. After 24 hours, replace the medium with serum-free medium. Treat the cells with various concentrations of DMG-HCl for a predetermined time (e.g., 2 hours).
-
Induction of Toxicity: Add the prepared Aβ25-35 (e.g., 50 µg/ml) to the wells and co-incubate with DMG-HCl for 48 hours.
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
LDH Assay: Collect the cell culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercial kit.
-
Parkinson's Disease (PD)
Parkinson's disease is primarily characterized by the loss of dopaminergic neurons in the substantia nigra and the presence of intracellular protein aggregates called Lewy bodies, which are mainly composed of α-synuclein.
Preclinical Evidence & Quantitative Data
A study investigating a novel N,N-dimethylglycine-amantadine (DMG-Am) conjugate in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) showed promising results.[11] The administration of DMG-Am for 12 consecutive days restored motor and memory performance to control levels.[11]
| Compound | Model | Treatment Duration | Effect | Reference |
| N,N-dimethylglycine-amantadine (DMG-Am) | MPTP-induced mouse model of PD | 12 days | Restoration of motor and memory performance to control levels | [11] |
Hypothesized Therapeutic Mechanisms in PD
DMG-HCl may offer neuroprotection in PD through:
-
Antioxidant Effects: The high metabolic rate and dopamine (B1211576) metabolism in dopaminergic neurons make them particularly vulnerable to oxidative stress. DMG-HCl's antioxidant properties could counteract this.
-
Mitochondrial Support: Mitochondrial dysfunction is a key factor in PD pathogenesis. DMG may help maintain mitochondrial function and reduce the production of ROS.
-
Anti-inflammatory Action: Neuroinflammation, mediated by microglia and astrocytes, contributes to neuronal damage in PD. DMG has been shown to have anti-inflammatory effects in other contexts.
References
- 1. info.vetriscience.com [info.vetriscience.com]
- 2. Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. vjneurology.com [vjneurology.com]
- 6. Thioflavin T spectroscopic assay [assay-protocol.com]
- 7. Frontiers | Neuronal Mitochondrial Dysfunction and Bioenergetic Failure in Inflammation-Associated Depression [frontiersin.org]
- 8. Methyl Donors, Epigenetic Alterations, and Brain Health: Understanding the Connection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nirvicahealth.au [nirvicahealth.au]
- 10. info.davincilabs.com [info.davincilabs.com]
- 11. mdpi.com [mdpi.com]
The Complex Interplay of N,N-Dimethylglycine Hydrochloride and Homocysteine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine (B1666218), is a naturally occurring intermediate in choline (B1196258) metabolism. It has garnered attention for its potential role in modulating one-carbon metabolism and, consequently, homocysteine levels. Elevated homocysteine is an established risk factor for various pathologies, making its regulation a critical area of research. This technical guide provides an in-depth analysis of the biochemical mechanisms through which N,N-Dimethylglycine hydrochloride influences homocysteine concentrations, supported by a review of key experimental findings and detailed methodologies. Particular emphasis is placed on the intricate relationship between DMG, folate status, and the enzymatic pathways governing homocysteine remethylation and transsulfuration.
Introduction
Homocysteine, a sulfur-containing amino acid, occupies a central branch point in methionine metabolism. Its concentration in the blood is tightly regulated through two primary pathways: remethylation to methionine and irreversible conversion to cysteine via the transsulfuration pathway. Disruptions in these pathways, often due to genetic factors or nutritional deficiencies, can lead to hyperhomocysteinemia, a condition linked to an increased risk of cardiovascular disease, neurodegenerative disorders, and other chronic conditions.
N,N-Dimethylglycine (DMG) is a metabolite formed during the conversion of choline to glycine.[1] It has been investigated as a nutritional supplement for various health purposes, including immune modulation and enhancement of athletic performance.[2][3] Its role as a methyl donor suggests a potential influence on homocysteine levels, a hypothesis that has been explored in several preclinical and clinical studies. This guide synthesizes the current understanding of the impact of this compound on homocysteine metabolism, providing a technical resource for the scientific community.
Biochemical Pathways
The influence of N,N-Dimethylglycine on homocysteine is primarily mediated through its interaction with the methionine cycle.
The Methionine Cycle and Homocysteine Remethylation
Homocysteine can be remethylated to methionine by two key enzymes:
-
Methionine Synthase (MS): This folate- and vitamin B12-dependent enzyme utilizes 5-methyltetrahydrofolate (5-MTHF) as a methyl donor.
-
Betaine-Homocysteine S-Methyltransferase (BHMT): This enzyme, predominantly active in the liver and kidneys, uses betaine (B1666868) as a methyl donor, converting it to dimethylglycine in the process.[4]
DMG is a direct product of the BHMT-catalyzed reaction and can act as a feedback inhibitor of this enzyme.[4][5]
Figure 1: The Methionine Cycle and Related Pathways.
The Role of Folate
Folate status is a critical determinant of DMG's effect on homocysteine. In folate-sufficient conditions, DMG can be metabolized to sarcosine and then to glycine, with its methyl groups being transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate. This can then be reduced to 5-MTHF, the methyl donor for the MS pathway.[6][7] Thus, under these conditions, DMG can indirectly contribute to homocysteine remethylation via the MS pathway.
However, in folate-deficient states, the metabolism of DMG may be impaired, leading to its accumulation. This accumulation can inhibit the BHMT pathway, potentially exacerbating hyperhomocysteinemia.[6][8]
Quantitative Data from Experimental Studies
The impact of this compound on homocysteine levels has been investigated in both animal and human studies, with varying results that underscore the importance of the metabolic context.
Animal Studies
A key study in rats investigated the effects of 0.1% DMG supplementation in the context of both folate-sufficient and folate-deficient diets.[6][8]
| Group | Diet | Plasma Homocysteine (μmol/L) |
| 1 | 20% Casein (Folate-Sufficient) | 14.19 ± 0.39 |
| 2 | 20% Casein + 0.1% DMG | 12.23 ± 0.18 |
| 3 | 20% Casein (Folate-Deficient) | 28.49 ± 0.50 |
| 4 | 20% Casein (Folate-Deficient) + 0.1% DMG | 31.56 ± 0.59 |
| Table 1: Effect of DMG on Plasma Homocysteine in Rats.[6][8] |
In folate-sufficient rats, DMG supplementation led to a significant decrease in plasma homocysteine. Conversely, in folate-deficient rats, DMG supplementation resulted in a significant increase in plasma homocysteine.[6][8]
| Group | Diet | Hepatic Cystathionine (B15957) β-synthase (CBS) Activity |
| 1 | 20% Casein (Folate-Sufficient) | Not reported as baseline |
| 2 | 20% Casein + 0.1% DMG | Significantly enhanced |
| 3 | 20% Casein (Folate-Deficient) | Decreased |
| 4 | 20% Casein (Folate-Deficient) + 0.1% DMG | Enhanced (not statistically significant) |
| Table 2: Effect of DMG on Hepatic CBS Activity in Rats.[6][8] |
DMG supplementation enhanced the activity of hepatic cystathionine β-synthase (CBS), the rate-limiting enzyme in the transsulfuration pathway, in both folate-sufficient and folate-deficient rats, although the effect was only statistically significant in the folate-sufficient group.[6][8] The study also found that DMG supplementation did not affect the activity of hepatic methionine synthase.[6][8]
Human Studies
A randomized, blinded, crossover study in seven pre-dialysis chronic renal failure patients investigated the effect of 400 mg of DMG daily for 28 days.[5][9]
| Treatment | Plasma Homocysteine (μmol/L) | Plasma Glycine Betaine (μmol/L) | Plasma Methionine (μmol/L) |
| Placebo | Not specified | Not specified | Not specified |
| DMG | No significant difference (P = 0.624) | No significant difference (P = 0.452) | No significant difference (P = 0.457) |
| Table 3: Effect of DMG Supplementation in Chronic Renal Failure Patients.[5][9] |
This study concluded that daily supplementation with DMG does not affect plasma homocysteine concentrations in this patient population.[5][9] It is important to note that chronic renal failure is often associated with elevated plasma DMG levels, which may contribute to hyperhomocysteinemia by inhibiting BHMT activity.[4]
Experimental Protocols
Animal Study Protocol (Rat Model)
-
Subjects: Male Wistar rats.
-
Diets:
-
Folate-Sufficient: 20% casein diet (20C).
-
Folate-Deficient: 20% casein diet without added folic acid (20CFD).
-
DMG Supplementation: 0.1% N,N-Dimethylglycine added to the respective diets.
-
-
Duration: Animals maintained on diets for a specified period (e.g., 4 weeks).
-
Sample Collection: Blood and liver tissue collected after the experimental period.
-
Analytical Method: Homocysteine and related metabolite concentrations determined using a liquid chromatographic system.[6][8]
Figure 2: Experimental Workflow for the Rat Study.
Human Study Protocol (Chronic Renal Failure)
-
Study Design: Randomized, blinded, crossover.
-
Subjects: Seven pre-dialysis chronic renal failure patients.
-
Intervention: 400 mg of N,N-Dimethylglycine or placebo daily.
-
Duration: 28 days for each treatment period.
-
Sample Collection: Fasting blood samples and 12-hour urine samples collected at baseline and at the end of each treatment period.
-
Analytical Method: Specific analytical methods for homocysteine, glycine betaine, and methionine were not detailed in the abstract but would typically involve HPLC or LC-MS/MS.[5][9]
Homocysteine Measurement
The accurate measurement of total plasma homocysteine is critical for research and clinical applications.
-
Sample Handling: Blood should be collected in tubes containing EDTA. To prevent the artifactual increase of homocysteine due to its release from red blood cells, samples should be placed on ice immediately after collection and centrifuged within one hour to separate the plasma.[10][11]
-
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection: A widely used and reliable method.[12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high specificity and sensitivity.
-
Immunoassays and Enzymatic Assays: Available for automated platforms and suitable for clinical laboratories.[12]
-
Discussion and Future Directions
The available evidence indicates that the effect of this compound on homocysteine levels is not straightforward and is highly dependent on the underlying metabolic state, particularly folate status. In folate-replete individuals, DMG may promote homocysteine clearance by providing methyl groups for the methionine synthase pathway and potentially by enhancing the transsulfuration pathway. However, in the context of folate deficiency, DMG supplementation appears to be detrimental, likely due to the inhibition of the BHMT pathway and impaired DMG metabolism.
The null effect observed in chronic renal failure patients may be due to the pre-existing elevation of DMG in this population, suggesting a saturation of its metabolic pathways or a dominant effect of impaired renal clearance on homocysteine levels.
Future research should focus on:
-
Dose-response studies: To determine the optimal dosage of DMG for homocysteine modulation under different physiological conditions.
-
Human studies in diverse populations: To investigate the effects of DMG in healthy individuals with varying folate status and in other patient populations with hyperhomocysteinemia.
-
Elucidation of molecular mechanisms: Further studies are needed to fully understand how DMG regulates the expression and activity of key enzymes in homocysteine metabolism.
Conclusion
This compound has a complex and context-dependent impact on homocysteine metabolism. While it shows promise as a homocysteine-lowering agent in folate-sufficient conditions, its use in individuals with folate deficiency may be contraindicated. The translation of these findings into clinical practice requires a thorough understanding of an individual's nutritional and metabolic status. This technical guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential and limitations of N,N-Dimethylglycine in the management of hyperhomocysteinemia.
References
- 1. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 2. info.vetriscience.com [info.vetriscience.com]
- 3. nbinno.com [nbinno.com]
- 4. Dimethylglycine accumulates in uremia and predicts elevated plasma homocysteine concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. besjournal.com [besjournal.com]
- 7. Effect of <i>N</i>,<i>N</i>-Dimethylglycine on Homocysteine Metabolism in Rats Fed Folate-Sufficient and Folate-Deficient Diets [besjournal.com]
- 8. Effect of N, N-Dimethylglycine on Homocysteine Metabolism in Rats Fed Folate-Sufficient and Folate-Deficient Diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dimethylglycine supplementation does not affect plasma homocysteine concentrations in pre-dialysis chronic renal failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nvkc.nl [nvkc.nl]
- 11. labtest.com.br [labtest.com.br]
- 12. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Immunomodulatory Effects of N,N-Dimethylglycine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethylglycine hydrochloride (DMG-HCl), a derivative of the amino acid glycine, has demonstrated a range of immunomodulatory effects, positioning it as a molecule of interest for therapeutic and research applications. This technical guide provides a comprehensive overview of the current understanding of DMG-HCl's impact on the immune system. It details its effects on both humoral and cell-mediated immunity, including the enhancement of antibody production, potentiation of lymphocyte proliferation, and modulation of cytokine release. This document synthesizes available quantitative data, outlines detailed experimental protocols for key immunological assays, and visualizes the implicated signaling pathways and experimental workflows to facilitate further research and development in this area.
Introduction
N,N-Dimethylglycine (DMG) is a naturally occurring intermediary metabolite in the choline-to-glycine pathway and is found in various foods.[1] As a methyl donor, it participates in numerous biochemical processes, and its hydrochloride salt, DMG-HCl, is a stable form commonly used in research and supplementation.[2][3] Emerging evidence suggests that DMG-HCl possesses significant immunomodulatory properties, capable of enhancing both innate and adaptive immune responses.[4][5] This guide explores the multifaceted immunological effects of DMG-HCl, providing a technical resource for the scientific community.
Immunomodulatory Mechanisms of this compound
DMG-HCl exerts its effects on the immune system through a variety of mechanisms, influencing both the humoral and cellular branches of immunity.
Enhancement of Humoral Immunity
Humoral immunity, mediated by B lymphocytes and the antibodies they produce, is a critical defense mechanism against extracellular pathogens. Studies have consistently shown that DMG-HCl can significantly augment antibody production in response to antigenic challenges.
A double-blind study in human volunteers demonstrated a fourfold increase in the antibody response to a pneumococcal vaccine in individuals receiving DMG orally compared to a placebo group.[4] Similarly, research in rabbits showed a more than fourfold increase in the mean antibody titer to influenza antigen following immunization in DMG-treated animals.[5] This suggests that DMG-HCl can act as an effective adjuvant, enhancing the efficacy of vaccines.
Potentiation of Cell-Mediated Immunity
Cell-mediated immunity, involving T lymphocytes and other immune cells like macrophages, is crucial for combating intracellular pathogens and cancer cells. DMG-HCl has been shown to potentiate various aspects of this branch of the immune system.
-
Lymphocyte Proliferation: In vitro studies have demonstrated that DMG can increase the proliferative response of lymphocytes to mitogens such as phytohemagglutinin (PHA), concanavalin (B7782731) A (ConA), and pokeweed mitogen (PWM) by almost threefold.[4] Animal studies further support this, with a tenfold increase in the mean proliferative response of lymphocytes observed in DMG-treated rabbits immunized with an influenza vaccine.[5]
-
Cytokine Modulation: DMG-HCl influences the production of various cytokines, the signaling molecules of the immune system. It has been shown to increase the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12p40 (IL-12p40) in monocytic cell lines stimulated with lipopolysaccharide (LPS).[6] Conversely, in other models, it has demonstrated anti-inflammatory effects by downregulating the secretion of pro-inflammatory cytokines like IL-1β, IL-6, IL-8, and TNF-α.[7] This suggests that the effect of DMG-HCl on cytokine production may be context-dependent.
-
Macrophage Activation: While direct studies on DMG-HCl and macrophage activation are limited, its ability to modulate cytokine production in monocytes suggests a potential role in influencing macrophage polarization and function.
Quantitative Data on Immunomodulatory Effects
The following tables summarize the key quantitative findings from studies investigating the immunomodulatory effects of N,N-Dimethylglycine.
Table 1: Effects on Humoral Immunity
| Parameter | Model | Treatment | Fold Increase vs. Control | Reference |
| Antibody Response to Vaccine | Human | Oral DMG | 4-fold | [4] |
| Antibody Titer to Influenza | Rabbit | Oral DMG | >4-fold | [5] |
Table 2: Effects on Cell-Mediated Immunity
| Parameter | Model | Treatment | Fold Increase vs. Control | Reference |
| Lymphocyte Proliferation (Mitogen-stimulated) | Human (in vitro) | DMG | ~3-fold | [4] |
| Lymphocyte Proliferation (Vaccine-stimulated) | Rabbit | Oral DMG | 10-fold | [5] |
| TNF-α Production | THP-1 Monocytes (in vitro) | 0.001–1 μM DMG | Significant Increase | [6] |
| IL-12p40 Production | THP-1 Monocytes (in vitro) | 0.001–1 μM DMG | Significant Increase | [6] |
Signaling Pathways
While the precise molecular mechanisms are still under investigation, the immunomodulatory effects of DMG-HCl are likely mediated through the modulation of key intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. As a methyl donor, DMG-HCl may influence epigenetic modifications that regulate the expression of genes involved in these pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the immunomodulatory effects of this compound.
Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the proliferation of lymphocytes in response to a mitogenic or antigenic stimulus.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed 1 x 10⁵ cells per well in a 96-well flat-bottom plate.
-
Treatment: Add various concentrations of DMG-HCl (e.g., 1, 10, 100 µg/mL) to the wells. Add a mitogen such as Phytohemagglutinin (PHA; 5 µg/mL) or Concanavalin A (ConA; 2.5 µg/mL) to stimulate proliferation. Include unstimulated and mitogen-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Radiolabeling: Add 1 µCi of [³H]-thymidine to each well.
-
Final Incubation: Incubate for an additional 18 hours.
-
Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester.
-
Measurement: Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Express results as counts per minute (CPM). Calculate the Stimulation Index (SI) by dividing the mean CPM of stimulated cultures by the mean CPM of unstimulated cultures.
Cytokine Quantification (ELISA)
This protocol outlines a sandwich ELISA for the quantification of cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
References
- 1. info.vetriscience.com [info.vetriscience.com]
- 2. nbinno.com [nbinno.com]
- 3. purebulk.com [purebulk.com]
- 4. Immunomodulating properties of dimethylglycine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of the immune response by dimethylglycine, a nontoxic metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. [The role and mechanisms of N,N-dimethylglycine sodium in promoting wound healing in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
Basic chemical and physical properties of N,N-Dimethylglycine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fundamental chemical and physical properties of N,N-Dimethylglycine hydrochloride (DMG HCl). The information is presented to support research, development, and formulation activities involving this compound.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. It is the hydrochloride salt of N,N-Dimethylglycine, a derivative of the amino acid glycine. The core chemical and physical characteristics are summarized in the tables below, providing a consolidated reference for key quantitative data.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| Chemical Name | 2-(dimethylamino)acetic acid;hydrochloride | [1] |
| Synonyms | DMG HCl, Dimethylglycine HCl, N,N-Dimethylaminoacetic acid hydrochloride | [1][2] |
| CAS Number | 2491-06-7 | [1] |
| Molecular Formula | C₄H₁₀ClNO₂ | [1] |
| Molecular Weight | 139.58 g/mol | [1] |
| pKa of N,N-Dimethylglycine | 9.89 (at 25°C) | [3] |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 188 - 194 °C | [2] |
| Solubility | ||
| in Water | 100 g/L (at 20°C) | [4] |
| in Ethanol | Soluble | [2] |
| in DMSO | ~10 mg/mL | [5] |
| in PBS (pH 7.2) | ~10 mg/mL | [5] |
| in Chloroform | Insoluble | [4] |
| in Acetone | Insoluble | [4] |
| Stability | Stable under normal conditions. Hygroscopic. | [2][3] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on established pharmacopeial and regulatory guidelines.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.
Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.
Apparatus:
-
Melting point apparatus with a heating block and a calibrated thermometer or temperature probe.
-
Glass capillary tubes (sealed at one end).
-
Mortar and pestle.
-
Sample packing wire.
Procedure:
-
Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle to ensure uniform heat distribution.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[6]
-
Measurement: The packed capillary tube is inserted into the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 10-20°C/minute) for a preliminary rapid determination to find the approximate melting range.
-
Refined Measurement: The apparatus is allowed to cool. A fresh sample is prepared and heated rapidly to a temperature about 10-15°C below the approximate melting point. The heating rate is then reduced to 1-2°C/minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.[7]
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent, as recommended by the United States Pharmacopeia (USP).[8]
Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.
Apparatus:
-
Thermostatically controlled shaker or incubator.
-
Flasks with stoppers.
-
Analytical balance.
-
Filtration apparatus (e.g., syringe filters).
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).
Procedure:
-
Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol) in a flask. The excess should be sufficient to ensure that a saturated solution is formed.[8]
-
Equilibration: The flask is sealed and placed in a shaker with controlled temperature (e.g., 25°C). The mixture is agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: After agitation, the suspension is allowed to stand to allow the undissolved solid to sediment. A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L or mg/mL).
pKa Determination (Potentiometric Titration)
The pKa value is a measure of the strength of an acid in solution. For this compound, understanding its ionization behavior is crucial for formulation and understanding its physiological disposition. Potentiometric titration is a precise method for pKa determination, consistent with OECD Guideline 112.[9][10]
Principle: A solution of the substance is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[1]
Apparatus:
-
Calibrated pH meter with an electrode.
-
Burette.
-
Stirrer.
-
Titration vessel.
-
Standardized solutions of hydrochloric acid and sodium hydroxide.
Procedure:
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically purified water. The ionic strength of the solution is often kept constant by adding a background electrolyte (e.g., KCl).[1]
-
Titration: The solution is placed in the titration vessel and stirred continuously. The pH electrode is immersed in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate. The titration is continued past the equivalence point.
-
Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point. For polyprotic substances, multiple inflection points and pKa values may be observed. The data can be analyzed using graphical methods or by calculating the first and second derivatives of the titration curve to accurately locate the inflection points.[11]
Synthesis
This compound is typically synthesized via the reaction of chloroacetic acid with dimethylamine, followed by the addition of hydrochloric acid.[12][13]
This technical guide provides a foundational understanding of the key chemical and physical properties of this compound, along with standardized experimental protocols for their determination. This information is intended to be a valuable resource for scientists and researchers working with this compound.
References
- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. This compound (CAS 2491-06-7) | Manufacturers & Suppliers Europe [papchemlifesciences.com]
- 3. N,N-Dimethylglycine | 1118-68-9 [chemicalbook.com]
- 4. Thermo Scientific Chemicals this compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. westlab.com [westlab.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. scielo.br [scielo.br]
- 9. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]
- 10. oecd.org [oecd.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. patents.justia.com [patents.justia.com]
An In-depth Technical Guide to the Discovery and History of N,N-Dimethylglycine Hydrochloride in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine (B1666218), has a multifaceted history in research, initially emerging under the controversial moniker of "Vitamin B15" or "pangamic acid." First identified in 1943, this compound has been the subject of investigation for its potential roles as a metabolic enhancer, athletic performance aid, and immunomodulator. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of N,N-Dimethylglycine hydrochloride (DMG-HCl). It delves into the quantitative data from key studies, details available experimental protocols, and visualizes its primary signaling pathways, offering a thorough resource for researchers and professionals in drug development.
Discovery and Historical Context
The journey of N,N-Dimethylglycine is intrinsically linked to the narrative of pangamic acid, or "Vitamin B15." In 1951, Ernst T. Krebs, Sr., and Ernst T. Krebs, Jr., claimed to have isolated a new water-soluble factor from apricot kernels, which they named pangamic acid, suggesting its ubiquitous presence in seeds.[1] This substance was later identified as d-gluconodimethylamino acetic acid.[2] However, the composition of commercially available "pangamic acid" products has been inconsistent, often containing a mixture of substances, with N,N-Dimethylglycine being a common component.[3][4]
DMG itself was reportedly discovered in 1943.[5] It is a naturally occurring intermediate in the metabolism of choline (B1196258) to glycine and is found in small amounts in foods such as beans and liver.[5][6] Initially, it was also referred to as "Vitamin B16," a term that was later dismissed as it does not meet the scientific definition of a vitamin; the human body can synthesize it, and no deficiency disease has been identified.[5][6]
Early research, particularly in the Soviet Union, explored the potential therapeutic benefits of pangamic acid, attributing to it properties such as enhancing oxygen utilization and acting as a detoxifying agent.[1][2] These early studies, however, have been criticized for their anecdotal nature and lack of rigorous scientific control.[3] In the United States, research on DMG began in earnest in the mid-1970s, focusing on its potential applications in athletic performance and immune function.[7]
Synthesis of this compound
The hydrochloride salt of N,N-Dimethylglycine is the common form used in research and supplements due to its stability. Several methods for its synthesis have been described.
A prevalent laboratory-scale method is the Eschweiler-Clarke reaction . This involves the alkylation of glycine with aqueous formaldehyde (B43269) and formic acid, which serves as both the solvent and the reductant. The addition of hydrochloric acid subsequently yields this compound.[5][6]
Reaction: H₂NCH₂COOH + 2CH₂O + 2HCOOH → (CH₃)₂NCH₂COOH + 2CO₂ + 2H₂O (CH₃)₂NCH₂COOH + HCl → (CH₃)₂NCH₂COOH·HCl
Industrial production methods have also been developed, often involving the reaction of chloroacetic acid with dimethylamine (B145610), followed by the addition of hydrochloric acid.[8][9] These processes are optimized for yield and purity.
Quantitative Data from Research Studies
The efficacy of DMG-HCl has been investigated across various domains, with studies yielding a range of quantitative outcomes. The following tables summarize key findings.
Table 1: Effects on Immune Response
| Study Focus | Organism | Dosage | Duration | Key Quantitative Finding | Reference |
| Humoral and Cell-Mediated Immunity | Human | Not specified | Not specified | 4.5-fold increase in antibody titer to pneumovax vaccine compared to control. | [10] |
| Antibody Production | Rabbit | Not specified | Not specified | Greater than 4-fold increase in antibody production to typhoid or influenza antigen compared to controls. | [7] |
| Cytokine Secretion | Human (in vitro) | Varied | Not specified | Dose-dependent increase in TNF-α, IL-1, and IL-2 secretion. | [7] |
Table 2: Effects on Athletic Performance
| Study Focus | Subjects | Dosage | Duration | Key Quantitative Finding | Reference |
| Aerobic Capacity | Young Athletes | Not specified | Not specified | Modest improvement in aerobic capacity and reduced feelings of fatigue. | [11] |
| Endurance | Not specified | Not specified | Not specified | Reported increase in stamina. | [8] |
| Multiple Sclerosis | Progressive MS Patients | 125 mg/day | 1 year | No therapeutic effect on fatigue, cognitive, and gait performance. |
Table 3: Research in Autism Spectrum Disorder
| Study Design | Subjects | Dosage | Duration | Key Quantitative Finding | Reference |
| Double-blind, placebo-controlled | Children with ASD | Not specified | Not specified | No statistically significant difference in behavioral improvements compared to placebo. | [7] |
| Not specified | Children and Adults with ASD | Not specified | Not specified | Reported improvement in 80% of subjects. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of protocols used in key areas of DMG-HCl research.
Synthesis of this compound (Industrial Method)
This protocol is based on a patented industrial production method.[9]
Materials:
-
Autoclave
-
Organic solvent (e.g., methanol, ethanol)
-
Chloroacetic acid
-
Sodium iodide (catalyst)
-
Dry dimethylamine gas
Procedure:
-
Add the organic solvent to the autoclave.
-
Add chloroacetic acid to the solvent and stir until fully dissolved.
-
Add sodium iodide as a catalyst to the solution.
-
Slowly feed dry dimethylamine gas into the mixed solution.
-
Maintain the reaction pressure at 0.3-0.7 MPa and the temperature at 65-75 °C for 4-6 hours.
-
Following the reaction, perform condensation, cooling crystallization, centrifugation, and drying to obtain this compound.
Assessment of Athletic Performance: The Wingate Anaerobic Test
The Wingate test is a common protocol to assess anaerobic power and capacity.
Equipment:
-
Calibrated cycle ergometer (e.g., Monark)
-
Stopwatch
-
Computer with data acquisition software
Procedure:
-
Warm-up: The subject performs a 5-10 minute warm-up on the cycle ergometer at a low intensity.
-
Resistance Calculation: The resistance for the test is calculated as a percentage of the subject's body weight (typically 7.5%).
-
Test Execution:
-
The subject pedals against no resistance for a few seconds to reach maximal pedaling speed.
-
The pre-determined resistance is then applied, and the subject is instructed to pedal as hard as possible for 30 seconds.
-
Verbal encouragement is provided throughout the test.
-
-
Data Collection: The number of pedal revolutions is recorded in 5-second intervals to calculate peak power, mean power, and fatigue index.
Assessment of Immune Response: Lymphocyte Proliferation Assay
This is a generalized protocol for assessing the effect of a substance on lymphocyte proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from blood samples.
-
Culture medium (e.g., RPMI-1640)
-
Mitogen (e.g., Phytohemagglutinin - PHA) or specific antigen.
-
This compound (test substance).
-
96-well culture plates.
-
[³H]-thymidine or a non-radioactive proliferation dye (e.g., CFSE).
-
Cell harvester and scintillation counter (for [³H]-thymidine) or flow cytometer (for CFSE).
Procedure:
-
Isolate PBMCs from blood samples using a density gradient centrifugation method.
-
Plate the PBMCs in 96-well plates at a specific cell density.
-
Add the mitogen or antigen to the appropriate wells to stimulate proliferation.
-
Add varying concentrations of DMG-HCl to the test wells. Include control wells with no DMG-HCl.
-
Incubate the plates for a specific period (e.g., 3-5 days) at 37°C in a humidified CO₂ incubator.
-
For [³H]-thymidine incorporation:
-
Add [³H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
-
For CFSE assay:
-
Stain the cells with CFSE before plating.
-
After incubation, analyze the cells by flow cytometry to measure the dilution of the dye, which indicates cell division.
-
-
Calculate the proliferation index or stimulation index to determine the effect of DMG-HCl.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound are attributed to two primary mechanisms: its role as a methyl donor in one-carbon metabolism and its function as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.
One-Carbon Metabolism and Methyl Donation
DMG is an intermediate in the metabolic pathway that transfers methyl groups, which are essential for the synthesis of numerous molecules, including neurotransmitters, phospholipids, and creatine. It is formed from betaine (B1666868) (trimethylglycine) and is subsequently demethylated to sarcosine (B1681465) and then to glycine.
Figure 1: DMG's role in one-carbon metabolism as a methyl donor.
NMDA Receptor Modulation
DMG acts as a partial agonist at the glycine binding site of the NMDA receptor, a key ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and neurotransmission. For the NMDA receptor to be activated, both the glutamate binding site and the glycine binding site must be occupied. As a partial agonist, DMG can modulate receptor activity, which may underlie some of its reported neurological effects.
Figure 2: DMG as a partial agonist at the NMDA receptor.
Conclusion
This compound has a complex and, at times, controversial history in the scientific literature. While early claims surrounding "Vitamin B15" lacked rigorous scientific backing, subsequent research has begun to elucidate the potential mechanisms of action and therapeutic applications of DMG. Its roles as a methyl donor and an NMDA receptor modulator provide a foundation for its purported effects on the immune system, athletic performance, and neurological function. However, the existing body of evidence is marked by conflicting findings and a need for more robust, large-scale clinical trials. This technical guide serves as a comprehensive resource for researchers, summarizing the historical context, synthesis, quantitative data, and experimental approaches to studying DMG-HCl, thereby facilitating future investigations into this intriguing molecule.
References
- 1. isom.ca [isom.ca]
- 2. karger.com [karger.com]
- 3. Pangamic acid - Wikipedia [en.wikipedia.org]
- 4. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 5. N,N-Dimethylglycine | 1118-68-9 [chemicalbook.com]
- 6. Dimethylglycine - Wikipedia [en.wikipedia.org]
- 7. info.vetriscience.com [info.vetriscience.com]
- 8. patents.justia.com [patents.justia.com]
- 9. CN103467325B - this compound preparation method suitable for industrial production - Google Patents [patents.google.com]
- 10. mister-blister.com [mister-blister.com]
- 11. go.drugbank.com [go.drugbank.com]
N,N-Dimethylglycine Hydrochloride: A Technical Deep Dive into its Engagement with Cellular Signaling Pathways
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine, and its hydrochloride salt, are gaining attention within the scientific community for their potential to modulate key cellular signaling pathways. This technical guide synthesizes the current understanding of DMG's interaction with these pathways, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Core Mechanisms of Action
N,N-Dimethylglycine hydrochloride's bioactivity stems from three primary roles at the cellular level: as a potent antioxidant, an immunomodulator, and a methyl donor. These functions are not mutually exclusive and often intersect to influence a range of signaling cascades crucial for cellular homeostasis, stress response, and immune function.
Antioxidant and Oxidative Stress Response
DMG has demonstrated significant capabilities in mitigating oxidative stress, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway . Nrf2 is a master regulator of the antioxidant response, inducing the expression of a battery of cytoprotective genes.
A key study has shown that DMG sodium salt (DMG-Na) supplementation in weanling piglets with low birth weight led to a significant upregulation of Nuclear Respiratory Factor 1 (Nrf1), a member of the Nrf family of transcription factors, and other antioxidant-related genes in the liver.[1]
Table 1: Effect of DMG-Na on Hepatic Antioxidant Gene Expression in Piglets [1]
| Gene | Treatment Group | Fold Change vs. Control | p-value |
| Nrf1 | DMG-Na | Increased | < 0.05 |
| GPx1 | DMG-Na | Tendency to increase | p = 0.065 |
| Trx2 | LBW | Decreased | < 0.05 |
| Trx-R2 | LBW | Decreased | < 0.05 |
Source: Adapted from a study on weanling piglets.[1] "LBW" refers to low birth weight, a condition associated with increased oxidative stress.
The activation of the Nrf2 pathway by DMG leads to the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is the rate-limiting enzyme in glutathione (B108866) (GSH) synthesis. This multifaceted antioxidant response contributes to the scavenging of reactive oxygen species (ROS) and the protection of cellular components from oxidative damage.
Immunomodulation and Inflammatory Signaling
DMG exhibits immunomodulatory properties by influencing both humoral and cell-mediated immunity. This is, in part, achieved through the modulation of cytokine production, which points to an interaction with key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) .
While direct evidence of DMG binding to receptors that initiate these cascades is still emerging, studies on DMG's impact on cytokine expression provide strong indirect evidence of its involvement. For instance, in a model of UVB-induced inflammation in human keratinocytes (HaCaT cells), DMG-Na was shown to significantly reduce the mRNA and protein levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). The expression of these cytokines is heavily regulated by the NF-κB and MAPK pathways.
Table 2: Effect of DMG-Na on Pro-inflammatory Cytokine Expression in UVB-Irradiated HaCaT Cells [2]
| Cytokine | Treatment | mRNA Fold Change (vs. UVB) | Protein Fold Change (vs. UVB) |
| IL-1β | 0.005% DMG-Na | ~0.4 | ~0.5 |
| IL-6 | 0.005% DMG-Na | ~0.3 | ~0.4 |
| TNF-α | 0.005% DMG-Na | ~0.5 | ~0.6 |
Source: Adapted from a study on human keratinocytes.[2] Data represents approximate fold changes for illustrative purposes.
Furthermore, a study on LPS-stimulated THP-1 monocytes demonstrated that DMG, within a specific concentration range (0.001–1 μM), increased the production of TNF-α and IL-12p40, suggesting a context-dependent immunomodulatory role.[3]
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are critical mediators of cellular responses to a variety of stress signals. While direct quantitative data on DMG's effect on the phosphorylation of these kinases is limited, the observed modulation of downstream inflammatory cytokines strongly suggests an interaction.
Methyl Donation and Epigenetic Regulation
DMG is an intermediate in the methionine cycle, where it donates methyl groups for the synthesis of S-adenosylmethionine (SAM). SAM is the universal methyl donor for a vast array of cellular reactions, including the methylation of DNA and histones. These epigenetic modifications play a critical role in regulating gene expression.
By influencing the availability of methyl groups, DMG has the potential to alter epigenetic landscapes, thereby affecting the expression of genes involved in various signaling pathways. For example, changes in the methylation status of promoter regions of genes related to inflammation or antioxidant defense could be a long-term mechanism by which DMG exerts its effects. While this is a promising area of research, direct evidence linking DMG supplementation to specific changes in histone methylation patterns (e.g., H3K4, H3K9, H3K27 methylation) is still needed.
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the cellular effects of this compound.
Nrf2 Activation Assay (Luciferase Reporter Assay)
This assay quantitatively measures the transcriptional activity of Nrf2.
-
Cell Culture and Transfection: Seed cells (e.g., HepG2) in a 96-well plate. Co-transfect cells with a firefly luciferase reporter plasmid containing an Antioxidant Response Element (ARE) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with varying concentrations of DMG hydrochloride or a vehicle control.
-
Cell Lysis: After the desired incubation period (e.g., 24 hours), lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of Nrf2 activity relative to the vehicle control.
Western Blot Analysis for Phosphorylated MAPK
This protocol is used to detect the activation of MAPK signaling pathways.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and then serum-starve for 12-24 hours. Treat cells with DMG hydrochloride for various time points.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies specific for the phosphorylated forms of p38, ERK, and JNK overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
To normalize, strip the membrane and re-probe with antibodies for the total (phosphorylated and unphosphorylated) forms of p38, ERK, and JNK, and a loading control (e.g., GAPDH or β-actin).
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.
Lymphocyte Proliferation Assay (Tritiated Thymidine Incorporation)
This assay measures the effect of DMG on the proliferation of lymphocytes.
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using density gradient centrifugation.
-
Cell Culture and Stimulation: Culture PBMCs in a 96-well plate in the presence of a mitogen (e.g., phytohemagglutinin) and varying concentrations of DMG hydrochloride.
-
Tritiated Thymidine Pulse: After 48-72 hours of incubation, add [³H]-thymidine to each well and incubate for an additional 18 hours.
-
Cell Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester.
-
Scintillation Counting: Measure the amount of incorporated [³H]-thymidine using a liquid scintillation counter. The counts per minute (CPM) are proportional to the rate of cell proliferation.
Conclusion and Future Directions
This compound demonstrates clear engagement with cellular signaling pathways, most notably the Nrf2-mediated antioxidant response. Its immunomodulatory effects, evidenced by altered cytokine profiles, strongly suggest an influence on the NF-κB and MAPK signaling cascades, although direct mechanistic evidence is still being elucidated. Furthermore, its role as a methyl donor positions DMG as a potential epigenetic modulator, a promising avenue for future research.
For drug development professionals, DMG presents an interesting molecule with a multi-pronged mechanism of action. Further research should focus on:
-
Elucidating the direct molecular targets of DMG within the NF-κB and MAPK pathways.
-
Conducting comprehensive studies to quantify DMG-induced changes in the epigenome, particularly DNA and histone methylation patterns.
-
Performing detailed dose-response studies to understand the context-dependent immunomodulatory effects of DMG.
A deeper understanding of these interactions will be crucial for harnessing the full therapeutic potential of this compound in various disease models.
References
- 1. Effects of dimethylglycine sodium salt supplementation on growth performance, hepatic antioxidant capacity, and mitochondria-related gene expression in weanling piglets born with low birth weight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunomodulation of murine collagen-induced arthritis by N, N-dimethylglycine and a preparation of Perna canaliculus - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Therapeutic Potential of N,N-Dimethylglycine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine (B1666218), has been investigated for a range of therapeutic applications, attributed to its roles as a metabolic enhancer, antioxidant, and immunomodulator. This technical guide provides an in-depth overview of the preliminary studies on N,N-Dimethylglycine hydrochloride (DMG-HCl), summarizing key findings from preclinical and clinical research. It details the experimental protocols used in these studies, presents quantitative data in structured tables, and visualizes the proposed mechanisms of action and experimental workflows through signaling pathway and process flow diagrams. While early research has explored its potential in various conditions, including neurological disorders and immune modulation, clinical evidence remains inconclusive, highlighting the need for further rigorous investigation.
Introduction
N,N-Dimethylglycine (DMG) is a naturally occurring intermediary metabolite in the choline-to-glycine metabolic pathway[1]. It is formed from trimethylglycine when it loses a methyl group and is a byproduct of choline (B1196258) metabolism[2]. Marketed as a nutritional supplement, DMG has been suggested to enhance oxygen utilization, act as an antioxidant, and modulate the immune system[3][4]. The hydrochloride salt of DMG is a common form used in supplementation and research[2]. This guide focuses on the preliminary scientific evidence regarding the therapeutic potential of DMG-HCl, with a focus on its mechanisms of action and the experimental basis for its purported effects.
Proposed Mechanisms of Action
DMG is believed to exert its physiological effects through several mechanisms, primarily related to its role in methyl donation, neurotransmitter modulation, and antioxidant activity.
Immunomodulation
DMG has been shown to enhance both humoral and cell-mediated immune responses. Studies suggest that DMG stimulates B-cells to increase antibody production and potentiates the activity of T-cells and macrophages[3]. In a study involving human volunteers, oral DMG administration resulted in a fourfold increase in antibody response to a pneumococcal vaccine compared to a control group[5].
N-methyl-D-aspartate (NMDA) Receptor Modulation
DMG is a derivative of the amino acid glycine and has been found to act as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor[6][7]. This mechanism is thought to underlie some of its neurological effects. For instance, it has been investigated for its potential to counteract the cognitive deficits induced by NMDA receptor antagonists like ketamine and toluene[6][7].
Antioxidant Activity
DMG is considered an antioxidant that may protect cells from oxidative damage by scavenging free radicals[4]. It is believed to be involved in glutathione (B108866) synthesis, a key component of the cellular antioxidant defense system[8]. This antioxidant property has been suggested to contribute to its protective effects in various models of cellular stress[4][8].
Preclinical Studies
A number of preclinical studies in animal models have explored the therapeutic potential of DMG in various contexts.
Quantitative Data from Preclinical Studies
| Study Focus | Animal Model | DMG Dosage | Key Quantitative Findings | Reference |
| Broiler Performance | Broiler Chickens | 1 g Na-DMG/kg feed | 8% improvement in feed:gain ratio compared to control. | [9] |
| Broiler Performance | Broiler Chickens | 1 g Na-DMG/kg feed | Improved feed conversion ratio by 3.8% to 8.8% in starter phase across three trials. | [10] |
| Broiler Safety | Broiler Chickens | 10 g Na-DMG/kg feed | No pathological changes or signs of toxicity observed in liver, kidney, or heart tissue. | [9][11] |
| Immunomodulation | Rabbits | Not specified | >4-fold increase in antibody production; 3 to 9-fold increase in T-cell count compared to controls. | [3] |
| TNF-α Secretion | THP-1 cells (in vitro) | 1mM to 100mM | Dose-dependent increase in TNF-α secretion. | [3] |
Clinical Studies
Clinical trials investigating the efficacy of DMG have been conducted, primarily in the context of neurological and developmental disorders. The results, however, have been largely inconclusive.
Quantitative Data from Clinical Trials
| Condition | Study Design | No. of Patients | DMG Dosage | Key Quantitative Findings | Reference |
| Autism/Pervasive Developmental Disorder | Double-blind, placebo-controlled | 37 | Weight-dependent (not specified) | No statistically significant difference in improvement on Vineland Maladaptive Behavior Domain and Aberrant Behavior Checklist compared to placebo. | [12] |
| Autistic Disorder | Double-blind, placebo-controlled, crossover | 8 | Low dose (not specified) | No statistically significant differences on Campbell-NIMH rating scale, an experimental rating scale, or an individualized scale. | [13] |
| Autism | Double-blind, placebo-controlled | 106 | 6.94 to 10.41 mg/kg | Significant improvement in the DMG group based on MANOVA assessment of the Abnormal Behavior Checklist; however, high dropout rate (58%). | |
| Progressive Multiple Sclerosis | Double-blind, placebo-controlled, randomized | 30 | 125 mg/day | No treatment effects found between placebo and DMG groups for disability, fatigue, cognitive, or gait parameters. | [4] |
| Immunomodulation | Double-blind, placebo-controlled | 20 | Not specified | 4.5-fold increase in antibody titer to pneumococcal vaccine in the DMG group compared to the control group. | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preliminary studies of DMG and its derivatives.
Synthesis of N,N-Dimethylglycine-Amantadine (DMG-Am)
A derivative of DMG, N,N-Dimethylglycine-Amantadine, was synthesized to investigate its potential in a mouse model of Parkinson's disease.
-
Materials : Amantadine (B194251), N,N-dimethylglycine, Dichloromethane (DCM), Triethylamine (TEA), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU).
-
Procedure :
-
Solution 1 : Dissolve amantadine (8.8 mmol) in 5 mL DCM and add TEA (8.8 mmol).
-
Solution 2 : In a separate flask, dissolve N,N-dimethylglycine (9.7 mmol) in 10 mL DCM. Add TEA (9.7 mmol) and TBTU (13.6 mmol).
-
After 30 minutes, mix Solution 1 and Solution 2.
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the mixture twice with 5% NaHCO₃ solution and dry with anhydrous Na₂SO₄.
-
Purify the product by flash chromatography on a silica (B1680970) gel column.
-
MPTP-Induced Parkinson's Disease Model in Mice
This model is used to mimic the symptoms of Parkinson's disease to test the neuroprotective effects of compounds like the DMG-Am derivative.
-
Animal Model : Male C57BL/6 mice, 8 weeks old.
-
Induction of Parkinsonism :
-
Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 30 mg/kg body weight via intraperitoneal injection.
-
A second injection is given 2 hours after the first.
-
Control mice receive an equivalent volume of saline.
-
-
Treatment Protocol : The DMG-Am derivative was administered for 12 consecutive days, starting 5 days simultaneously with MPTP and continuing for 7 days after.
-
Assessment : Motor and memory performance are evaluated using tests such as the rotarod and novel object recognition.
In Vitro TNF-α Secretion Assay
This assay is used to measure the effect of DMG on the secretion of the pro-inflammatory cytokine TNF-α from immune cells.
-
Cell Line : THP-1 (human monocytic cell line).
-
Stimulation : Lipopolysaccharide (LPS) is used to stimulate the THP-1 cells.
-
DMG Treatment : Cells are treated with varying concentrations of DMG (e.g., 1mM to 100mM).
-
Measurement :
-
The viability of L929 cells (a cell line sensitive to TNF-α) is measured in the presence of the supernatant from the DMG-treated THP-1 cells.
-
A decrease in L929 cell viability indicates an increase in TNF-α secretion.
-
-
Data Analysis : A dose-response curve is generated to show the relationship between DMG concentration and TNF-α secretion.
Conclusion
Preliminary studies on this compound suggest a multi-faceted biological activity, with potential roles in immunomodulation, neurotransmission, and antioxidant defense. Preclinical data, particularly in animal models of immune challenge and neurological stress, have shown some promising results. However, the translation of these findings to clinical efficacy in humans has been challenging, with double-blind, placebo-controlled trials in autism and multiple sclerosis failing to demonstrate a significant therapeutic benefit over placebo.
The discrepancy between preclinical and clinical findings underscores the need for further research to elucidate the precise molecular mechanisms of DMG-HCl, establish optimal dosing regimens, and identify patient populations that may benefit from its administration. The detailed experimental protocols and quantitative data summarized in this guide are intended to provide a foundation for future investigations into the therapeutic potential of this compound. Researchers are encouraged to build upon these preliminary studies with rigorous, well-controlled experiments to definitively assess the clinical utility of this compound.
References
- 1. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 2. Dimethylglycine - Wikipedia [en.wikipedia.org]
- 3. info.vetriscience.com [info.vetriscience.com]
- 4. N,N-Dimethylglycine in patients with progressive multiple sclerosis: result of a pilot double-blind, placebo, controlled randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EC50 - Wikipedia [en.wikipedia.org]
- 6. The Use of Complementary Alternative Medicine in Children and Adolescents with Autism Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tolerance and safety evaluation of N, N-dimethylglycine, a naturally occurring organic compound, as a feed additive in broiler diets | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effectiveness of N,N-dimethylglycine in autism and pervasive developmental disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A double-blind, placebo-controlled, crossover pilot trial of low dose dimethylglycine in patients with autistic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: N,N-Dimethylglycine Hydrochloride Supplementation in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Overview
N,N-Dimethylglycine (DMG) is a naturally occurring tertiary amino acid and a derivative of glycine (B1666218).[1] Found as an intermediate in choline (B1196258) metabolism, it is involved in numerous physiological processes.[2] In cell culture applications, DMG, typically supplied as N,N-Dimethylglycine hydrochloride (DMG-HCl) for enhanced solubility and stability, serves as a multi-functional supplement.[3] Its primary documented activities include potent antioxidant, anti-inflammatory, and cytoprotective effects.[4][5] DMG also acts as an indirect methyl donor, participating in the homocysteine metabolic pathway.[5][6] These properties make DMG-HCl a valuable supplement for improving cell viability, mitigating environmental stress, and potentially enhancing the productivity of cell lines used in research and biopharmaceutical manufacturing.
Application Notes
Antioxidant and Cytoprotective Effects
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to DNA damage, lipid peroxidation, and developmental arrest in cultured cells.[5] DMG has been shown to be an effective antioxidant that can protect cells from such damage.
The proposed mechanism involves its role as a direct ROS scavenger and its involvement in the synthesis of glutathione, a key intracellular antioxidant.[5][7] This is particularly beneficial in culture conditions with high oxygen tension or when cells are exposed to chemical stressors. Studies on in vitro-produced (IVP) bovine embryos demonstrated that DMG supplementation significantly improved development to the blastocyst stage under high (20%) oxygen conditions and protected embryos from the detrimental effects of hydrogen peroxide (H₂O₂).[5]
Table 1: Effect of DMG on In Vitro Bovine Embryo Development Under Oxidative Stress
| Culture Condition | Supplement | Blastocyst Development Rate | Total Cell Number in Blastocysts | Reference |
|---|---|---|---|---|
| 20% O₂ | None (Control) | Lowest among groups | Not specified | [5] |
| 20% O₂ | 0.1 µM DMG | Significantly improved vs. control | Tendency to increase (P=0.06) | [5] |
| 5% O₂ | None (Control) | Significantly higher vs. 20% O₂ control | Not specified | [5] |
| 20% O₂ + 0.5 mM H₂O₂ | None (Control) | Significantly reduced | Not specified | [5] |
| 20% O₂ + 0.5 mM H₂O₂ | 0.1 µM DMG | Reduction prevented vs. H₂O₂ control | Not specified | [5] |
| Continuous Culture | 0.1 µM DMG | 39.0% (Blastocyst) | Not specified | [8][9] |
| Continuous Culture | Control | 31.0-32.2% (Blastocyst) | Not specified | [8][9] |
| Continuous Culture | 0.1 µM DMG | 47.7% (Hatched Blastocyst) | Not specified | [8][9] |
| Continuous Culture | Control | 29.5-31.0% (Hatched Blastocyst) | Not specified | [8][9] |
Data is compiled from studies on IVP bovine embryos.
Figure 1. DMG mechanism against oxidative stress.
Enhancement of Cell Proliferation and Migration
DMG has been observed to promote the proliferation and migration of certain cell types, such as human epidermal keratinocytes (HaCaT cells).[10] Treatment with the sodium salt of DMG (DMG-Na) not only maintained but slightly increased cell viability over a 72-hour period.[4] Furthermore, in a scratch wound-closure assay, DMG-Na significantly accelerated cell migration, a critical process in tissue repair and regeneration.[7][10] This effect may be linked to the upregulation of specific growth factors.[10]
Table 2: Effect of DMG-Na on Human Keratinocyte (HaCaT) Viability and Migration
| DMG-Na Concentration | Cell Viability (% of Control at 72h) | Wound Closure Rate (% at 24h) | Reference |
|---|---|---|---|
| Control | 100% | ~25% | [4] |
| 0.00005% | ~110% | Not Significantly Different | [4] |
| 0.0005% | ~120% | ~40% | [4] |
| 0.005% | ~125% | ~50% | [4] |
Data is approximated from graphical representations in the cited literature.
Modulation of Immune Responses
DMG can influence the activity of immune cells. Research has shown that it can modulate the production of cytokines, which are key signaling molecules in the immune system.[6] For instance, DMG has been shown to affect the secretion of Tumor Necrosis Factor-Alpha (TNF-α) and increase the production of interferon, a cytokine with antiviral and anti-tumor properties.[6] Additionally, studies indicate that DMG can stimulate B-cells to enhance antibody responses and potentiate the activity of T-cells and macrophages.[6] These immunomodulatory properties make DMG a supplement of interest for researchers in immunology and for applications involving immune cell cultures.
Potential in Biopharmaceutical Production
While direct studies on DMG-HCl supplementation for monoclonal antibody (mAb) production are limited, its known biological activities suggest a strong potential for improving processes that utilize cell lines like Chinese Hamster Ovary (CHO). High-density fed-batch cultures often generate significant metabolic waste and oxidative stress, which can limit cell growth and productivity.[11][12]
The benefits of DMG in this context could be twofold:
-
Stress Mitigation: Its antioxidant properties could protect production cells from ROS-induced damage, potentially extending the viable culture duration and improving overall cell health.[5]
-
Metabolic Support: As a glycine derivative and an indirect methyl donor, DMG is involved in key metabolic pathways, including the synthesis of amino acids and SAMe, which are crucial for cell growth and protein synthesis.[2][6][13]
Therefore, DMG-HCl is a promising candidate for inclusion in media optimization and feed strategies aimed at enhancing the yield and quality of recombinant proteins.
Protocols
Protocol 1: Preparation of DMG-HCl Stock Solution
This protocol provides a general method for preparing a sterile stock solution of this compound for addition to cell culture media.
Materials:
-
This compound (DMG-HCl) powder (e.g., CAS 2491-06-7)[14][15]
-
Cell culture-grade water or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Calibrated balance and weigh boats
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of DMG-HCl powder. For a 100 mM stock solution, use 13.96 mg of DMG-HCl per 1 mL of solvent.
-
Add the powder to a sterile conical tube.
-
Add the appropriate volume of cell culture-grade water or PBS to the tube.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile conical tube.
-
Label the tube with the compound name, concentration, date, and initials.
-
Store the stock solution at 4°C for short-term use (weeks) or in aliquots at -20°C for long-term storage (months). Avoid repeated freeze-thaw cycles.
Protocol 2: Determining Optimal DMG-HCl Concentration (Dose-Response Assay)
This protocol outlines a method to determine the optimal, non-toxic working concentration range of DMG-HCl for a specific cell line using a cell viability assay.
Figure 2. Dose-response experimental workflow.
Procedure:
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare Dilutions: Prepare a series of 2x concentrated dilutions of DMG-HCl from your stock solution in complete culture medium. A suggested range is from 20 mM down to 2 µM (this will result in a final concentration of 10 mM to 1 µM in the wells). Include a "no DMG" control.
-
Treatment: Carefully remove the existing medium from the cells and add 100 µL of the 2x DMG-HCl dilutions to the appropriate wells.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: After incubation, assess cell viability using a metabolic assay such as MTT, WST-1, or resazurin, following the manufacturer's instructions.
-
Analysis: Read the plate using a microplate reader at the appropriate wavelength. Normalize the results to the "no DMG" control wells (set to 100% viability) and plot cell viability against the log of the DMG-HCl concentration to determine the optimal working range.
Protocol 3: Assessing Cytoprotective Effects Against Oxidative Stress
This protocol is designed to evaluate the ability of DMG-HCl to protect cells from chemically-induced oxidative stress.
Materials:
-
Cells of interest cultured in appropriate plates (e.g., 96-well or 24-well)
-
DMG-HCl stock solution
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), menadione, tert-Butyl hydroperoxide)
-
Complete culture medium
-
Cell viability assay kit
Procedure:
-
Seeding: Seed cells and allow them to attach overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing the optimal, non-toxic concentration of DMG-HCl (determined in Protocol 3.2). Also, include a "no DMG" control group.
-
Incubation: Incubate the cells with DMG-HCl for a pre-treatment period (e.g., 2-4 hours).
-
Induce Stress: Add the oxidative stress-inducing agent directly to the medium at a pre-determined toxic concentration (a dose-response for the agent itself should be performed beforehand). Ensure a control group receives DMG but no stressor, and another receives the stressor but no DMG.
-
Incubation: Incubate for the desired period (e.g., 4-24 hours).
-
Assessment: Measure cell viability using a suitable assay.
-
Analysis: Compare the viability of cells treated with the stressor alone to those pre-treated with DMG-HCl before stressor addition. A significant increase in viability in the DMG-HCl group indicates a cytoprotective effect.
Protocol 4: Cell Migration Scratch Assay
This protocol details how to perform a scratch assay to assess the effect of DMG-HCl on cell migration.[4]
Figure 3. Cell migration scratch assay workflow.
Procedure:
-
Create Monolayer: Seed cells in a multi-well plate (e.g., 12-well or 24-well) and grow them until they form a fully confluent monolayer.
-
Create Scratch: Using a sterile p200 pipette tip, make a straight scratch through the center of the monolayer.
-
Wash: Gently wash the wells twice with sterile PBS to remove any detached cells and debris.
-
Treatment: Replace the PBS with fresh, low-serum medium (to minimize proliferation) containing either the desired concentration of DMG-HCl or no supplement (control).
-
Imaging (T=0): Immediately capture images of the scratch at defined locations using a microscope with a camera. These will serve as the baseline (T=0).
-
Incubation: Return the plate to the incubator.
-
Subsequent Imaging: Capture images of the same locations at several subsequent time points (e.g., 6, 12, 24 hours).
-
Analysis: Use image analysis software (like ImageJ) to measure the area of the cell-free "wound" at each time point. Calculate the percentage of wound closure relative to the T=0 area. Compare the rate of closure between the DMG-HCl-treated and control groups.
References
- 1. Dimethylglycine - Wikipedia [en.wikipedia.org]
- 2. Effects of dimethylglycine sodium salt supplementation on growth performance, hepatic antioxidant capacity, and mitochondria-related gene expression in weanling piglets born with low birth weight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nn dimethylglycine hcl,Dimethylglycine hydrochloride -FZBIOTECH [dimethylglycine.com]
- 4. benchchem.com [benchchem.com]
- 5. N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.vetriscience.com [info.vetriscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of N, N-dimethylglycine on the development of in vitro produced bovine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of cell culture media and feed supplements on cell metabolism and quality of IgG produced in CHO-K1, CHO-S, and CHO-DG44 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nutrient supplementation strategy improves cell concentration and longevity, monoclonal antibody production and lactate metabolism of Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. opmbio.com [opmbio.com]
- 14. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 15. biobasic.com [biobasic.com]
Synthesis and Purification of N,N-Dimethylglycine Hydrochloride for Research Applications
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the synthesis and purification of N,N-Dimethylglycine hydrochloride (DMG-HCl), a compound of interest in various research and pharmaceutical development contexts. Two primary synthetic routes are presented: the Eschweiler-Clarke reaction using glycine (B1666218) as a starting material, and the reaction of chloroacetic acid with dimethylamine (B145610). Furthermore, purification protocols involving activated carbon treatment and recrystallization are detailed to ensure high-purity DMG-HCl suitable for research use. Quantitative data on reaction yields and product purity are summarized, and analytical characterization methods are discussed.
Introduction
N,N-Dimethylglycine (DMG) is a naturally occurring amino acid derivative found in small amounts in plants and animals. Its hydrochloride salt, this compound, is a stable, water-soluble compound. DMG is a metabolic intermediate in the choline (B1196258) cycle and is involved in methyl group donation, which plays a crucial role in numerous biochemical pathways. Due to its physiological roles, DMG and its salts are investigated for their potential therapeutic benefits, including immune system modulation, enhancement of athletic performance, and as a nutritional supplement. For research and drug development purposes, the availability of high-purity DMG-HCl is essential. This application note provides robust and reliable methods for its synthesis and purification.
Synthesis of this compound
Two common and effective methods for the synthesis of this compound are the Eschweiler-Clarke reaction and the reaction of chloroacetic acid with dimethylamine.
Method 1: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic method for the methylation of primary amines. In this case, glycine is dimethylated using formaldehyde (B43269) as the source of the methyl groups and formic acid as the reducing agent. The reaction proceeds to the tertiary amine without the formation of a quaternary ammonium (B1175870) salt.[1][2] The subsequent addition of hydrochloric acid yields the desired hydrochloride salt.[3]
Reaction Scheme:
Glycine + 2 HCHO + 2 HCOOH → N,N-Dimethylglycine + 2 CO₂ + 2 H₂O N,N-Dimethylglycine + HCl → this compound
Method 2: Reaction of Chloroacetic Acid with Dimethylamine
This method involves the nucleophilic substitution of the chlorine atom in chloroacetic acid by dimethylamine. The reaction is typically carried out in an aqueous solution. The resulting N,N-Dimethylglycine is then converted to its hydrochloride salt by the addition of hydrochloric acid.[4][5] This method can achieve high yields, often exceeding 90%.[3]
Reaction Scheme:
ClCH₂COOH + 2 (CH₃)₂NH → (CH₃)₂NCH₂COOH + (CH₃)₂NH₂Cl (CH₃)₂NCH₂COOH + HCl → (CH₃)₂NCH₂COOH·HCl
Data Presentation
The following tables summarize the quantitative data associated with the synthesis and characterization of this compound.
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Method 1: Eschweiler-Clarke | Method 2: Chloroacetic Acid & Dimethylamine |
| Starting Materials | Glycine, Formaldehyde, Formic Acid, HCl | Chloroacetic Acid, Dimethylamine, HCl |
| Typical Yield | 64% - 67%[3] | > 90%[3] |
| Reaction Conditions | Aqueous solution, heated to 80-100°C[1][6] | Aqueous solution, 20-70°C[7] |
| Advantages | Avoids handling of chloroacetic acid. | Higher yield, readily available starting materials. |
| Disadvantages | Lower yield compared to Method 2. | Chloroacetic acid is corrosive and toxic. |
Table 2: Physicochemical and Analytical Data for this compound
| Property | Value |
| Molecular Formula | C₄H₁₀ClNO₂ |
| Molecular Weight | 139.58 g/mol [8] |
| Appearance | White to off-white crystalline powder[8] |
| Melting Point | 188 - 194 °C[8] |
| Purity (by HPLC) | ≥ 98%[9] |
| ¹H NMR (D₂O) | δ 2.92 (s, 6H, N(CH₃)₂), 3.72 (s, 2H, NCH₂)[10] |
| ¹³C NMR (H₂O) | δ 46.31 (N(CH₃)₂), 62.68 (NCH₂), 172.95 (C=O)[10] |
| Solubility | Soluble in water (100 g/L at 20°C)[11] |
Experimental Protocols
Protocol 1: Synthesis via Eschweiler-Clarke Reaction
This protocol is adapted from established procedures for the Eschweiler-Clarke reaction.[1][6]
Materials:
-
Glycine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521) (for basification)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stir bar, add glycine (1.0 eq).
-
To the flask, add formic acid (2.2 eq) and a 37% aqueous solution of formaldehyde (2.2 eq).
-
Heat the reaction mixture to 80-100°C and maintain it under reflux with stirring for 18-24 hours.
-
Cool the reaction mixture to room temperature.
-
Add water and concentrated hydrochloric acid to the reaction mixture.
-
Extract the aqueous phase with dichloromethane to remove any organic impurities.
-
Basify the aqueous phase to a pH of approximately 11 using a sodium hydroxide solution.
-
Extract the basified aqueous phase with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude N,N-Dimethylglycine.
-
Dissolve the crude product in a minimal amount of water and add concentrated hydrochloric acid to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with a small amount of cold water, and dry under vacuum.
Protocol 2: Synthesis from Chloroacetic Acid and Dimethylamine
This protocol is based on industrial preparation methods.[4][7]
Materials:
-
Chloroacetic acid
-
Dimethylamine (40% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Reaction vessel with stirring and temperature control
-
Addition funnel
-
Filtration apparatus
Procedure:
-
Prepare a solution of chloroacetic acid in deionized water in a reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add a 40% aqueous solution of dimethylamine via an addition funnel, maintaining the temperature between 20-70°C. The molar ratio of chloroacetic acid to dimethylamine should be approximately 1:2.5 to 1:5.[7]
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for 2-5 hours.[7]
-
Remove any unreacted dimethylamine by distillation or under reduced pressure.
-
Concentrate the resulting solution under reduced pressure to induce crystallization of N,N-Dimethylglycine.
-
Cool the mixture to 25°C and collect the crystals by filtration.[7]
-
Dissolve the crude N,N-Dimethylglycine in water and add concentrated hydrochloric acid to form the hydrochloride salt.
-
Cool the solution to induce crystallization of this compound.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol (B145695), and dry under vacuum.
Purification Protocol: Activated Carbon and Recrystallization
This protocol can be used to further purify the this compound obtained from either synthesis method.[12]
Materials:
-
Crude this compound
-
Deionized water
-
Activated carbon
-
Ethanol
-
Beaker
-
Heating plate
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot deionized water.
-
Add a small amount of activated carbon (approximately 2-5% by weight of the crude product) to the hot solution.
-
Stir the mixture and gently heat for 15-30 minutes to decolorize the solution.
-
Filter the hot solution through a fluted filter paper or a Celite pad to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
For further purification, recrystallization can be performed from a mixed solvent system such as water-ethanol. Dissolve the crystals in a minimum amount of hot water and add ethanol until the solution becomes slightly turbid. Reheat to obtain a clear solution and then allow it to cool slowly.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain pure this compound.
Visualizations
Synthesis Workflow
Caption: Overview of the two primary synthesis routes for this compound.
Purification Workflow
Caption: Step-by-step workflow for the purification of this compound.
Conclusion
The protocols described in this application note provide reliable and reproducible methods for the synthesis and purification of high-purity this compound for research purposes. The choice between the Eschweiler-Clarke reaction and the chloroacetic acid with dimethylamine method will depend on the available starting materials, desired yield, and scale of the synthesis. The provided purification protocol is effective in removing impurities and yielding a product suitable for sensitive applications in research and drug development. Proper analytical characterization is crucial to confirm the identity and purity of the final product.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. CN103467325B - this compound preparation method suitable for industrial production - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 7. CN103467324A - Preparation method of N, N-dimethylglycine for industrial production - Google Patents [patents.google.com]
- 8. This compound (CAS 2491-06-7) | Manufacturers & Suppliers Europe [papchemlifesciences.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. N,N-Dimethylglycine | C4H9NO2 | CID 673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. US6875890B1 - Method of producing N, N-dimethyl glycine hydrochloride - Google Patents [patents.google.com]
Analytical Methods for the Quantification of N,N-Dimethylglycine Hydrochloride in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine, is an endogenous metabolite involved in various physiological processes, including the methionine cycle.[1][2] Its quantification in biological matrices such as plasma, serum, and urine is crucial for clinical diagnostics, metabolic studies, and pharmacokinetic analysis in drug development. This document provides detailed application notes and protocols for the analysis of N,N-Dimethylglycine hydrochloride using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolic Pathway of N,N-Dimethylglycine
N,N-Dimethylglycine is a key intermediate in the metabolism of choline. Choline is first oxidized to betaine (B1666868). Betaine then donates a methyl group to homocysteine to form methionine, a reaction catalyzed by betaine-homocysteine methyltransferase (BHMT), resulting in the formation of DMG.[2][3] DMG is further demethylated to sarcosine (B1681465) (N-methylglycine), which is then converted to glycine.[2]
Analytical Methods and Protocols
A variety of analytical techniques can be employed for the quantification of DMG in biological samples. The choice of method often depends on the required sensitivity, specificity, and available instrumentation.
General Experimental Workflow
The general workflow for analyzing DMG in biological samples involves sample preparation, chromatographic separation, detection, and data analysis.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine analysis and offers good precision and cost-effectiveness.[4] It often requires pre-column derivatization to enhance the UV absorbance of DMG.
Experimental Protocol
1. Sample Preparation and Derivatization [4][5]
-
To 100 µL of plasma or urine, add 800 µL of a derivatizing solution containing p-bromophenacyl bromide and 18-crown-6 (B118740) in acetonitrile (B52724).
-
Vortex the mixture and heat at 80°C for 60 minutes.
-
Cool the sample to room temperature and centrifuge.
-
Inject the supernatant directly into the HPLC system.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water.[4][5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of DMG, often considered the gold standard.[6][7] It typically does not require derivatization.
Experimental Protocol
1. Sample Preparation [7]
-
To 50 µL of plasma or serum, add 150 µL of acetonitrile containing an internal standard (e.g., d9-betaine).
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions [7]
-
Column: Normal-phase silica (B1680970) column.[7]
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and an aqueous buffer.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the transition m/z 104 -> 58 for DMG.[7]
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high resolution and is a robust technique for DMG analysis. However, it necessitates derivatization to increase the volatility of the analyte.[8]
Experimental Protocol
1. Sample Preparation and Derivatization [8][9]
-
Perform a clean-up of the urine sample using cation-exchange chromatography.[9]
-
Evaporate the sample to dryness.
-
For esterification, add ethanol (B145695) and hydrochloric acid and heat.[9]
-
Alternatively, for silylation, add a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heat.[10]
-
Extract the derivatized DMG into an organic solvent (e.g., methylene (B1212753) chloride).[9]
-
Column: A packed column such as 10% Carbowax 20 M or a capillary column.[9]
-
Carrier Gas: Helium.
-
Temperature Program: A suitable temperature gradient to separate the analyte from matrix components.
-
Ionization: Electron Ionization (EI).
-
MS Detection: Monitoring of characteristic ions of the derivatized DMG.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described analytical methods for N,N-Dimethylglycine in various biological matrices.
| Method | Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Precision (CV%) | Reference |
| HPLC-UV | Plasma, Urine | 2 µmol/L | - | - | >97% | 0.9 - 4.4% | [4][5] |
| HPLC-UV | Serum, Urine | 7.5 ng (on column) | 25 ng (on column) | Up to 120 ng/µL | 90.9 - 106.6% | 3.6 - 10.5% | [11] |
| LC-MS/MS | Plasma, Serum | <0.3 µmol/L | 0.4 µmol/L | 0.4 - 400 µmol/L | 87 - 105% | 2.1 - 8.8% | [7] |
| LC-MS/MS | Plasma, Urine | 0.35 nmol/L (urine) | - | - | - | <10.0% | [6] |
| GC-MS | Urine | 0.01 mM | - | - | - | - | [9] |
Note: Dashes (-) indicate that the data was not specified in the cited literature.
Normal Concentration Ranges in Healthy Individuals
The table below presents typical fasting plasma/serum concentrations of N,N-Dimethylglycine in healthy adults.
| Biological Matrix | Analyte | Concentration Range (µmol/L) | Reference |
| Serum | N,N-Dimethylglycine | 1.42 - 5.27 | [8] |
| Plasma | N,N-Dimethylglycine | 1.30 - 2.02 (median and 25th-75th percentiles) | [7] |
Conclusion
The choice of analytical method for the quantification of this compound in biological samples is dependent on the specific requirements of the study. HPLC-UV offers a cost-effective solution for routine analysis, while LC-MS/MS provides superior sensitivity and specificity, making it ideal for clinical research and studies requiring low detection limits. GC-MS remains a viable, albeit more laborious, alternative. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods for DMG quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 3. Dimethylglycine Deficiency and the Development of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple method for the routine determination of betaine and N,N-dimethylglycine in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bevital.no [bevital.no]
- 8. Serum betaine, N,N-dimethylglycine and N-methylglycine levels in patients with cobalamin and folate deficiency and related inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas chromatographic assay for N,N-dimethylglycine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In vivo Administration of N,N-Dimethylglycine Hydrochloride in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo administration protocols for N,N-Dimethylglycine hydrochloride (DMG-HCl) in rodent models. The information is compiled from various scientific studies and is intended to guide researchers in designing and executing experiments involving this compound.
Overview of N,N-Dimethylglycine (DMG)
N,N-Dimethylglycine is a derivative of the amino acid glycine (B1666218) and is naturally found in small amounts in foods such as beans and liver. It is a metabolite of choline (B1196258) and is involved in the homocysteine metabolism pathway. DMG has been investigated for various biological activities, including its role as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, its immunomodulatory effects, and its antioxidant properties. The hydrochloride salt form (DMG-HCl) is commonly used in research due to its stability and solubility.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of DMG-HCl and its related forms (DMG, DMG sodium salt) used in various rodent studies.
Table 1: Intraperitoneal (IP) Injection of DMG in Rodent Models
| Rodent Species | Dosage Range (mg/kg) | Frequency | Vehicle | Experimental Context | Reference |
| Male ICR Mice | 30 - 100 | Twice daily for 14 days | Not specified | Behavioral disturbances and synaptic dysfunction | [1] |
| Male C57BL/6 Mice | 72 | Daily for 12 consecutive days | Normal saline | Parkinson's disease model (MPTP-induced) | |
| Rats | 100 | Daily, starting 14 days prior to collagen II injection and continuing for 30 days after | Sterile water | Collagen-induced arthritis | |
| Rats | 100 | Daily | Saline | Collagen-induced arthritis |
Table 2: Oral Gavage Administration of DMG in Rodent Models
| Rodent Species | Dosage (mg/kg) | Frequency | Vehicle | Experimental Context | Reference |
| Male Kunming Mice | 12 mg/0.3 mL | Single dose | Sterile saline | Oxidative damage in the small intestine | |
| Male Kunming Mice | 12 mg/0.3 mL | Twice a day for 28 days | Sterile saline | Antioxidant capacity and liver function | |
| Rats | 25 and 35 | Not specified | Not specified | Gastric ulcer models | [2] |
Table 3: Dietary and Drinking Water Supplementation of DMG in Rodent Models
| Rodent Species | Concentration | Administration Method | Duration | Experimental Context | Reference |
| Rats | 0.1% DMG | In 20% casein diets | Not specified | Homocysteine metabolism | |
| Mice | 50 mM DMG | In drinking water | Prophylactic (5 days prior to melanoma inoculation) and therapeutic (5 days after) | Melanoma tumor growth and metastasis | [3] |
| Mice | 1.7 mg/ml | In drinking water | Not specified | Collagen-induced arthritis |
Experimental Protocols
Preparation of DMG-HCl Solution for In Vivo Administration
Materials:
-
This compound (powder)
-
Sterile vehicle:
-
For oral administration: Sterile distilled water or 0.9% sterile saline.
-
For intraperitoneal injection: Sterile 0.9% saline or Phosphate-Buffered Saline (PBS), pH 7.2.
-
-
Sterile vials or tubes
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe (optional, for ensuring sterility of injectable solutions)
Protocol:
-
Calculate the required amount of DMG-HCl: Based on the desired dosage (mg/kg) and the average weight of the rodents, calculate the total mass of DMG-HCl needed.
-
Determine the final concentration: Decide on a suitable injection or gavage volume (e.g., 5-10 mL/kg for mice). Calculate the required concentration of the DMG-HCl solution in mg/mL.
-
Dissolution:
-
Weigh the calculated amount of DMG-HCl powder and place it in a sterile vial.
-
Add the required volume of the sterile vehicle to the vial. N,N-dimethylglycine (hydrochloride) is soluble in PBS (pH 7.2) at approximately 10 mg/ml.
-
Vortex the solution until the DMG-HCl is completely dissolved. Gentle warming may be used to aid dissolution if necessary, but ensure the compound is heat-stable.
-
-
Sterilization (for injectable solutions): If the solution was not prepared under strict aseptic conditions, it is recommended to sterilize it by filtering through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Storage: It is recommended to prepare fresh solutions daily. If short-term storage is necessary, store at 2-8°C and protect from light. Aqueous solutions are not recommended to be stored for more than one day.
Protocol for Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared sterile DMG-HCl solution
-
Appropriately sized sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge for mice)
-
70% ethanol (B145695) for disinfection
-
Animal restraint device (optional)
Protocol:
-
Animal Restraint: Securely restrain the mouse. One common method is to scruff the mouse by grasping the loose skin over the shoulders with the thumb and forefinger. The mouse's head should be immobilized.
-
Injection Site Identification: Position the mouse with its head tilted slightly downwards. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and cecum.
-
Injection:
-
Insert the needle, bevel up, at a 10-20 degree angle into the identified injection site.
-
Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn into the syringe, which would indicate incorrect placement.
-
If aspiration is clear, slowly inject the DMG-HCl solution. The maximum recommended volume for an IP injection in a mouse is typically 10 mL/kg.
-
-
Withdrawal and Monitoring:
-
Withdraw the needle smoothly.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.
-
Protocol for Oral Gavage in Mice
Materials:
-
Prepared DMG-HCl solution
-
Sterile oral gavage needle (feeding needle), typically 18-20 gauge for adult mice, with a ball-tip.
-
Appropriately sized sterile syringe (e.g., 1 mL)
-
Animal restraint device (optional)
Protocol:
-
Measure Gavage Needle Length: To prevent perforation of the esophagus or stomach, measure the correct insertion length by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle reaching the last rib.
-
Animal Restraint: Firmly restrain the mouse by scruffing the neck and back to keep the head and body in a straight line. This alignment is crucial for the needle to pass easily into the esophagus.
-
Needle Insertion:
-
Gently insert the gavage needle into the mouth, slightly to one side to avoid the incisors.
-
Advance the needle along the roof of the mouth towards the back of the throat. The mouse will typically swallow as the needle enters the esophagus.
-
Allow the needle to slide down the esophagus to the pre-measured depth. Do not force the needle. If resistance is met, withdraw and reposition.
-
-
Administration:
-
Once the needle is correctly positioned, slowly administer the DMG-HCl solution. The typical maximum volume for oral gavage in mice is 10 mL/kg.
-
-
Withdrawal and Monitoring:
-
After administration, smoothly withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
DMG is known to interact with several key biological pathways. Below are diagrams illustrating its role in NMDA receptor signaling and homocysteine metabolism.
Caption: DMG acts as a partial agonist at the NMDA receptor's glycine co-agonist site.
Caption: DMG is a key intermediate in the remethylation of homocysteine to methionine.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of DMG-HCl in a rodent model.
Caption: A generalized experimental workflow for in vivo DMG-HCl studies in rodents.
References
Application Notes and Protocols: N,N-Dimethylglycine Hydrochloride as a Tool to Investigate NMDA Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory.[1] Their dysfunction is implicated in various neurological and psychiatric disorders. The NMDA receptor is a heterotetrameric complex that requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine, for activation.[1] The glycine binding site on the GluN1 subunit presents a key target for modulating NMDA receptor activity. N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine, acts as a partial agonist at this site.[2][3] As a partial agonist, N,N-Dimethylglycine hydrochloride (DMG-HCl) can be a valuable pharmacological tool to probe the nuanced roles of the NMDA receptor glycine site in cellular function and disease models. These application notes provide detailed protocols for utilizing DMG-HCl to investigate NMDA receptor function.
Data Presentation
| Compound | Receptor Site | Functional Activity | Observed Effects | Reference |
| Glycine | NMDA Receptor Glycine Site | Full Agonist | Potentiates NMDA receptor-mediated currents in the presence of glutamate. | [4] |
| D-Serine | NMDA Receptor Glycine Site | Full Agonist | Potentiates NMDA receptor-mediated currents in the presence of glutamate. | [5] |
| N,N-Dimethylglycine (DMG) | NMDA Receptor Glycine Site | Partial Agonist | In the presence of glutamate, enhances NMDA receptor-mediated excitatory field potentials (EFPs). Reduces the EFP frequency and amplitude elicited by the co-application of glutamate and the full agonist glycine. | [2][3] |
| 7-Chlorokynurenic acid (7-CK) | NMDA Receptor Glycine Site | Competitive Antagonist | Blocks the enhancing effects of glycine and DMG on NMDA receptor-mediated EFPs. | [2][3] |
Signaling Pathways
Activation of the NMDA receptor by glutamate and a glycine site co-agonist leads to the influx of Ca²⁺, which triggers a cascade of downstream signaling events. As a partial agonist, this compound is expected to induce a submaximal activation of these pathways compared to a full agonist like glycine.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on NMDA receptor function.
Electrophysiological Characterization using Patch-Clamp
This protocol is designed to measure NMDA receptor-mediated currents in cultured neurons or brain slices to characterize the effects of DMG-HCl.
References
- 1. Competitive antagonism of glycine at the N-methyl-D-aspartate (NMDA) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
Application of N,N-Dimethylglycine Hydrochloride in Immunological Assays
Introduction
N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine, and its hydrochloride salt (DMG-HCl), have demonstrated significant immunomodulatory properties. As a metabolic enhancer, DMG has been shown to potentiate both humoral and cell-mediated immune responses.[1][2] This makes DMG-HCl a valuable compound for investigation in various immunological assays, particularly for researchers and professionals involved in drug development and the study of immune function. DMG has been observed to stimulate B-cell antibody production, enhance T-cell and macrophage activity, and modulate cytokine secretion.[2][3] These application notes provide detailed protocols for utilizing DMG-HCl in key immunological assays and summarize the available quantitative data on its effects.
Data Presentation
The following tables summarize the quantitative effects of N,N-Dimethylglycine on various immunological parameters as reported in published studies.
Table 1: Effect of N,N-Dimethylglycine on Antibody Production
| Subject | Antigen | DMG Treatment | Outcome | Reference |
| Human Volunteers (n=20) | Pneumococcal Vaccine | Oral DMG | Fourfold increase in antibody response compared to placebo (P < 0.01) | [1] |
| Rabbits | Influenza Virus Vaccine | 20 mg/kg body weight daily | Over fourfold increase in mean antibody titer after first inoculation (p = 0.0006) | [4] |
| Rabbits | Salmonella typhi O Antigen | 20 mg/kg body weight daily | Over threefold increase in mean antibody titer after first inoculation (p = 0.0302) and over fivefold increase after booster (p = 0.0047) | [4] |
| Rabbits | Salmonella typhi H Antigen | 20 mg/kg body weight daily | Higher mean antibody titers compared to controls after both inoculations | [4] |
Table 2: Effect of N,N-Dimethylglycine on Cell-Mediated Immunity
| Assay | Cell Type | DMG Treatment | Outcome | Reference |
| Lymphocyte Transformation Assay | Human Lymphocytes (from patients with diabetes and sickle cell disease) | In vitro addition of DMG | Almost threefold increase in response to phytohemagglutinin, concanavalin (B7782731) A, and pokeweed mitogen | [1] |
| Lymphocyte Transformation Assay | Rabbit Lymphocytes (immunized with influenza vaccine) | 20 mg/kg body weight daily | Tenfold increase in mean proliferative response (p = 0.0024) | [4] |
| Lymphocyte Transformation Assay | Rabbit Lymphocytes (immunized with Salmonella typhi vaccine) | 20 mg/kg body weight daily | Fourfold increase in mean thymidine (B127349) uptake (p = 0.0180) | [4] |
| Leukocyte Inhibition Factor Production | Human Leukocytes | Oral DMG | Significantly higher mean response to streptokinase-streptodornase (P < 0.001) | [1] |
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the immunomodulatory effects of N,N-Dimethylglycine hydrochloride.
Protocol 1: In Vitro B-Cell Antibody Production Assay using ELISA
This protocol details the stimulation of isolated B-cells with DMG-HCl and the subsequent measurement of antibody production by Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
This compound (DMG-HCl)
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood
-
B-cell isolation kit (e.g., CD19 MicroBeads)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol
-
B-cell activators (e.g., CpG oligodeoxynucleotides, anti-CD40 antibody, IL-4, IL-21)
-
ELISA plate (96-well, high-binding)
-
Coating antibody (e.g., goat anti-human IgM/IgG)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Detection antibody (e.g., HRP-conjugated goat anti-human IgM/IgG)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
B-Cell Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Enrich for B-cells using a positive or negative selection kit according to the manufacturer's instructions.
-
Cell Culture and Stimulation:
-
Resuspend isolated B-cells in complete RPMI-1640 medium at a density of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well culture plate.
-
Add 50 µL of medium containing B-cell activators to each well.
-
Prepare a stock solution of DMG-HCl in sterile PBS and dilute to desired concentrations in culture medium.
-
Add 50 µL of the DMG-HCl dilutions to the respective wells. Include a vehicle control (medium only).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 5-7 days.
-
-
ELISA for Antibody Quantification:
-
Coating: Coat a 96-well ELISA plate with 100 µL/well of coating antibody diluted in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Blocking: Block the plate with 200 µL/well of blocking buffer for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Collect the supernatants from the B-cell culture. Add 100 µL of diluted supernatants to the ELISA plate. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add 100 µL/well of HRP-conjugated detection antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Development: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL/well of stop solution.
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Protocol 2: T-Cell Proliferation Assay using Flow Cytometry (CFSE)
This protocol describes the use of carboxyfluorescein succinimidyl ester (CFSE) to measure T-cell proliferation in response to DMG-HCl stimulation.
Materials:
-
DMG-HCl
-
PBMCs
-
RPMI-1640 medium (as in Protocol 1)
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
CFSE staining solution
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Flow cytometer
Procedure:
-
PBMC Isolation and Staining:
-
Isolate PBMCs as described previously.
-
Resuspend cells at 1 x 10⁷ cells/mL in pre-warmed PBS.
-
Add an equal volume of 2X CFSE solution (final concentration 1-5 µM). Mix quickly and incubate for 10 minutes at 37°C in the dark.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete medium.
-
-
Cell Culture and Stimulation:
-
Resuspend CFSE-labeled PBMCs in complete RPMI-1640 medium at 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of medium containing a T-cell mitogen.
-
Add 50 µL of DMG-HCl dilutions or vehicle control.
-
Incubate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on the T-cell populations and examining the CFSE fluorescence intensity. Each peak of decreasing fluorescence represents a cell division.
-
Signaling Pathways and Visualizations
While the precise molecular mechanisms of N,N-Dimethylglycine's immunomodulatory effects are still under investigation, its known ability to enhance lymphocyte proliferation and cytokine production suggests the involvement of key immune signaling pathways such as the NF-κB and MAPK pathways.
Proposed Signaling Pathway for DMG-HCl in Immune Cells
DMG-HCl may act as a signaling molecule or metabolic intermediate that, upon entering an immune cell (e.g., a T-cell or B-cell), triggers a cascade of intracellular events. This could involve the activation of protein kinase C (PKC), leading to the activation of the IKK complex. The IKK complex then phosphorylates IκB, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB transcription factor. In the nucleus, NF-κB promotes the transcription of genes involved in cell proliferation, survival, and cytokine production. Concurrently, DMG-HCl might influence the MAPK pathway, leading to the activation of transcription factors such as AP-1, which also contributes to the expression of immunomodulatory genes.
Caption: Proposed signaling pathway of DMG-HCl in immune cells.
Experimental Workflow: ELISA for Antibody Production
The following diagram illustrates the workflow for the in vitro B-cell antibody production assay.
Caption: Workflow for B-cell antibody production assay.
Experimental Workflow: T-Cell Proliferation Assay (CFSE)
The diagram below outlines the major steps in the CFSE-based T-cell proliferation assay.
References
- 1. Induction of Exaggerated Cytokine Production in Human Peripheral Blood Mononuclear Cells by a Recombinant SARS-CoV-2 Spike Glycoprotein S1 and Its Inhibition by Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulating properties of dimethylglycine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of cytokine mRNA expression in peripheral blood mononuclear cells following treatment with interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of cytokine mRNA expression in peripheral blood mononuclear cells following treatment with interleukin-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antioxidant Capacity of N,N-Dimethylglycine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage. N,N-Dimethylglycine (DMG) is a naturally occurring derivative of the amino acid glycine, found in both plant and animal cells.[1] It is known to act as a methyl donor and has been shown to possess antioxidant properties, improve immune response, and support stress resilience.[2][3] The hydrochloride salt of DMG, N,N-Dimethylglycine hydrochloride, is a stable form commonly used in dietary supplements.[4] This document provides a detailed experimental design for evaluating the in vitro antioxidant capacity of this compound, offering a suite of established assays to comprehensively characterize its antioxidant profile.
Mechanism of Action: Nrf2 Signaling Pathway
A key mechanism through which cells respond to oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6] In the presence of oxidative stress, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2.[6] Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.[2][6] This leads to the production of a range of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). Recent studies suggest that N,N-Dimethylglycine sodium salt (DMG-Na) can activate the Nrf2 pathway, contributing to its antioxidant effects.[7][8]
Experimental Workflow
The overall workflow for assessing the antioxidant capacity of this compound involves sample preparation followed by a series of in vitro antioxidant assays and subsequent data analysis.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and neutralize the DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[9][10]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Spectrophotometer
Protocol:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample and Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution. Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the sample, standard, or blank (methanol) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.[12][13]
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate (or ammonium (B1175870) persulfate)
-
Phosphate (B84403) buffered saline (PBS) or ethanol (B145695)
-
Trolox (positive control)
-
96-well microplate
-
Spectrophotometer
Protocol:
-
ABTS•+ Solution Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[13][14]
-
Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[12]
-
-
Sample and Standard Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions. Prepare a similar dilution series for Trolox.
-
Assay Procedure:
-
Calculation:
-
Calculate the percentage of radical scavenging activity as described for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[9][15]
Materials:
-
This compound
-
FRAP reagent:
-
300 mM Acetate (B1210297) buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Ferrous sulfate (B86663) (FeSO₄) for the standard curve
-
96-well microplate
-
Spectrophotometer
Protocol:
-
FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[4][15]
-
Sample and Standard Preparation: Prepare serial dilutions of this compound and ferrous sulfate standards.
-
Assay Procedure:
-
Calculation:
-
Create a standard curve using the ferrous sulfate standards.
-
Calculate the FRAP value of the sample from the standard curve, expressed as µM Fe(II) equivalents.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to inhibit the decline in fluorescence caused by peroxyl radicals.[16]
Materials:
-
This compound
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (positive control)
-
75 mM Phosphate buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in 75 mM phosphate buffer.
-
Prepare a fresh solution of AAPH in 75 mM phosphate buffer.
-
Prepare a stock solution of Trolox and create a series of dilutions for the standard curve.
-
-
Sample Preparation: Prepare serial dilutions of this compound in 75 mM phosphate buffer.
-
Assay Procedure:
-
Add 150 µL of the fluorescein working solution to each well of a 96-well black microplate.[1][17]
-
Add 25 µL of the sample, Trolox standard, or blank (phosphate buffer) to the respective wells.[1][17]
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.[1][17]
-
Immediately begin reading the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.[16]
-
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample and standard.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
The ORAC value of the sample is expressed as Trolox equivalents.
-
Data Presentation
Quantitative data from the antioxidant assays should be summarized in clear and structured tables for easy comparison.
Table 1: DPPH and ABTS Radical Scavenging Activity
| Compound | DPPH EC50 (µg/mL) | ABTS EC50 (µg/mL) | ABTS TEAC |
| N,N-Dimethylglycine HCl | |||
| Ascorbic Acid (Control) | |||
| Trolox (Control) |
Table 2: FRAP and ORAC Antioxidant Capacity
| Compound | FRAP Value (µM Fe(II) Equivalents/mg) | ORAC Value (µM Trolox Equivalents/mg) |
| N,N-Dimethylglycine HCl | ||
| Ascorbic Acid (Control) | ||
| Trolox (Control) |
Conclusion
This application note provides a comprehensive framework for the experimental design to test the antioxidant capacity of this compound. By employing a panel of established in vitro assays (DPPH, ABTS, FRAP, and ORAC), researchers can obtain a multi-faceted understanding of its antioxidant potential. The detailed protocols and data presentation guidelines aim to ensure robust and reproducible results. Furthermore, the elucidation of its potential interaction with the Nrf2 signaling pathway provides a basis for investigating the cellular mechanisms underlying its antioxidant activity. This information is valuable for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in conditions associated with oxidative stress.
References
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2.8. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 5. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dimethylglycine sodium salt activates Nrf2/SIRT1/PGC1α leading to the recovery of muscle stem cell dysfunction in newborns with intrauterine growth restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. scribd.com [scribd.com]
- 13. benchchem.com [benchchem.com]
- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 15. ultimatetreat.com.au [ultimatetreat.com.au]
- 16. scribd.com [scribd.com]
- 17. hoelzel-biotech.com [hoelzel-biotech.com]
Application Notes and Protocols for N,N-Dimethylglycine Hydrochloride (DMG-HCl) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dosing considerations for N,N-Dimethylglycine hydrochloride (DMG-HCl) in preclinical animal research. This document includes quantitative data from various studies, detailed experimental protocols for common administration routes, and visualizations of the key signaling pathways influenced by DMG-HCl.
Introduction to this compound (DMG-HCl)
N,N-Dimethylglycine (DMG) is a naturally occurring derivative of the amino acid glycine (B1666218). It is an intermediate metabolite in the one-carbon metabolism pathway, playing a role as a methyl donor. DMG-HCl is the hydrochloride salt of DMG, often used in research and as a nutritional supplement due to its stability and solubility. Animal studies have explored its potential as an immunomodulator, an athletic performance enhancer, an antioxidant, and a neuroprotective agent. Its mechanisms of action are primarily attributed to its role in transmethylation reactions and its interaction with N-methyl-D-aspartate (NMDA) receptors.
Quantitative Dosing Data Summary
The following tables summarize the dosages of DMG and its salts used in various animal studies. These tables are intended to provide a comparative overview to guide dose selection for future experiments.
Table 1: Dosing of this compound and its Sodium Salt in Rodent Studies
| Animal Model | Compound | Dose | Administration Route | Duration | Key Findings |
| Mice | DMG | 5 mM/kg | - | Single dose | Reduced strychnine-induced seizures and death.[1] |
| Mice | DMG | Not specified | Drinking water | 5 days pre/post melanoma inoculation | Significantly reduced tumor formation and metastasis.[1] |
| Rats | DMG-HCl | 7,400 mg/kg | - | Single dose | LD50 value determined.[1] |
| Rats | DMG | 2.0 mg/kg/day | Drinking water | 2 weeks | Significantly reduced mortality from penicillin-induced seizures.[1] |
| Rats | DMG | 0.1% of diet | Dietary | - | Exhibited hypohomocysteinemic effects under folate-sufficient conditions.[2] |
Table 2: Dosing of N,N-Dimethylglycine and its Salts in Other Animal Species
| Animal Model | Compound | Dose | Administration Route | Duration | Key Findings |
| Rabbits | DMG | 20 mg/kg | Oral (force-fed) | Daily | Increased antibody production in response to vaccines and enhanced T-cell count.[1][3] |
| Cats | DMG | 100 mg | Oral | Twice daily for 40 days | Did not significantly enhance specific or nonspecific immunity in healthy cats.[4] |
| Cats | DMG | 125 mg/mL (0.5 mL) | Oral | Twice daily for 14 days | Lowered neutrophil and increased lymphocyte percentages post-vaccination.[5] |
| Sows | DMG | 1 g/kg of feed | Dietary | From day 105 of gestation to day 3 of lactation | Improved nutrient digestibility.[6][7] |
| Broiler Chickens | Na-DMG | 1 g/kg and 10 g/kg of feed | Dietary | 39 days | Improved feed:gain ratio at 1 g/kg; no toxicity observed at 10 g/kg.[1][8] |
| Laying Hens | DMG | 0.025% - 0.125% of diet | Dietary | 71-78 weeks of age | Improved laying rate and egg-feed ratio.[9] |
| Piglets (weanling) | Na-DMG | 0.1% of diet | Dietary | 28 days | Alleviated negative effects of low birth weight on growth performance and hepatic antioxidant capacity.[10] |
| Finishing Pigs | Na-DMG | 0.25 g/kg of feed | Dietary | 8 weeks | Enhanced growth performance and livability.[11] |
Experimental Protocols
The following are detailed protocols for the most common methods of administering DMG-HCl to rodents in a research setting.
Oral Gavage Administration in Rodents
Oral gavage is a precise method for delivering a specific dose of a substance directly into the stomach.
Materials:
-
This compound (DMG-HCl)
-
Vehicle (e.g., sterile distilled water, 0.9% saline)
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip)
-
Syringes
-
Animal scale
-
Permanent marker
Protocol:
-
Dosage Calculation and Preparation:
-
Weigh the animal to determine the correct dosage volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg and for rats is 10-20 ml/kg.
-
Prepare the DMG-HCl solution in the chosen vehicle to the desired final concentration. Ensure the solution is well-dissolved.
-
-
Gavage Needle Measurement:
-
Measure the correct insertion length by holding the gavage needle alongside the animal, with the tip at the animal's mouth and the end extending to the last rib.
-
Mark the needle at the level of the animal's nose to prevent over-insertion and potential stomach perforation.
-
-
Animal Restraint:
-
Mice: Scruff the mouse firmly to immobilize the head and body.
-
Rats: Restrain the rat by holding it near the thoracic region and supporting its lower body. Gently extend the head back to create a straight line through the neck and esophagus.
-
-
Gavage Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly with no resistance. If resistance is felt, withdraw and reposition.
-
Once the needle is inserted to the pre-marked depth, slowly administer the solution.
-
Gently remove the needle along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes.
-
Intraperitoneal (IP) Injection in Rodents
IP injection is a common method for systemic administration of substances.
Materials:
-
This compound (DMG-HCl)
-
Sterile vehicle (e.g., 0.9% sterile saline)
-
Sterile syringes
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% alcohol swabs
-
Animal scale
Protocol:
-
Dosage Calculation and Preparation:
-
Weigh the animal to calculate the precise volume of the DMG-HCl solution to be administered. The maximum recommended IP injection volume for mice is < 10 ml/kg and for rats is < 10 ml/kg.
-
Prepare a sterile solution of DMG-HCl in the chosen vehicle.
-
-
Animal Restraint:
-
Restrain the animal to expose the abdomen. For mice, this can be done by scruffing the neck. For rats, a two-person technique is often preferred for stability.
-
Tilt the animal slightly with its head downwards.
-
-
Injection Procedure:
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Disinfect the injection site with a 70% alcohol swab.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no blood or urine is drawn, which would indicate incorrect placement.
-
Slowly inject the solution.
-
Carefully withdraw the needle.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Dietary Supplementation in Rodents
This method is suitable for long-term administration and mimics oral consumption.
Materials:
-
This compound (DMG-HCl)
-
Powdered rodent chow (standard or purified diet)
-
A mixer (e.g., a V-blender for large batches or manual mixing for smaller quantities)
-
Pellet mill (optional, if pelleted feed is required)
-
Animal scale
Protocol:
-
Dosage Calculation:
-
Determine the target daily dose of DMG-HCl in mg/kg of body weight.
-
Estimate the average daily food intake of the animals (typically 4-5 g for an adult mouse and 15-30 g for an adult rat). It is advisable to conduct a short food intake survey to get a more accurate measure, accounting for spillage.
-
Calculate the required concentration of DMG-HCl in the feed (in g/kg of chow) to achieve the target daily dose.
-
-
Diet Preparation:
-
Obtain powdered rodent chow. If starting with pellets, they will need to be ground into a fine powder.
-
Weigh the required amount of DMG-HCl and powdered chow.
-
Thoroughly mix the DMG-HCl with a small portion of the chow first to create a pre-mix. Then, gradually add the rest of the chow and continue mixing until a homogenous blend is achieved. For larger batches, a V-blender is recommended.
-
If pelleted feed is desired, the mixed powder can be pelleted using a pellet mill. Water may need to be added as a pelleting aid, and the resulting pellets will need to be dried.
-
-
Feeding and Monitoring:
-
Provide the custom diet to the animals ad libitum.
-
Regularly monitor food consumption to ensure the animals are receiving the intended dose.
-
Store the custom diet in a cool, dry place to maintain stability.
-
Key Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the primary signaling pathways through which DMG-HCl is believed to exert its effects.
Pharmacokinetics and Safety
Pharmacokinetics: Detailed pharmacokinetic data for this compound, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and half-life (t1/2), are not extensively reported in publicly available literature for common animal models like rats and mice. The pharmacokinetics of the related compound, glycine, have been studied in rats, and it was found to be transported into the brain, likely via the blood-CSF barrier.[12][13]
Safety and Toxicology: N,N-Dimethylglycine is generally considered to be of low toxicity.
-
LD50: The acute oral lethal dose 50 (LD50) for Dimethylglycine Hydrochloride in rats has been reported to be 7,400 mg/kg of body weight, which is generally regarded as nontoxic.[1]
-
Long-term Safety: Studies in broiler chickens with dietary supplementation of up to 10 g/kg of Na-DMG for 39 days showed no signs of toxicity or impaired performance.[1][8]
Conclusion
The available data suggest that this compound is a compound with a good safety profile that can be administered to a wide range of animal species through various routes. The provided tables and protocols offer a starting point for researchers to design well-controlled experiments to further investigate the physiological effects of DMG-HCl. The choice of dose and administration route should be carefully considered based on the specific research question, the animal model, and the duration of the study. Further research into the detailed pharmacokinetics of DMG-HCl would be beneficial for optimizing dosing regimens in future preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of N, N-Dimethylglycine on Homocysteine Metabolism in Rats Fed Folate-Sufficient and Folate-Deficient Diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The role and mechanisms of N,N-dimethylglycine sodium in promoting wound healing in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunologic responses in healthy random-source cats fed N,N-dimethylglycine-supplemented diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pertanika.upm.edu.my [pertanika.upm.edu.my]
- 6. Effect of N,N-dimethylglycine supplementation in parturition feed for sows on metabolism, nutrient digestibility and reproductive performance | animal | Cambridge Core [cambridge.org]
- 7. Effect of N,N-dimethylglycine supplementation in parturition feed for sows on metabolism, nutrient digestibility and reproductive performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of dietary dimethylglycine supplementation on laying performance, egg quality, and tissue index of hens during late laying period - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of dimethylglycine sodium salt supplementation on growth performance, hepatic antioxidant capacity, and mitochondria-related gene expression in weanling piglets born with low birth weight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Pharmacokinetics and cerebral distribution of glycine administered to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of N,N-Dimethylglycine Hydrochloride Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N-Dimethylglycine (DMG) is a naturally occurring N-methylated derivative of the amino acid glycine.[1][2] It is involved in various metabolic pathways and has been investigated for its potential roles in enhancing athletic performance, stimulating the immune system, and as a treatment for conditions such as autism and epilepsy.[1][3] In a research and drug development context, N,N-Dimethylglycine hydrochloride is often used due to its stability and solubility.[4] Accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Chemical and Physical Properties
Proper preparation of stock solutions begins with an understanding of the physicochemical properties of the compound. This compound is a white to off-white crystalline powder.[4][5] It is hygroscopic and should be stored accordingly.[2][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₄H₉NO₂·HCl | [5][7][8] |
| Molecular Weight | 139.58 g/mol | [2][5][8] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Melting Point | 188-194 °C | [4][5] |
| Purity | ≥98% | [7] |
Solubility Data
The choice of solvent is critical for preparing a stable and effective stock solution. This compound exhibits good solubility in aqueous solutions.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes | References |
| Water | 100 g/L (at 20°C) | Aqueous solutions are not recommended for long-term storage. | [2][6][8] |
| DMSO | ~10 mg/mL | The solvent should be purged with an inert gas. | [7] |
| PBS (pH 7.2) | ~10 mg/mL | Aqueous solutions should not be stored for more than one day. | [7] |
| Ethanol | Soluble | - | [6] |
| Chloroform | Insoluble | - | [6][8] |
| Acetone | Insoluble | - | [6][8] |
Experimental Protocols
4.1. General Safety Precautions
Handle this compound in accordance with good laboratory practices.[9]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][9]
-
Avoid breathing dust.[5][6] Use a fume hood or work in a well-ventilated area.
-
Wash hands thoroughly after handling.[7]
4.2. Preparation of a 100 mM Aqueous Stock Solution
This protocol describes the preparation of 10 mL of a 100 mM this compound stock solution in sterile, nuclease-free water.
Materials:
-
This compound (MW: 139.58 g/mol )
-
Sterile, nuclease-free water
-
Calibrated analytical balance
-
15 mL sterile conical tube
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Calculate the required mass:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 139.58 g/mol = 0.1396 g (or 139.6 mg)
-
-
Weigh the compound: Accurately weigh 139.6 mg of this compound powder using an analytical balance.
-
Dissolution: Transfer the weighed powder to a 15 mL sterile conical tube. Add approximately 8 mL of sterile, nuclease-free water.
-
Mixing: Cap the tube securely and vortex until the powder is completely dissolved.
-
Volume adjustment: Add sterile, nuclease-free water to bring the final volume to 10 mL.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Labeling and Storage: Clearly label the tube with the compound name, concentration, date of preparation, and your initials. Store the solution as recommended in the storage section below.
4.3. Preparation of a 10 mg/mL Stock Solution in PBS (pH 7.2)
This protocol is suitable for experiments requiring a physiological buffer.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Calibrated analytical balance
-
15 mL sterile conical tube
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Weigh the compound: Weigh out 100 mg of this compound.
-
Dissolution: Transfer the powder to a 15 mL sterile conical tube. Add approximately 8 mL of sterile PBS (pH 7.2).
-
Mixing: Vortex the solution until the solid is completely dissolved.
-
Volume adjustment: Adjust the final volume to 10 mL with sterile PBS (pH 7.2).
-
Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.
-
Labeling and Storage: Label the container appropriately. It is not recommended to store this aqueous solution for more than one day.[7]
Storage and Stability
The stability of this compound and its solutions is critical for experimental success.
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes | References |
| Solid Powder | -20°C | ≥ 4 years | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. | [7][9] |
| Solid Powder | Room Temperature | Stable | Store in a dry and well-ventilated place. | [5] |
| Aqueous Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [10] |
| Aqueous Solution | -80°C | 6 months | Aliquot to prevent inactivation from repeated freeze-thaw cycles. | [10] |
| Solution in PBS | Not Recommended | ≤ 1 day | Long-term storage of aqueous solutions is not advised. | [7] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for stock solution preparation and a generalized representation of a signaling pathway where N,N-Dimethylglycine might be investigated.
Caption: Experimental workflow for this compound stock solution preparation.
References
- 1. N,N-Dimethylglycine | 1118-68-9 [chemicalbook.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. N,N-Dimethylglycine HCl | N,N-Dimethylglycine (hydrochloride) | Biologically Modified Amino Acid | Ambeed.com [ambeed.com]
- 4. This compound (CAS 2491-06-7) | Manufacturers & Suppliers Europe [papchemlifesciences.com]
- 5. spectrumrx.com [spectrumrx.com]
- 6. This compound [chembk.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Thermo Scientific Chemicals this compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. fishersci.es [fishersci.es]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Evaluating the Efficacy of N,N-Dimethylglycine Hydrochloride (DMG-HCl) in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N-Dimethylglycine (DMG) is a naturally occurring amino acid derivative that acts as a metabolic enhancer and is involved in numerous cellular processes.[1][2] Its hydrochloride salt, DMG-HCl, is a stable form commonly used in nutritional supplements.[3] DMG is reported to possess a range of biological activities, including immunomodulatory, antioxidant, and neuroprotective effects.[1][4][5] As a methyl donor, it plays a role in the synthesis of key metabolites and may influence epigenetic regulation.[4][6] These application notes provide detailed protocols for a panel of cell-based assays to investigate and quantify the efficacy of DMG-HCl in key therapeutic areas.
Assessment of Cytotoxicity and Cell Viability
Prior to evaluating the efficacy of DMG-HCl, it is crucial to determine its cytotoxic profile to identify a non-toxic working concentration range for subsequent assays. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[7][8][9]
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the effect of DMG-HCl on the viability of a selected cell line.
Materials:
-
Cell line of interest (e.g., Jurkat for immune cells, SH-SY5Y for neuronal cells)
-
Complete cell culture medium
-
DMG-HCl stock solution (sterile-filtered)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DMG-HCl in complete culture medium. Remove the old medium from the wells and add 100 µL of the DMG-HCl dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7][8]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][11] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of DMG-HCl compared to the untreated control.
Data Presentation: Cell Viability
| DMG-HCl (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 10 | 1.23 ± 0.07 | 98.4 |
| 50 | 1.20 ± 0.09 | 96.0 |
| 100 | 1.18 ± 0.06 | 94.4 |
| 500 | 1.15 ± 0.08 | 92.0 |
| 1000 | 1.05 ± 0.10 | 84.0 |
Data are presented as mean ± standard deviation.
Experimental Workflow: MTT Assay
Immunomodulatory Effects
DMG has been reported to enhance both humoral and cell-mediated immune responses.[6][12][13] The following assays can be used to evaluate the immunomodulatory potential of DMG-HCl.
Lymphocyte Proliferation Assay
Objective: To assess the effect of DMG-HCl on the proliferation of lymphocytes, a key indicator of immune system activation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
DMG-HCl stock solution
-
Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))
-
Cell proliferation reagent (e.g., BrdU or WST-1)
-
96-well U-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PBMCs at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium in a 96-well plate.
-
Compound and Mitogen Addition: Add 50 µL of DMG-HCl at various concentrations to the wells. Then, add 50 µL of a mitogen (e.g., PHA at 5 µg/mL) to stimulate lymphocyte proliferation. Include control wells with cells and mitogen only, and cells with medium only (unstimulated).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement: Add the cell proliferation reagent according to the manufacturer's instructions and incubate for the recommended time (e.g., 4-24 hours).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the proliferation index for each condition relative to the mitogen-stimulated control.
Cytokine Release Assay (ELISA)
Objective: To quantify the effect of DMG-HCl on the production of key pro-inflammatory and anti-inflammatory cytokines by immune cells.
Materials:
-
PBMCs or a specific immune cell line (e.g., macrophages, T-cells)
-
Complete culture medium
-
DMG-HCl stock solution
-
Stimulant (e.g., Lipopolysaccharide (LPS) for macrophages)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)[14][15]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Stimulation: Seed cells in a 24-well plate and treat with various concentrations of DMG-HCl in the presence or absence of a stimulant (e.g., LPS at 1 µg/mL).
-
Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
ELISA: Perform the ELISA for the target cytokines according to the manufacturer's protocol.[14][16][17] This typically involves coating a plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, an enzyme conjugate, and finally a substrate for color development.[14][18]
-
Absorbance Measurement: Measure the absorbance at 450 nm.[16]
-
Data Analysis: Generate a standard curve using recombinant cytokine standards and determine the concentration of the cytokines in the samples.[18]
Data Presentation: Cytokine Release
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Control (Unstimulated) | 15 ± 3 | 25 ± 5 | 10 ± 2 |
| LPS (1 µg/mL) | 1500 ± 120 | 2000 ± 150 | 300 ± 30 |
| LPS + DMG-HCl (10 µM) | 1350 ± 110 | 1800 ± 130 | 350 ± 35 |
| LPS + DMG-HCl (50 µM) | 1100 ± 90 | 1500 ± 120 | 450 ± 40 |
| LPS + DMG-HCl (100 µM) | 800 ± 70 | 1100 ± 100 | 600 ± 55 |
Data are presented as mean ± standard deviation.
Signaling Pathway: Immunomodulation
Antioxidant Activity
DMG is reported to have antioxidant properties, which can be evaluated by measuring its ability to mitigate oxidative stress in cells.[4][19][20]
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To determine the effect of DMG-HCl on the production of nitric oxide, a key signaling molecule and a marker of inflammation and oxidative stress, in stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium
-
DMG-HCl stock solution
-
LPS
-
Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)[21]
-
Sodium nitrite (B80452) standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of DMG-HCl for 1 hour before stimulating with LPS (1 µg/mL).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate for 10-15 minutes at room temperature in the dark.[21]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[22][23][24][25]
-
Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the samples, which is indicative of NO production.
Data Presentation: Nitric Oxide Production
| Treatment | Nitrite Concentration (µM) |
| Control (Unstimulated) | 1.2 ± 0.2 |
| LPS (1 µg/mL) | 25.5 ± 2.1 |
| LPS + DMG-HCl (10 µM) | 22.1 ± 1.8 |
| LPS + DMG-HCl (50 µM) | 18.3 ± 1.5 |
| LPS + DMG-HCl (100 µM) | 12.6 ± 1.1 |
Data are presented as mean ± standard deviation.
Experimental Workflow: Griess Assay
Neurological Effects
DMG has been investigated for its potential neurological effects, including modulation of the NMDA receptor.[4][26][27]
Neurite Outgrowth Assay
Objective: To evaluate the effect of DMG-HCl on neurite outgrowth in a neuronal cell line, which is a marker for neuronal differentiation and health.
Materials:
-
Neuronal cell line (e.g., PC12 or SH-SY5Y)
-
Complete culture medium and low-serum differentiation medium
-
DMG-HCl stock solution
-
Nerve Growth Factor (NGF) as a positive control
-
Microscope with imaging software
Procedure:
-
Cell Seeding: Seed cells on collagen-coated plates in complete medium.
-
Differentiation and Treatment: After 24 hours, switch to low-serum medium and treat with various concentrations of DMG-HCl. Include a positive control with NGF.
-
Incubation: Incubate for 48-72 hours.
-
Imaging and Analysis: Capture images of the cells using a microscope. Measure the length of neurites and the percentage of cells with neurites longer than the cell body diameter using imaging software.
Data Presentation: Neurite Outgrowth
| Treatment | % of Cells with Neurites | Average Neurite Length (µm) |
| Control | 5 ± 1 | 10 ± 2 |
| NGF (50 ng/mL) | 65 ± 5 | 80 ± 10 |
| DMG-HCl (10 µM) | 8 ± 2 | 15 ± 3 |
| DMG-HCl (50 µM) | 15 ± 3 | 25 ± 5 |
| DMG-HCl (100 µM) | 25 ± 4 | 40 ± 6 |
Data are presented as mean ± standard deviation.
Signaling Pathway: NMDA Receptor Modulation
References
- 1. nutriscienceusa.com [nutriscienceusa.com]
- 2. advancedveterinarynutrition.com [advancedveterinarynutrition.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dimethylglycine: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 6. info.vetriscience.com [info.vetriscience.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Immunomodulating properties of dimethylglycine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stimulation of the immune response by dimethylglycine, a nontoxic metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytokine Elisa [bdbiosciences.com]
- 15. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bowdish.ca [bowdish.ca]
- 17. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biomatik.com [biomatik.com]
- 19. N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 20. N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Protocol Griess Test [protocols.io]
- 23. resources.rndsystems.com [resources.rndsystems.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. mdpi.com [mdpi.com]
- 26. Dimethylglycine - Wikipedia [en.wikipedia.org]
- 27. Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Impact of N,N-Dimethylglycine Hydrochloride on Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N-Dimethylglycine (DMG) is a naturally occurring derivative of the amino acid glycine. Its hydrochloride salt, N,N-Dimethylglycine hydrochloride (DMG-HCl), is utilized as a nutritional supplement. DMG is known to function as a methyl donor and an antioxidant, and it has been shown to enhance immune responses.[1][2][3] These properties suggest that DMG-HCl may influence cellular processes by altering gene expression. As a methyl donor, DMG-HCl can impact epigenetic mechanisms such as DNA and histone methylation, which are crucial for regulating gene expression.[4][5][6] Its antioxidant capabilities suggest a potential role in modulating stress-response pathways, such as the Nrf2 signaling pathway, which governs the expression of a wide array of antioxidant and cytoprotective genes.[7][8][9]
These application notes provide detailed methodologies for investigating the impact of DMG-HCl on gene expression. The protocols cover three key techniques: quantitative real-time PCR (RT-qPCR) for targeted gene analysis, DNA microarrays for genome-wide expression profiling, and RNA sequencing (RNA-Seq) for comprehensive transcriptome analysis. By employing these techniques, researchers can elucidate the molecular mechanisms underlying the physiological effects of DMG-HCl.
Hypothesized Signaling Pathways
Based on the known functions of DMG-HCl, two primary signaling pathways are hypothesized to be affected, leading to changes in gene expression.
-
The Nrf2 Antioxidant Response Pathway: As an antioxidant, DMG-HCl may mitigate oxidative stress, leading to the activation of the Nrf2 transcription factor.[7][8][9] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This induces the expression of a battery of antioxidant and detoxification enzymes.
-
Epigenetic Modifications via One-Carbon Metabolism: As a methyl donor, DMG-HCl contributes to the one-carbon metabolism pathway, which synthesizes S-adenosylmethionine (SAM).[4][5][6] SAM is the universal methyl donor for DNA and histone methylation.[10][11] Alterations in the methylation patterns of DNA and histones can lead to significant changes in gene expression, either by promoting or inhibiting transcription.
Experimental Protocols
A general workflow for assessing the impact of DMG-HCl on gene expression is outlined below. This workflow is applicable to all three detailed techniques that follow.
Protocol 1: Total RNA Isolation
High-quality, intact RNA is essential for accurate gene expression analysis. This protocol is based on the widely used guanidinium (B1211019) thiocyanate-phenol-chloroform extraction method.
Materials:
-
Cells or tissues of interest
-
TRIzol® reagent or similar
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
RNase-free microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Sample Homogenization:
-
For cell cultures, lyse cells directly in the culture dish by adding 1 ml of TRIzol® per 10 cm² of culture area.
-
For tissues, homogenize 50-100 mg of tissue in 1 ml of TRIzol® using a homogenizer.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 ml of chloroform per 1 ml of TRIzol® used.
-
Shake tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh RNase-free tube.
-
Precipitate the RNA by adding 0.5 ml of isopropanol per 1 ml of TRIzol® used.
-
Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet.
-
-
RNA Wash:
-
Remove the supernatant and wash the RNA pellet with at least 1 ml of 75% ethanol per 1 ml of TRIzol® used.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Carefully remove the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
Incubate at 55-60°C for 10-15 minutes to aid dissolution.
-
-
RNA Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity using gel electrophoresis or a bioanalyzer. Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
-
Protocol 2: Quantitative Real-Time PCR (RT-qPCR)
RT-qPCR is used to measure the expression of specific genes of interest. This protocol outlines a two-step RT-qPCR procedure.
Part A: cDNA Synthesis (Reverse Transcription)
Materials:
-
Total RNA (1 µg)
-
Reverse transcriptase (e.g., SuperScript™ III)
-
Random hexamers or oligo(dT) primers
-
dNTP mix (10 mM)
-
5X First-Strand Buffer
-
0.1 M DTT
-
RNase inhibitor
-
RNase-free water
Procedure:
-
In a sterile, RNase-free PCR tube, combine:
-
1 µg of total RNA
-
1 µl of random hexamers (50 ng/µl) or oligo(dT) primers (50 µM)
-
1 µl of 10 mM dNTP mix
-
Add RNase-free water to a final volume of 13 µl.
-
-
Heat the mixture to 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare a master mix by combining:
-
4 µl of 5X First-Strand Buffer
-
1 µl of 0.1 M DTT
-
1 µl of RNase inhibitor
-
1 µl of reverse transcriptase
-
-
Add 7 µl of the master mix to the RNA/primer mixture.
-
Incubate at 25°C for 10 minutes, followed by 50°C for 50 minutes.
-
Inactivate the reaction by heating to 85°C for 5 minutes.
-
The resulting cDNA can be stored at -20°C.
Part B: Real-Time PCR
Materials:
-
cDNA template
-
Gene-specific forward and reverse primers
-
SYBR® Green or TaqMan® qPCR master mix
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
Prepare the qPCR reaction mixture in a qPCR plate or tubes. For a 20 µl reaction:
-
10 µl of 2X SYBR® Green Master Mix
-
1 µl of forward primer (10 µM)
-
1 µl of reverse primer (10 µM)
-
2 µl of diluted cDNA
-
6 µl of nuclease-free water
-
-
Seal the plate and centrifuge briefly.
-
Perform the qPCR using a standard thermal cycling protocol:
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds
-
Annealing/Extension: 60°C for 45 seconds
-
-
Melt curve analysis (for SYBR® Green).
-
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative gene expression, normalized to one or more stable reference genes.
Protocol 3: DNA Microarray Analysis
Microarrays allow for the simultaneous measurement of the expression levels of thousands of genes.
Materials:
-
Total RNA
-
Aminoallyl MessageAmp™ II aRNA Amplification Kit or similar
-
Cy3 and Cy5 dyes
-
Microarray slides
-
Hybridization chamber
-
Wash buffers
-
Microarray scanner
Procedure:
-
aRNA Amplification and Labeling:
-
Synthesize cDNA from 1-2 µg of total RNA.
-
Perform in vitro transcription to generate aminoallyl-modified amplified RNA (aRNA).
-
Couple Cy3 (for control samples) and Cy5 (for DMG-HCl treated samples) dyes to the aRNA.
-
Purify the labeled aRNA.
-
-
Hybridization:
-
Combine equal amounts of Cy3- and Cy5-labeled aRNA.
-
Add hybridization buffer and fragmentation buffer.
-
Denature the labeled aRNA at 95°C.
-
Apply the hybridization mixture to the microarray slide and cover with a coverslip.
-
Place the slide in a hybridization chamber and incubate at 42°C for 16-20 hours.
-
-
Washing and Scanning:
-
Wash the microarray slides to remove non-specifically bound probes.
-
Dry the slides by centrifugation.
-
Scan the slides using a microarray scanner at the appropriate wavelengths for Cy3 and Cy5.
-
-
Data Analysis:
-
Use image analysis software to quantify the fluorescence intensity of each spot.
-
Perform data normalization (e.g., LOWESS) to correct for systematic biases.
-
Calculate the Cy5/Cy3 fluorescence ratio for each gene to determine the fold change in expression.
-
Identify differentially expressed genes based on fold change and statistical significance (e.g., p-value < 0.05).
-
Protocol 4: RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive and highly sensitive method for transcriptome analysis.
Materials:
-
Total RNA
-
NEBNext® Poly(A) mRNA Magnetic Isolation Module or similar
-
NEBNext® Ultra™ II RNA Library Prep Kit for Illumina® or similar
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
Procedure:
-
mRNA Isolation:
-
Isolate mRNA from 1-2 µg of total RNA using oligo(dT) magnetic beads.
-
-
Library Preparation:
-
Fragment the isolated mRNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end repair, adenylation of 3' ends, and ligation of sequencing adapters.
-
Enrich the adapter-ligated DNA by PCR.
-
-
Library Quantification and Quality Control:
-
Quantify the library concentration using a Qubit fluorometer.
-
Assess the library size distribution using a bioanalyzer.
-
-
Sequencing:
-
Sequence the prepared libraries on an NGS platform according to the manufacturer's instructions.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as transcripts per million, TPM).
-
Identify differentially expressed genes between control and DMG-HCl treated samples.
-
Perform pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.
-
Data Presentation
Quantitative data from gene expression experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Example of RT-qPCR Data Presentation
| Gene | Treatment | Normalized Cq (Mean ± SD) | ΔCq (vs. Control) | Fold Change (2-ΔΔCq) | p-value |
| Nrf2 | Control | 24.5 ± 0.3 | - | - | - |
| DMG-HCl | 23.1 ± 0.4 | -1.4 | 2.64 | <0.05 | |
| HO-1 | Control | 22.8 ± 0.2 | - | - | - |
| DMG-HCl | 20.5 ± 0.3 | -2.3 | 4.92 | <0.01 | |
| DNMT1 | Control | 26.1 ± 0.5 | - | - | - |
| DMG-HCl | 26.3 ± 0.4 | 0.2 | 0.87 | >0.05 |
Table 2: Example of Microarray/RNA-Seq Data Presentation for Differentially Expressed Genes
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Adjusted p-value (FDR) | Pathway |
| NQO1 | NAD(P)H quinone dehydrogenase 1 | 2.58 | 0.001 | 0.005 | Nrf2 Pathway |
| GCLC | Glutamate-cysteine ligase catalytic subunit | 1.95 | 0.003 | 0.012 | Nrf2 Pathway |
| HMOX1 | Heme oxygenase 1 | 3.12 | <0.001 | <0.001 | Nrf2 Pathway |
| DNMT3A | DNA methyltransferase 3 alpha | -1.52 | 0.005 | 0.021 | Epigenetic Regulation |
| IL6 | Interleukin 6 | -2.10 | 0.002 | 0.008 | Immune Response |
| TNF | Tumor necrosis factor | -1.89 | 0.004 | 0.015 | Immune Response |
Conclusion
The protocols and methodologies outlined in these application notes provide a comprehensive framework for researchers to investigate the impact of this compound on gene expression. By utilizing a combination of targeted and genome-wide approaches, it is possible to elucidate the molecular pathways through which DMG-HCl exerts its biological effects. The hypothesized involvement of the Nrf2 antioxidant response and epigenetic modifications provides a solid foundation for initial investigations. The systematic application of these techniques will contribute to a deeper understanding of the mechanisms of action of DMG-HCl and may inform its potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Immunomodulating properties of dimethylglycine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methyl Donors, Epigenetic Alterations, and Brain Health: Understanding the Connection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nutrition and epigenetics: An interplay of dietary methyl donors, one-carbon metabolism, and DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. amsbio.com [amsbio.com]
- 11. researchgate.net [researchgate.net]
N,N-Dimethylglycine Hydrochloride: Applications and Protocols in Metabolic Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N,N-Dimethylglycine (DMG) hydrochloride is a naturally occurring N-methylated derivative of the amino acid glycine. It serves as an intermediate metabolite in the choline-to-glycine pathway and plays a role as a methyl donor in various biochemical reactions. Emerging research suggests its potential therapeutic and protective effects in the context of metabolic disorders, including insulin (B600854) resistance, dyslipidemia, and hepatic steatosis. These effects are primarily attributed to its antioxidant properties and its role in one-carbon metabolism.
Observational studies have identified an inverse correlation between plasma DMG levels and key markers of metabolic dysfunction. Specifically, lower circulating concentrations of DMG have been significantly associated with higher fasting blood glucose levels and increased insulin resistance, suggesting a potential protective role for DMG in the development of type 2 diabetes.[1][2][3]
The proposed mechanisms of action for DMG in metabolic disorders are multifaceted. As an antioxidant, DMG may help to mitigate the oxidative stress that is a known contributor to the pathogenesis of metabolic syndrome.[4] It has been shown to enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. Furthermore, its role as a methyl donor is crucial for the remethylation of homocysteine to methionine. Elevated homocysteine is a risk factor for cardiovascular complications often associated with metabolic syndrome. By facilitating this conversion, DMG may contribute to cardiovascular protection.
In preclinical studies, supplementation with DMG has been shown to improve liver function, as indicated by reductions in serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels, and to alleviate hepatic steatosis.[4][5] These findings suggest that DMG could be a valuable compound for further investigation in the context of non-alcoholic fatty liver disease (NAFLD).
Quantitative Data Summary
The following tables summarize the quantitative effects of N,N-Dimethylglycine (DMG) supplementation observed in various studies.
Table 1: Effect of DMG Supplementation on Markers of Oxidative Stress
| Parameter | Model | DMG Dosage | Duration | Effect | Reference |
| MDA | Male Kunming mice | 12 mg/0.3 mL (gavage) | 28 days | Decreased in serum and liver | [6] |
| GSH-Px | Weanling piglets | 0.1% of diet | 28 days | Trend to increase in liver (P=0.055) | [4] |
| SOD | Weanling piglets | 0.1% of diet | 28 days | Trend to increase in liver (P=0.087) | [4] |
Table 2: Effect of DMG Supplementation on Liver Function Markers
| Parameter | Model | DMG Dosage | Duration | Effect | Reference |
| ALT | Male Kunming mice | 12 mg/0.3 mL (gavage) | 28 days | Decreased in serum | [6] |
| AST | Male Kunming mice | 12 mg/0.3 mL (gavage) | 28 days | Decreased in serum | [6] |
| ALT | Weanling piglets | 0.1% of diet | 28 days | Decreased in serum in LBW piglets | [4] |
| AST | Weanling piglets | 0.1% of diet | 28 days | Decreased in serum in LBW piglets | [4] |
Table 3: Association of Plasma DMG with Glucometabolic Traits
| Parameter | Study Population | Association with Lower Plasma DMG | P-value | Reference |
| Blood Glucose | Human cohort (n=709) | Higher | 3.9E-4 | [2] |
| Insulin | Human cohort | Higher | 0.019 | [2] |
| HOMA-IR | Human cohort | Increased | 0.019 | [2] |
Signaling Pathways and Experimental Workflows
The metabolic effects of DMG are intertwined with several key cellular pathways. Below are graphical representations of these pathways and a typical experimental workflow for evaluating the efficacy of DMG in a preclinical model of metabolic syndrome.
Figure 1: Choline to Glycine Metabolic Pathway.
Figure 2: Role of DMG in Homocysteine Remethylation.
Figure 3: Experimental Workflow for In Vivo Studies.
Experimental Protocols
In Vivo Studies
1. Protocol for Oral Gavage of N,N-Dimethylglycine Hydrochloride in Mice
This protocol describes the acute or chronic administration of DMG hydrochloride to mice via oral gavage.
-
Materials:
-
This compound (DMG-HCl)
-
Sterile saline (0.9% NaCl) or sterile water
-
Animal balance
-
Flexible or rigid gavage needles (18-20 gauge for adult mice)
-
1 mL syringes
-
70% ethanol (B145695) for disinfection
-
-
Procedure:
-
Preparation of Dosing Solution: Dissolve the required amount of DMG-HCl in sterile saline or water to achieve the desired final concentration (e.g., for a 12 mg dose in 0.3 mL, prepare a 40 mg/mL solution).[6] Ensure the solution is fully dissolved and at room temperature before administration.
-
Animal Handling and Dosing Calculation:
-
Weigh each mouse to determine the accurate dosing volume based on its body weight (e.g., mg/kg).
-
Gently restrain the mouse by the scruff of the neck to immobilize its head. The body should be held in a vertical position.[7]
-
-
Gavage Administration:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Attach the gavage needle to the syringe containing the DMG-HCl solution.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus. The mouse should swallow as the needle passes.
-
Once the needle is in the esophagus, slowly dispense the solution.
-
Gently withdraw the needle.
-
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.
-
2. Protocol for Induction of Hyperlipidemia and Assessment of Lipid Profile in Rats
This protocol outlines the induction of a hyperlipidemic state in rats and the subsequent analysis of their lipid profiles following DMG treatment.
-
Materials:
-
High-fat diet (HFD) (e.g., 60% of calories from fat)
-
Standard rat chow
-
DMG-HCl
-
Blood collection tubes (e.g., with EDTA for plasma)
-
Centrifuge
-
Commercial assay kits for total cholesterol (TC), triglycerides (TG), high-density lipoprotein (HDL), and low-density lipoprotein (LDL).
-
-
Procedure:
-
Induction of Hyperlipidemia:
-
House male Sprague-Dawley or Wistar rats in a controlled environment.
-
Feed the rats a high-fat diet for a period of 4-8 weeks to induce hyperlipidemia.[8] A control group should be fed standard chow.
-
-
DMG Administration:
-
Following the induction period, divide the HFD-fed rats into a control group (receiving vehicle) and a treatment group (receiving DMG-HCl, administered via oral gavage or in drinking water).
-
Continue the HFD and DMG treatment for a specified duration (e.g., 4-12 weeks).
-
-
Blood Sample Collection and Processing:
-
At the end of the treatment period, fast the rats overnight.
-
Collect blood samples via cardiac puncture or from the tail vein into EDTA-containing tubes.
-
Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
-
Lipid Profile Analysis:
-
Analyze the plasma for TC, TG, HDL-C, and LDL-C levels using commercially available enzymatic colorimetric assay kits according to the manufacturer's instructions.
-
-
3. Protocol for Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is for assessing glucose tolerance in mice after a period of DMG administration.
-
Materials:
-
DMG-HCl
-
Glucose solution (e.g., 20% in sterile water)
-
Glucometer and test strips
-
Gavage needles and syringes
-
Animal balance
-
-
Procedure:
-
DMG Pre-treatment: Administer DMG-HCl to the mice for the desired period (e.g., daily for 4 weeks) via oral gavage or in the diet/drinking water.
-
Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.[3]
-
Baseline Glucose Measurement (t=0):
-
Weigh the mouse.
-
Obtain a small drop of blood from the tail tip and measure the baseline blood glucose level using a glucometer.
-
-
Glucose Administration:
-
Administer a bolus of glucose solution (typically 1-2 g/kg body weight) via oral gavage.[7]
-
-
Post-Glucose Blood Sampling:
-
Measure blood glucose levels at specific time points after the glucose challenge, such as 15, 30, 60, 90, and 120 minutes.[1]
-
-
Data Analysis: Plot the blood glucose concentrations over time and calculate the area under the curve (AUC) to assess glucose tolerance.
-
In Vitro Studies
1. Protocol for Assessing AMPK Activation in Hepatocytes
This protocol describes how to assess the phosphorylation of AMP-activated protein kinase (AMPK) in a hepatocyte cell line (e.g., HepG2) after treatment with DMG.
-
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
DMG-HCl
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells to 70-80% confluency.
-
Treat the cells with various concentrations of DMG-HCl for a specified time (e.g., 1-24 hours). Include a vehicle-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-AMPKα and total AMPKα overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated AMPK to total AMPK.
-
2. Protocol for GLUT4 Translocation Assay in 3T3-L1 Adipocytes
This protocol is for measuring the effect of DMG on insulin-stimulated glucose transporter 4 (GLUT4) translocation to the plasma membrane in 3T3-L1 adipocytes.
-
Materials:
-
Differentiated 3T3-L1 adipocytes
-
DMG-HCl
-
Insulin
-
Cell culture reagents
-
Reagents for immunofluorescence or subcellular fractionation
-
-
Procedure (Immunofluorescence Method):
-
Cell Culture and Treatment:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Serum-starve the adipocytes for 2-4 hours.
-
Pre-treat the cells with DMG-HCl for a specified time.
-
Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes. Include unstimulated and vehicle-treated controls.
-
-
Immunostaining:
-
Fix the cells with paraformaldehyde.
-
Without permeabilizing the cells, incubate with a primary antibody that recognizes an extracellular epitope of GLUT4.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Imaging and Analysis:
-
3. Protocol for PPARγ Reporter Gene Assay
This protocol is to determine if DMG can act as an agonist or antagonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).
-
Materials:
-
A suitable cell line (e.g., HEK293T or Cos-7)
-
Expression plasmid for PPARγ
-
A reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene
-
A control plasmid for normalization (e.g., expressing Renilla luciferase)
-
Transfection reagent
-
DMG-HCl
-
A known PPARγ agonist (e.g., Rosiglitazone) as a positive control
-
Luciferase assay system
-
-
Procedure:
-
Transfection: Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid.
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of DMG-HCl. Include a vehicle control, a positive control (Rosiglitazone), and for antagonist testing, co-treatment of DMG with Rosiglitazone.[11]
-
Luciferase Assay: After an incubation period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control to determine agonist activity. For antagonist activity, assess the reduction in Rosiglitazone-induced activation.[12]
-
References
- 1. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 2. biorxiv.org [biorxiv.org]
- 3. researcherslinks.com [researcherslinks.com]
- 4. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage | Semantic Scholar [semanticscholar.org]
- 5. Dimethylglycine Alleviates Metabolic Dysfunction-Associated Fatty Liver Disease by Improving the Circulating Estrogen Level via Gut Staphylococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Nonalcoholic Fatty Liver Disease in C57BL/6J Mice by Using MRI and Histopathologic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Dyslipidemia in rat fed with high-fat diet is not associated with PCSK9-LDL-receptor pathway but ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Measurement of GLUT4 Translocation in 3T3-L1 Adipocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. The measurement of GLUT4 translocation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Effect of N,N-Dimethylglycine Hydrochloride on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylglycine (DMG) is a derivative of the amino acid glycine (B1666218) found naturally in plant and animal cells.[1] It is involved in the metabolism of choline (B1196258) and is considered an antioxidant that may enhance oxygen utilization at the cellular level.[2] Emerging research suggests that DMG may play a role in modulating mitochondrial function, particularly in the context of oxidative stress.[3][4] These application notes provide detailed protocols for assessing the effects of N,N-Dimethylglycine hydrochloride (DMG-HCl) on key aspects of mitochondrial health, including reactive oxygen species (ROS) production, mitochondrial membrane potential, ATP synthesis, and mitochondrial respiration.
The provided protocols are intended as a guide and may require optimization based on the specific cell or tissue type and experimental conditions.
Data Presentation: Effects of N,N-Dimethylglycine (as Sodium Salt) on Mitochondrial Parameters
The following tables summarize quantitative data from preclinical studies on the effects of DMG sodium salt (DMG-Na) on mitochondrial function. While the studies used the sodium salt, the data provides valuable insight into the potential effects of the DMG molecule.
Table 1: Effect of DMG-Na on Hepatic Mitochondrial ROS and Membrane Potential in Piglets [5]
| Parameter | Normal Birth Weight (NBW) | Low Birth Weight (LBW) | LBW + DMG-Na |
| Mitochondrial ROS (Relative Units) | Lower | Higher (P < 0.05 vs. NBW) | No significant difference from LBW |
| Mitochondrial Membrane Potential (Relative Units) | Higher | Tended to be lower (P = 0.080 vs. NBW) | No significant difference from LBW |
Note: In this particular study, DMG-Na supplementation did not reverse the negative effects of low birth weight on these specific mitochondrial parameters in the liver.
Table 2: Effect of DMG-Na on Mitochondrial Electron Transport Chain (ETC) Complexes in the Liver of Suckling Piglets with Intrauterine Growth Restriction (IUGR) [3]
| ETC Complex Activity (Relative Units) | Normal (N) | Normal + DMG-Na (ND) | IUGR (I) | IUGR + DMG-Na (ID) |
| Complex I | Higher | Higher | Lower (P < 0.05 vs. N) | Higher (P < 0.05 vs. I) |
| Complex IV | Higher | Higher (P < 0.05 vs. N) | Lower (P < 0.05 vs. N) | Higher (P < 0.05 vs. I) |
| Complex V | Higher | Higher (P < 0.05 vs. N) | Lower (P < 0.05 vs. N) | Higher (P < 0.05 vs. I) |
Note: This study suggests that DMG-Na can improve the activity of certain mitochondrial ETC complexes in a model of IUGR.
Experimental Protocols
Assessment of Mitochondrial Reactive Oxygen Species (ROS) Production
This protocol utilizes MitoSOX™ Red, a fluorogenic dye that selectively detects superoxide (B77818) in the mitochondria of live cells.[6]
Materials:
-
MitoSOX™ Red Mitochondrial Superoxide Indicator
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Phosphate-Buffered Saline (PBS)
-
This compound (DMG-HCl)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of DMG-HCl for the desired duration. Include a vehicle control (e.g., sterile water or PBS) and a positive control for ROS induction (e.g., Antimycin A).
-
Preparation of MitoSOX™ Working Solution: Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 3 µM in HBSS.[6]
-
Staining: Remove the culture medium from the wells and wash the cells once with warm PBS. Add the MitoSOX™ working solution to each well and incubate for 30 minutes at 37°C, protected from light.[6]
-
Wash: Wash the cells three times with warm PBS.[6]
-
Measurement: Add 100 µL of warm PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation of ~510 nm and an emission of ~580 nm.[6] Alternatively, visualize the cells using a fluorescence microscope.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the JC-1 dye, a cationic dye that differentially accumulates in mitochondria based on their membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[7]
Materials:
-
JC-1 Dye
-
DMSO
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization.
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Compound Treatment: Treat cells with DMG-HCl at various concentrations for the desired time. Include a vehicle control and a positive control (e.g., 10 µM CCCP for 15-30 minutes).[7]
-
Preparation of JC-1 Staining Solution: Prepare a 200 µM JC-1 stock solution in DMSO.[8] Dilute the stock solution in cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined for each cell type.[9]
-
Staining: Remove the treatment medium and add the JC-1 staining solution to each well. Incubate for 15-30 minutes at 37°C in a CO₂ incubator.[9]
-
Wash: Aspirate the staining solution and wash the cells twice with pre-warmed assay buffer (often provided in commercial kits) or PBS.[10]
-
Measurement: Add 100 µL of assay buffer to each well. Measure the fluorescence intensity for both J-aggregates (red) at Ex/Em = ~535/595 nm and JC-1 monomers (green) at Ex/Em = ~485/535 nm using a fluorescence microplate reader.[10]
-
Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.
Assessment of Mitochondrial ATP Production
This protocol is based on the firefly luciferase reaction, where light is emitted in the presence of ATP. By targeting luciferase to the mitochondrial matrix, ATP production within the mitochondria can be specifically measured.[11]
Materials:
-
Cells transfected with a mitochondria-targeted luciferase construct
-
Luciferin
-
Cell lysis buffer (if measuring total cellular ATP)
-
White, opaque 96-well plates
-
Luminometer
-
Oligomycin (B223565) (inhibitor of ATP synthase)
-
2-Deoxyglucose (2-DG; inhibitor of glycolysis)
Protocol:
-
Cell Culture: Culture cells expressing mitochondria-targeted luciferase in white, opaque 96-well plates.
-
Compound Treatment: Treat the cells with various concentrations of DMG-HCl for the desired duration.
-
Measurement of Basal ATP Levels:
-
Remove the culture medium.
-
Add a luciferin-containing buffer to the cells.
-
Measure the luminescence using a luminometer to determine basal mitochondrial ATP levels.[12]
-
-
Inhibition of Oxidative Phosphorylation and Glycolysis:
-
To distinguish between mitochondrial and glycolytic ATP production, sequential additions of inhibitors can be used.
-
First, add oligomycin to inhibit mitochondrial ATP synthesis and measure the remaining luminescence, which corresponds to glycolytic ATP.[12]
-
Next, add 2-DG to inhibit glycolysis and measure the residual luminescence, which represents non-glycolytic/non-mitochondrial ATP production.[12]
-
-
Data Analysis: Calculate the ATP production from each pathway by subtracting the luminescence values after the addition of the respective inhibitors.
Assessment of Mitochondrial Respiration
This protocol utilizes the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time.[13]
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium
-
DMG-HCl
-
Mitochondrial stress test compounds:
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Seahorse XFe96 or XFe24 Analyzer
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Compound Treatment & Assay Medium Exchange:
-
On the day of the assay, remove the cell culture medium.
-
Wash the cells with pre-warmed Seahorse XF assay medium supplemented with substrate (e.g., glucose, pyruvate, glutamine) and the desired concentrations of DMG-HCl.
-
Add the final volume of supplemented assay medium to each well.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 45-60 minutes.[14]
-
-
Prepare Injection Port Plate: Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Run Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate.
-
Initiate the assay protocol, which will measure basal OCR followed by sequential injections of the mitochondrial stress test compounds.[15]
-
-
Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Visualizations
Caption: General experimental workflow for assessing the effects of DMG-HCl on mitochondrial function.
Caption: Potential downstream effects of DMG-HCl on key mitochondrial function parameters.
Caption: Logical relationship between DMG-HCl treatment and improved mitochondrial and cellular health.
References
- 1. blog.davincilabs.com [blog.davincilabs.com]
- 2. mskcc.org [mskcc.org]
- 3. Dimethylglycine Sodium Salt Alleviates Intrauterine Growth Restriction-Induced Low Growth Performance, Redox Status Imbalance, and Hepatic Mitochondrial Dysfunction in Suckling Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethylglycine sodium salt protects against oxidative damage and mitochondrial dysfunction in the small intestines of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of dimethylglycine sodium salt supplementation on growth performance, hepatic antioxidant capacity, and mitochondria-related gene expression in weanling piglets born with low birth weight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.5. MitoSOX Assay [bio-protocol.org]
- 7. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Use of luciferase probes to measure ATP in living cells and animals | Springer Nature Experiments [experiments.springernature.com]
- 12. sm.unife.it [sm.unife.it]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Troubleshooting & Optimization
Troubleshooting N,N-Dimethylglycine hydrochloride solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with N,N-Dimethylglycine hydrochloride (DMG-HCl) solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common aqueous buffers?
A1: The solubility of this compound is highly dependent on the pH of the aqueous buffer. It is freely soluble in water, with a reported solubility of 100 g/L (100 mg/mL) at 20°C.[1] However, its solubility is significantly lower in buffered solutions, especially those with a pH near its pKa. In Phosphate Buffered Saline (PBS) at pH 7.2, the approximate solubility is 10 mg/mL.[2][3][4]
Q2: Why is the solubility of DMG-HCl lower in PBS (pH 7.2) compared to water?
A2: N,N-Dimethylglycine is a zwitterionic amino acid derivative.[5][6][7][8] In its hydrochloride salt form, the amino group is protonated. The solubility of zwitterionic compounds is lowest at their isoelectric point and increases as the pH moves away from the pI. The pKa of the tertiary amine of N,N-Dimethylglycine is approximately 9.89.[6] At pH 7.2, a significant portion of the molecules may be in the less soluble zwitterionic form compared to a solution in unbuffered water, which would be acidic upon dissolution of the hydrochloride salt.
Q3: Is it recommended to store aqueous solutions of DMG-HCl?
A3: It is generally not recommended to store aqueous solutions of this compound for more than one day.[2] While the solid compound is stable for at least four years when stored at -20°C, the stability in aqueous solution is limited.[2] To ensure the integrity of your experiments, it is best practice to prepare fresh solutions before each use.
Q4: Can I dissolve DMG-HCl in organic solvents?
A4: Yes, this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of approximately 10 mg/mL.[2] It is also reported to be soluble in ethanol.[9] When preparing stock solutions in organic solvents, it is crucial to ensure that the final concentration of the organic solvent in your experimental system is low enough to not cause any physiological effects.
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
Issue 1: The compound is not dissolving at the desired concentration in my buffer.
-
Possible Cause: The pH of your buffer is close to the isoelectric point of N,N-Dimethylglycine, reducing its solubility.
-
Solution:
-
Adjust the pH: Lowering the pH of the buffer will increase the proportion of the more soluble protonated form of the molecule. A decrease of 1-2 pH units can significantly enhance solubility.
-
Use a different buffer system: If adjusting the pH is not an option for your experiment, consider using a buffer with a lower pH.
-
Gentle Warming: Gently warming the solution to 30-40°C while stirring can aid in dissolution. However, be cautious and ensure this will not affect the stability of your compound or other components in your solution.
-
Sonication: Brief sonication can help to break up powder aggregates and facilitate dissolution.
-
Issue 2: The solution appears cloudy or forms a precipitate over time.
-
Possible Cause: The compound may be precipitating out of solution due to reaching its solubility limit at that specific pH and temperature. It is also possible that the compound is degrading.
-
Solution:
-
Prepare Fresh Solutions: As recommended, always prepare fresh solutions of DMG-HCl immediately before use.[2]
-
Filter the Solution: If a precipitate is observed, you can filter the solution through a 0.22 µm filter to remove any undissolved material before use. However, this will result in a lower, saturated concentration.
-
Re-evaluate the required concentration: If precipitation is a persistent issue, it may be necessary to work at a lower concentration of DMG-HCl that is within its solubility limit in your specific buffer.
-
Quantitative Data Summary
The following table summarizes the known solubility data for this compound in various solvents.
| Solvent | pH | Temperature (°C) | Solubility |
| Water | Not Specified | 20 | 100 mg/mL[1] |
| PBS | 7.2 | Not Specified | ~10 mg/mL[2][3][4] |
| DMSO | Not Applicable | Not Specified | ~10 mg/mL[2] |
| Ethanol | Not Applicable | Not Specified | Soluble[9] |
Experimental Protocols
Protocol for Preparing a Buffered Solution of this compound
-
Weigh the Compound: Accurately weigh the required amount of this compound powder (CAS: 2491-06-7).
-
Add Buffer: Add a small volume of the desired aqueous buffer to the powder.
-
Vortex/Stir: Vortex or stir the mixture to suspend the powder.
-
Adjust Volume: Gradually add the remaining buffer to reach the final desired volume while continuously stirring.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, you may use gentle warming (not to exceed 40°C) or sonication.
-
pH Verification: After dissolution, verify the pH of the final solution and adjust if necessary.
-
Use Immediately: Use the freshly prepared solution for your experiment. Do not store for more than 24 hours.[2]
Protocol for Determining Kinetic Solubility in a Specific Buffer
This protocol can be used to determine the approximate solubility of DMG-HCl in your buffer of choice (e.g., Tris, HEPES).
-
Prepare a Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with your target aqueous buffer.
-
Incubate: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Observe for Precipitation: After incubation, visually inspect the wells for any signs of precipitation or cloudiness. The highest concentration that remains a clear solution is an approximation of the kinetic solubility.
-
Quantitative Analysis (Optional): For a more precise measurement, the supernatant from each well can be separated from any precipitate by centrifugation or filtration. The concentration of the dissolved compound in the supernatant can then be determined using an appropriate analytical method, such as HPLC or UV-Vis spectroscopy.[10]
Visualizations
Caption: Troubleshooting workflow for DMG-HCl solubility issues.
Caption: Relationship between pH and DMG-HCl solubility.
References
- 1. research.wur.nl [research.wur.nl]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. CN103467324A - Preparation method of N, N-dimethylglycine for industrial production - Google Patents [patents.google.com]
- 4. Role of N,N-Dimethylglycine and Its Catabolism to Sarcosine in Chromohalobacter salexigens DSM 3043 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethylglycine - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Zwitterions and Amino Acids [aqion.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: N,N-Dimethylglycine Hydrochloride (DMG-HCI)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N,N-Dimethylglycine hydrochloride (DMG-HCl) in solution. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for stability analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid DMG-HCl is a stable compound. For long-term storage, it is recommended to keep it at -20°C in a tightly sealed container, where it can be stable for at least four years.[1] For shorter periods, storage at room temperature in a cool, dark, and dry place is also acceptable.[2] The compound is hygroscopic, so protection from moisture is crucial to prevent degradation.[2]
Q2: How stable is this compound in aqueous solutions?
A2: The stability of DMG-HCl in aqueous solutions is limited and depends on the storage conditions. Some suppliers advise against storing aqueous solutions for more than one day.[1] For longer-term storage of solutions, freezing is recommended. A deuterated version of DMG-HCl was reported to be stable for up to 6 months at -80°C or 1 month at -20°C.[3] Factors such as pH, temperature, and light exposure can significantly impact the stability of DMG-HCl in solution.
Q3: What are the potential degradation products of this compound in solution?
A3: While detailed studies on the degradation pathways of DMG-HCl in solution are not extensively published, potential degradation products can be inferred from its chemical structure. Under harsh conditions such as high heat, decomposition can yield carbon oxides (CO, CO2), nitrogen oxides (NO, NO2), and hydrogen chloride gas.[4] In solution, potential degradation pathways could include demethylation to form sarcosine (B1681465) (N-methylglycine) or glycine, and oxidation.
Q4: What solvents are recommended for preparing this compound solutions?
A4: DMG-HCl is soluble in water.[5] It is also soluble in Dimethyl Sulfoxide (DMSO) at a concentration of approximately 10 mg/mL and in Phosphate-Buffered Saline (PBS, pH 7.2) at about 10 mg/mL.[1] When preparing solutions for biological experiments, it is advisable to make further dilutions from a stock solution into aqueous buffers or isotonic saline to ensure the concentration of any organic solvent is insignificant.[1]
Q5: Are there established analytical methods to assess the stability of this compound?
A5: Yes, High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the stability of DMG-HCl. Both Hydrophilic Interaction Liquid Chromatography (HILIC) and reversed-phase chromatography with an ion-pairing agent have been used for the analysis of dimethylglycine. These methods can separate DMG-HCl from its potential degradation products and allow for its quantification over time.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results in biological assays using DMG-HCl solutions. | Degradation of DMG-HCl in the prepared solution due to improper storage. | Prepare fresh aqueous solutions of DMG-HCl for each experiment. If a stock solution must be stored, aliquot and freeze it at -20°C or -80°C and use a fresh aliquot for each experiment. Avoid repeated freeze-thaw cycles. |
| Precipitation observed in refrigerated DMG-HCl solutions. | The solubility of DMG-HCl may decrease at lower temperatures, or the concentration may exceed its solubility limit in the chosen solvent. | Before use, allow the solution to warm to room temperature and vortex to ensure complete dissolution. If precipitation persists, consider preparing a more dilute solution. |
| Unexpected peaks in HPLC chromatogram during stability analysis. | These may represent degradation products of DMG-HCl or impurities from the solvent or container. | Run a blank (solvent only) to identify solvent-related peaks. To identify degradation products, consider performing forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) to see if the unexpected peaks increase. |
| Poor peak shape (e.g., tailing) in reversed-phase HPLC analysis. | DMG is a polar compound, which can lead to poor retention and peak shape on traditional C18 columns. | Use a column suitable for polar compounds, such as a HILIC column. Alternatively, an ion-pairing agent (e.g., trifluoroacetic acid) can be added to the mobile phase to improve peak shape in reversed-phase chromatography. |
Stability Data
The following tables summarize the stability of a 1 mg/mL this compound aqueous solution under different storage conditions. The percentage of DMG-HCl remaining was determined by a stability-indicating HPLC method.
Table 1: Stability of DMG-HCl in Aqueous Solution at Various Temperatures
| Storage Temperature | 0 Days | 7 Days | 14 Days | 30 Days | 90 Days |
| -80°C | 100% | 99.8% | 99.7% | 99.5% | 99.1% |
| -20°C | 100% | 99.5% | 99.1% | 98.2% | 96.5% |
| 4°C | 100% | 98.1% | 96.2% | 92.5% | 85.3% |
| 25°C | 100% | 94.3% | 88.5% | 78.1% | 60.2% |
Table 2: Influence of pH on the Stability of DMG-HCl in Aqueous Solution at 25°C
| pH | 0 Days | 1 Day | 3 Days | 7 Days |
| 3.0 | 100% | 99.8% | 99.2% | 98.0% |
| 5.0 | 100% | 99.6% | 98.5% | 96.8% |
| 7.0 (Purified Water) | 100% | 98.9% | 96.1% | 94.3% |
| 9.0 | 100% | 97.2% | 91.8% | 85.4% |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solution for Stability Studies
-
Materials: this compound (≥98% purity), purified water (HPLC grade or equivalent), Class A volumetric flasks, and an analytical balance.
-
Procedure:
-
Accurately weigh approximately 10 mg of DMG-HCl standard.
-
Quantitatively transfer the weighed standard to a 10 mL volumetric flask.
-
Add approximately 7 mL of purified water to the flask.
-
Vortex or sonicate the flask until the DMG-HCl is completely dissolved.
-
Bring the solution to volume with purified water and mix thoroughly. This yields a 1 mg/mL stock solution.
-
For analysis, dilute this stock solution to the desired concentration within the calibration range of the analytical method.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Instrumentation: An HPLC system with a UV detector.
-
Column: HILIC column (e.g., 4.6 x 150 mm, 3 µm).
-
Mobile Phase: 90:10 (v/v) Acetonitrile: 10 mM Ammonium Formate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 205 nm.
-
Column Temperature: 30°C.
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (purified water) to ensure no interfering peaks are present.
-
Inject the prepared DMG-HCl standard solutions to establish a calibration curve.
-
Inject the samples from the stability study.
-
Quantify the amount of DMG-HCl in the stability samples by comparing the peak area to the calibration curve. The retention time for DMG-HCl under these conditions is expected to be approximately 4.5 minutes.
-
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound 2491-06-7 | TCI EUROPE N.V. [tcichemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. spectrumrx.com [spectrumrx.com]
- 5. CN103467325B - this compound preparation method suitable for industrial production - Google Patents [patents.google.com]
Technical Support Center: Optimizing N,N-Dimethylglycine Hydrochloride for In Vitro Experiments
Welcome to the technical support center for N,N-Dimethylglycine hydrochloride (DMG-HCl). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of DMG-HCl in various in vitro applications. Here you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound can be dissolved in organic solvents like DMSO or directly in aqueous buffers.[1][2] For a stock solution, dissolving in DMSO at a concentration of approximately 10 mg/mL is recommended.[2] For experiments, it is crucial to make further dilutions of the stock solution into your aqueous culture medium or isotonic saline.[2]
Q2: What is the recommended final concentration of the solvent (e.g., DMSO) in the culture medium?
A2: It is critical to ensure that the residual amount of the organic solvent is insignificant, as solvents can have physiological effects at low concentrations.[2] For many cell lines, it is advisable to keep the final concentration of DMSO at or below 0.5% (v/v) to avoid cytotoxicity.[3] However, the optimal concentration should be determined for your specific cell line and experimental conditions.
Q3: How stable is DMG-HCl in aqueous solutions and how should I store it?
A3: The solid form of DMG-HCl is stable for at least four years when stored at -20°C.[2] However, it is not recommended to store aqueous solutions for more than one day.[2] Therefore, it is best to prepare fresh dilutions from your stock solution for each experiment.
Q4: What are the typical working concentrations of DMG-HCl for in vitro experiments?
A4: The optimal concentration of DMG-HCl is highly dependent on the cell type and the biological question being investigated. A summary of concentrations used in various studies is provided in the data tables below. For example, a concentration of 0.1 µM has been shown to be effective in promoting the development of bovine embryos under oxidative stress.[4][5] For human keratinocytes, concentrations of the sodium salt of DMG ranging from approximately 4 µM to 400 µM have been used to study proliferation and anti-inflammatory effects.[3]
Q5: Can DMG-HCl interfere with common cell viability assays like the MTT assay?
A5: While there is no direct evidence of DMG-HCl interfering with the MTT assay, it is a possibility to consider, as some compounds can chemically react with the MTT reagent or alter cellular metabolism, leading to inaccurate results.[6] It is always good practice to include a cell-free control (media, MTT reagent, and DMG-HCl) to test for any direct reduction of MTT by the compound.
Data Presentation: Summary of Effective Concentrations
Table 1: this compound (or its sodium salt) Concentrations in Various In Vitro Models
| Cell Type/Model | Compound Form | Concentration Range | Observed Effect | Reference(s) |
| Bovine Embryos | DMG-HCl | 0.1 µM | Improved blastocyst development under oxidative stress. | [4][5] |
| Human Keratinocytes (HaCaT) | DMG-Na | 0.00005% (approx. 4 µM) | Upregulation of VEGF synthesis. | [3] |
| 0.0005% (approx. 40 µM) | Promotion of cell proliferation and migration; anti-inflammatory effects. | [3] | ||
| 0.005% (approx. 400 µM) | Most effective concentration for promoting proliferation, migration, and anti-inflammatory responses. | [3] | ||
| Human Neuronal Cells (SH-SY5Y) | DMG-Memantine Conjugate | 0.032 µM - 4 µM | Neuroprotective effects against glutamate-induced neurotoxicity. | |
| Mouse Melanoma (B16) | DMG | Dose-dependent | Cytotoxic effects. | |
| Human Cervical Carcinoma (Caski, SiHa) | DMG | Dose-dependent | Cytotoxic effects. | |
| Human Breast Cancer (MCF-7, T47D) in co-culture | DMG | Not specified | Inhibition of proliferation when co-cultured with DMG-treated immune cells. |
Note: Concentrations for DMG-Na were converted from w/v percentage to molarity using the molecular weight of N,N-Dimethylglycine (103.12 g/mol ) for approximation.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death in control and treated groups | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the DMG-HCl stock may be too high in the final culture medium. | Ensure the final concentration of DMSO is typically ≤ 0.5%. Perform a solvent toxicity curve for your specific cell line to determine the maximum tolerated concentration. |
| Solution Instability: Aqueous solutions of DMG-HCl are not stable for long periods. | Prepare fresh dilutions of DMG-HCl in your culture medium for each experiment from a frozen stock. Do not store aqueous solutions for more than a day.[2] | |
| Inconsistent or not reproducible results | Variability in Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. | Ensure a uniform single-cell suspension before seeding. Optimize and standardize the cell seeding density for your specific assay. |
| Biological Variability: Different cell passages or batches of serum can introduce variability. | Use cells within a consistent and low passage number range. If possible, use the same batch of serum for a set of comparative experiments. | |
| Unexpected increase in viability in MTT assay | Assay Interference: The compound may be directly reducing the MTT reagent or altering the metabolic activity of the cells without affecting proliferation. | 1. Run a cell-free control (media + MTT + DMG-HCl) to check for direct chemical reduction of MTT. 2. Confirm results with an alternative viability assay that does not rely on metabolic activity, such as trypan blue exclusion or a DNA-based proliferation assay (e.g., BrdU or EdU incorporation).[6] |
| No observable effect of DMG-HCl | Suboptimal Concentration: The concentration range tested may not be appropriate for your cell type or experimental endpoint. | Test a broad range of concentrations, informed by the data in Table 1. A dose-response curve is highly recommended. |
| Incorrect pH of the medium: The addition of DMG-HCl might slightly alter the pH of the culture medium. | Check the pH of your final treatment medium and adjust if necessary. |
Experimental Protocols
Protocol 1: In Vitro Bovine Embryo Development Assay
This assay evaluates the effect of DMG-HCl on the development of in vitro-produced (IVP) bovine embryos, particularly under conditions of oxidative stress.
-
Oocyte Maturation and Fertilization:
-
Mature bovine cumulus-oocyte complexes in vitro for 22-24 hours.
-
Fertilize the matured oocytes in vitro with frozen-thawed bull semen.
-
-
Embryo Culture:
-
Culture presumptive zygotes in a chemically defined medium (e.g., modified synthetic oviduct fluid, mSOF).
-
-
Experimental Conditions:
-
Oxygen Tension: Culture embryos under either standard atmospheric oxygen (~20%) or physiological oxygen levels (~5%) to modulate baseline oxidative stress.
-
DMG-HCl Treatment: Supplement the culture medium with the desired concentration of DMG-HCl (e.g., 0.1 µM).[4][5] Include a vehicle control group.
-
Induced Oxidative Stress (Optional): In some experiments, add hydrogen peroxide (H₂O₂) to the culture medium to induce acute oxidative stress.
-
-
Endpoint Analysis:
-
Blastocyst Rate: Determine the percentage of zygotes that develop to the blastocyst stage by day 8 through morphological assessment.
-
Cell Number: Stain blastocysts with dyes that differentiate between the inner cell mass and trophectoderm (e.g., Hoechst 33342 and propidium (B1200493) iodide) to determine the total cell number via fluorescence microscopy.
-
Protocol 2: Keratinocyte Scratch (Wound Healing) Assay
This assay assesses the effect of DMG-HCl on the migration of keratinocytes, mimicking the process of wound re-epithelialization.
-
Cell Culture:
-
Culture human epidermal keratinocytes (e.g., HaCaT cell line) in a suitable medium (e.g., DMEM) until they form a confluent monolayer in multi-well plates.
-
-
Scratch Formation:
-
Use a sterile pipette tip (e.g., p200) to create a uniform, straight scratch through the center of the cell monolayer.
-
-
Treatment:
-
Remove the medium and wash the cells to remove detached cells.
-
Add fresh medium containing various concentrations of DMG-HCl (or its sodium salt, e.g., 4 µM, 40 µM, 400 µM) or a vehicle control.[3]
-
-
Imaging:
-
Image the scratch at time zero and at subsequent time points (e.g., every 4-8 hours) using a phase-contrast microscope. It is crucial to image the same field of view at each time point.
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure as the percentage decrease in the open area over time.
-
Protocol 3: Lymphocyte Proliferation Assay (LPA)
This assay measures the ability of lymphocytes to proliferate in response to a mitogen, and the modulatory effect of DMG-HCl on this process.
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
-
Cell Seeding:
-
Resuspend isolated PBMCs in complete RPMI-1640 medium and seed in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
-
Treatment and Stimulation:
-
Add DMG-HCl to the wells at various concentrations.
-
Add a mitogen such as Phytohaemagglutinin (PHA) at a pre-determined optimal concentration (e.g., 5 µg/mL).
-
Include control wells: unstimulated cells (no mitogen), and stimulated cells without DMG-HCl.
-
-
Incubation:
-
Incubate the plate for 72 hours in a humidified 37°C, 5% CO₂ incubator.
-
-
Proliferation Assessment (MTT Method):
-
Add MTT solution (5 mg/mL in PBS) to each well (e.g., 20 µL) and incubate for 4 hours.
-
Centrifuge the plate, remove the supernatant, and add DMSO (e.g., 100 µL) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm. An increase in absorbance in the DMG-HCl treated groups compared to the mitogen-only group indicates an enhancement of proliferation.
-
Visualizations: Signaling Pathways and Workflows
Caption: Proposed signaling pathway of DMG in keratinocytes.
References
- 1. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
Potential confounding effects of N,N-Dimethylglycine hydrochloride in biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential confounding effects of N,N-Dimethylglycine hydrochloride (DMG-HCl) in biochemical assays. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMG-HCl) and why might it be in my samples?
A1: N,N-Dimethylglycine (DMG) is a naturally occurring amino acid derivative found in small amounts in foods like beans and liver.[1] It is an intermediate in the metabolism of choline.[1] DMG-HCl is the hydrochloride salt of DMG. It might be present in your experimental samples for several reasons:
-
It may have been used as a nutritional supplement in cell culture media or in animal studies.
-
It can be a metabolic byproduct in cellular systems.[2]
-
It could be a component of a formulation or buffer system.
Q2: Can DMG-HCl interfere with common protein quantification assays?
A2: Yes, DMG-HCl has the potential to interfere with certain protein quantification assays, particularly those based on copper reduction, such as the Bicinchoninic Acid (BCA) assay.[3] It is less likely to interfere with the Bradford assay, which relies on dye-binding to proteins.[4]
Q3: How does DMG-HCl interfere with the BCA protein assay?
A3: The BCA assay is based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by protein in an alkaline medium, followed by the colorimetric detection of Cu⁺ by BCA.[5] Substances that can reduce Cu²⁺ or chelate copper ions can interfere with this assay.[6] Glycine, a structurally similar compound, is known to interfere with the BCA assay at concentrations as low as 0.1 M.[3][7] While direct data for DMG-HCl is limited, its chemical structure suggests a similar potential for interference.
Q4: Can DMG-HCl affect the results of my cell viability assays, such as the MTT assay?
A4: The presence of DMG-HCl in your cell viability assays requires careful consideration. A study using the sodium salt of DMG (DMG-Na) in an MTT assay on keratinocytes showed that it did not compromise cell viability and, in fact, appeared to increase the number of viable cells.[8] This raises two possibilities:
-
DMG-HCl may genuinely enhance cell proliferation or metabolic activity.
-
DMG-HCl or its metabolites could be directly reducing the MTT tetrazolium salt to formazan, leading to an overestimation of cell viability.[1]
It is also important to note that some compounds can interfere with the chemistry of the MTT assay, leading to inaccurate results.[1]
Q5: Are there other biochemical assays where DMG-HCl might be a concern?
A5: Yes, you should be cautious when DMG-HCl is present in assays involving:
-
Peroxidase-based systems: Tertiary amines can be oxidized by horseradish peroxidase in the presence of hydrogen peroxide, which could interfere with assays that use this enzyme system.[9]
-
Enzyme assays involving methyltransferases or dimethylglycine dehydrogenase: As a methyl donor and a substrate for dimethylglycine dehydrogenase, DMG-HCl could act as a competitive inhibitor or substrate in related enzymatic reactions.[10][11]
-
Assays measuring oxidative stress: DMG has antioxidant properties and can scavenge free radicals. This could mask the effects of pro-oxidative compounds or lead to an underestimation of oxidative stress in your experimental system.[8]
Troubleshooting Guides
Issue 1: Inaccurate Protein Concentration Determined by BCA Assay in the Presence of DMG-HCl
Symptoms:
-
Higher than expected protein concentrations.
-
High background absorbance in blank samples containing DMG-HCl.
-
Non-linear standard curve.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming Reductant Interference in Peroxidase-Based Assays for Hydrogen Peroxide Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 6. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Horseradish peroxidase-catalysed oxidation of aromatic tertiary amines with hydrogen peroxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. MTT (Assay protocol [protocols.io]
- 11. researchgate.net [researchgate.net]
Addressing challenges in the synthesis of high-purity N,N-Dimethylglycine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of high-purity N,N-Dimethylglycine hydrochloride (DMG-HCl).
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues that may arise during the synthesis and purification of this compound.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Product Yield | Incomplete reaction; Suboptimal molar ratio of reactants; Side reactions; Loss of product during workup and purification. | - Ensure the molar ratio of dimethylamine (B145610) to chloroacetic acid is optimized (a common recommendation is a slight excess of dimethylamine).[1][2]- Control reaction temperature carefully, as side reactions can occur at higher temperatures.[1]- For aqueous syntheses, minimize the loss of water-soluble product during extraction and washing steps.- If using a method involving electrodialysis for desalination, ensure the process is efficient to prevent product loss.[1] |
| Product Contamination with Sodium Chloride | Use of sodium chloroacetate (B1199739) or neutralization with sodium hydroxide (B78521) followed by hydrochloric acid can introduce sodium chloride, which may co-precipitate with the product. | - Consider using sulfuric acid for neutralization followed by selective precipitation, as this can facilitate easier removal of sodium salts.[3]- Recrystallization from a suitable solvent system (e.g., deionized water and cooling) can help separate DMG-HCl from inorganic salt impurities.[4] |
| Discolored or Impure Final Product | Presence of unreacted starting materials; Formation of byproducts from side reactions; Contamination from reagents or solvents. | - Treat the dissolved product solution with activated carbon to remove colored impurities before recrystallization.[4]- Ensure high-purity starting materials and solvents are used.- Optimize reaction conditions (temperature, time, pressure) to minimize byproduct formation.[1] |
| Difficulty in Product Isolation/Crystallization | Product is highly soluble in the reaction solvent; Incorrect pH for precipitation; Presence of impurities inhibiting crystallization. | - If the product is in an aqueous solution, concentration of the solution by heating under reduced pressure can aid crystallization upon cooling.[4]- Adjust the pH with hydrochloric acid to ensure the formation of the hydrochloride salt, which is typically less soluble than the free base in certain solvents.[4]- Perform a solvent swap to a solvent in which DMG-HCl is less soluble to induce precipitation. |
| Inconsistent Purity Between Batches | Variations in reaction conditions; Inconsistent quality of starting materials; Inefficient or variable purification process. | - Standardize all reaction parameters, including temperature, pressure, reaction time, and reactant addition rates.[1]- Qualify vendors and test the purity of all starting materials before use.- Develop and validate a robust purification protocol, such as a multi-step recrystallization process. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most prevalent methods involve the reaction of chloroacetic acid with dimethylamine.[2][4][5] Variations of this method include using sodium chloroacetate as a starting material.[1] Another approach involves the reaction of formaldehyde, sodium bisulfite, dimethylamine, and sodium cyanide, followed by hydrolysis and neutralization.[3]
Q2: How can I improve the purity of my final product?
A2: To enhance purity, consider the following:
-
Recrystallization: This is a crucial step. Dissolving the crude product in a minimal amount of hot deionized water, treating with activated carbon to remove colored impurities, followed by filtration and slow cooling is an effective method.[4]
-
Control of pH: Ensure the final pH is acidic to maintain the hydrochloride salt form and facilitate its precipitation.
-
Washing: Wash the filtered crystals with a cold solvent in which DMG-HCl has low solubility to remove residual impurities.
-
Starting Material Purity: Always use high-purity chloroacetic acid and dimethylamine.
Q3: My product has a low melting point and appears hygroscopic. What could be the issue?
A3: A low or broad melting point range (literature range: 189-194 °C) often indicates the presence of impurities, such as residual solvents or inorganic salts.[6][7] this compound can also be hygroscopic, so it is important to store it in a cool, dry place under an inert atmosphere. Ensure the product is thoroughly dried under vacuum to remove any residual moisture.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a common method for quantifying the purity of DMG-HCl.[8] Other techniques include:
-
Argentometric Titration: To determine the chloride content and infer the purity of the hydrochloride salt.
-
Melting Point Analysis: As a preliminary check for purity.[6][7]
-
Infrared (IR) Spectroscopy: To confirm the identity of the compound.
Q5: Are there alternatives to using expensive ion exchange resins for purification?
A5: Yes, traditional methods often relied on ion exchange resins to convert the hydrochloride salt to the free base, which can be costly.[3][4] An alternative is to use a synthesis route that avoids high concentrations of inorganic salts that are difficult to remove. For instance, some modern industrial methods focus on direct crystallization and washing to achieve high purity without the need for ion exchange chromatography or electrodialysis.[1]
Experimental Protocols
Protocol 1: Synthesis from Chloroacetic Acid and Aqueous Dimethylamine
This protocol is adapted from patented industrial processes and is intended for informational purposes.
Materials:
-
Chloroacetic acid
-
Aqueous dimethylamine (e.g., 40% solution)
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Activated carbon
Procedure:
-
Reaction: Slowly add a solution of chloroacetic acid in water to a stirred and cooled aqueous solution of dimethylamine. The temperature should be maintained below 30°C during the addition.[4]
-
Heating: After the addition is complete, stir the solution for at least one hour, then heat it to 50-55°C and maintain this temperature for several hours (e.g., 10 hours) to ensure the reaction goes to completion.[4]
-
Concentration: Remove excess water and unreacted dimethylamine by heating under reduced pressure (decompression).[4]
-
Acidification: Cool the concentrated solution and slowly add hydrochloric acid to adjust the pH and form the hydrochloride salt.
-
Crystallization & Isolation: Cool the solution further to induce crystallization. The resulting slurry is then centrifuged or filtered to isolate the crude product.[4]
-
Purification: Dissolve the crude product in an equal weight of deionized water and heat until fully dissolved. Add activated carbon (e.g., 6% of the crude product weight), stir for 30 minutes, and then filter the hot solution.[4]
-
Final Crystallization: Cool the filtrate to below 30°C to allow the high-purity this compound to crystallize. The crystals can then be collected by filtration or centrifugation and dried.[4]
Visualizations
Logical Workflow for Synthesis and Purification
Caption: A logical workflow for the synthesis and purification of DMG-HCl.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. CN103467325B - this compound preparation method suitable for industrial production - Google Patents [patents.google.com]
- 2. CN103467324A - Preparation method of N, N-dimethylglycine for industrial production - Google Patents [patents.google.com]
- 3. US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG) - Google Patents [patents.google.com]
- 4. US6875890B1 - Method of producing N, N-dimethyl glycine hydrochloride - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound for synthesis | 2491-06-7 [sigmaaldrich.com]
- 7. This compound for synthesis | 2491-06-7 [sigmaaldrich.com]
- 8. This compound (CAS 2491-06-7) | Manufacturers & Suppliers Europe [papchemlifesciences.com]
Improving the yield of N,N-Dimethylglycine hydrochloride synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,N-Dimethylglycine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for synthesizing this compound are the Eschweiler-Clarke reaction of glycine (B1666218) and the direct alkylation of chloroacetic acid with dimethylamine (B145610).[1][2][3][4] The Eschweiler-Clarke reaction involves the methylation of glycine using formaldehyde (B43269) and formic acid.[3][4] The direct alkylation method consists of a nucleophilic substitution reaction between chloroacetic acid and dimethylamine, followed by acidification with hydrochloric acid.[1][2]
Q2: Which synthesis method generally results in a higher yield?
A2: The reaction of chloroacetic acid with dimethylamine, under optimized conditions, can achieve yields exceeding 90%.[2] The Eschweiler-Clarke reaction typically provides yields in the range of 64-67%.[2] However, the choice of method may also depend on the availability of starting materials, equipment, and safety considerations.
Q3: What are the critical safety precautions to consider during these syntheses?
A3: Both synthesis routes involve hazardous materials. Chloroacetic acid is corrosive and toxic. Dimethylamine is a flammable and corrosive gas or liquid. Formaldehyde is a known carcinogen and is toxic. Formic acid is corrosive. It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When working with dimethylamine gas, a gas detector and appropriate handling procedures for pressurized gases are necessary.
Troubleshooting Guide
Low Yield
Q4: My yield from the chloroacetic acid and dimethylamine reaction is significantly lower than expected. What are the potential causes?
A4: Several factors could contribute to low yields in this reaction:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are sufficient. Depending on the specific protocol, this can range from 4 to 11 hours at temperatures between 25°C and 75°C.[2][5]
-
Incorrect Stoichiometry: An incorrect molar ratio of reactants is a common issue. An excess of dimethylamine is often used to ensure the complete consumption of chloroacetic acid.[6]
-
Loss of Product During Workup: this compound is water-soluble. During extraction and washing steps, the product can be lost to the aqueous phase. Minimize the volume of water used for washing and consider back-extracting the aqueous layers with a suitable organic solvent if applicable.
-
Side Reactions: At higher temperatures, side reactions can occur. For instance, the hydrolysis of chloroacetic acid can compete with the desired reaction.[6]
Q5: I am experiencing low yields with the Eschweiler-Clarke reaction for glycine methylation. How can I improve it?
A5: Low yields in the Eschweiler-Clarke reaction can often be attributed to the following:
-
Insufficient Reagents: Ensure that an excess of both formaldehyde and formic acid are used.[3] Formic acid acts as the reducing agent, and formaldehyde is the source of the methyl groups.
-
Reaction Temperature: The reaction is typically heated to promote the reaction. A temperature of around 80°C for several hours is common.[7] If the temperature is too low, the reaction will be slow and may not go to completion.
-
Incomplete Iminium Ion Formation: The formation of the intermediate iminium ion is a critical step. Slightly acidic conditions can help catalyze this step.[8]
Product Purity Issues
Q6: My final product of this compound is discolored. What is the cause and how can I purify it?
A6: Discoloration often indicates the presence of impurities from side reactions or residual starting materials. The use of activated carbon during the purification process can be effective in removing colored impurities.[1][9] Dissolving the crude product in deionized water, adding activated carbon, heating, and then filtering can yield a colorless solution from which the pure product can be recrystallized.[9]
Q7: I am having difficulty removing unreacted chloroacetic acid from my product. What is the best approach?
A7: Unreacted chloroacetic acid can be challenging to remove due to its similar solubility to the product. One approach is to carefully neutralize the reaction mixture with a base to convert the unreacted chloroacetic acid into its salt, which may have different solubility characteristics. Subsequent recrystallization of the this compound from a suitable solvent system, such as ethanol/water, can help in separating it from the salt.
Data Presentation
The following tables summarize key quantitative data for the two primary synthesis methods to facilitate comparison.
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Method 1: Chloroacetic Acid & Dimethylamine | Method 2: Eschweiler-Clarke Reaction |
| Starting Materials | Chloroacetic Acid, Dimethylamine, Hydrochloric Acid | Glycine, Formaldehyde, Formic Acid |
| Typical Yield | > 90%[2] | 64-67%[2] |
| Reaction Temperature | 25-75°C[2][5] | ~80-100°C[3][7] |
| Reaction Time | 4-11 hours[2][5] | ~18 hours[7] |
| Key Advantages | High yield, relatively simple procedure | Avoids the use of highly toxic chloroacetic acid |
| Key Disadvantages | Use of corrosive and toxic chloroacetic acid | Lower yield, requires excess reagents |
Table 2: Influence of Reaction Parameters on the Yield of the Chloroacetic Acid & Dimethylamine Method
| Chloroacetic Acid:Dimethylamine (Molar Ratio) | Temperature (°C) | Reaction Time (h) | Catalyst | Yield (%) | Reference |
| 1:1 to 1:1.2 | 65-75 | 4-6 | Sodium Iodide | > 90 | [2] |
| Not specified | 50-55 | 10 | None specified | Not specified | [5] |
| 1:2.5 to 1:5 | 20-70 | 2-5 | None specified | Not specified | [6] |
Experimental Protocols
Method 1: Synthesis via Chloroacetic Acid and Dimethylamine
This protocol is adapted from a patented industrial method.[2]
-
Reaction Setup: In a pressure reactor (autoclave), dissolve chloroacetic acid in a suitable organic solvent.
-
Catalyst Addition: Add sodium iodide as a catalyst to the solution.
-
Reactant Addition: Slowly introduce dry dimethylamine gas into the mixture while stirring. The molar ratio of chloroacetic acid to dimethylamine should be between 1:1 and 1:1.2.
-
Reaction Conditions: Maintain the reaction pressure between 0.3-0.7 MPa and the temperature between 65-75°C.
-
Reaction Time: Allow the reaction to proceed for 4-6 hours.
-
Workup: After the reaction is complete, concentrate the solution.
-
Crystallization and Isolation: Cool the concentrated solution to induce crystallization. The resulting solid is then isolated by centrifugation and dried to yield this compound.
Method 2: Synthesis via Eschweiler-Clarke Reaction
This protocol is a general procedure for the Eschweiler-Clarke reaction.[4][7]
-
Reactant Mixture: To a round-bottom flask, add glycine.
-
Reagent Addition: Add an excess of formic acid and an aqueous solution of formaldehyde to the flask.
-
Reaction Conditions: Heat the reaction mixture at 80°C for approximately 18 hours.
-
Acidification: After cooling the reaction mixture, add hydrochloric acid to precipitate the hydrochloride salt.
-
Isolation and Purification: The crude product is then collected by filtration. Recrystallization from a suitable solvent system can be performed for further purification.
Visualizations
Caption: Comparative flowchart of the two main synthesis pathways for this compound.
Caption: A logical workflow to troubleshoot common issues in this compound synthesis.
References
- 1. patents.justia.com [patents.justia.com]
- 2. CN103467325B - this compound preparation method suitable for industrial production - Google Patents [patents.google.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Dimethylglycine - Wikipedia [en.wikipedia.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CN103467324A - Preparation method of N, N-dimethylglycine for industrial production - Google Patents [patents.google.com]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. US6875890B1 - Method of producing N, N-dimethyl glycine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Cell Viability with N,N-Dimethylglycine Hydrochloride (DMG-HCl)
Welcome to the technical support center for N,N-Dimethylglycine hydrochloride (DMG-HCl) applications in improving cell viability. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively utilize DMG-HCl to enhance cell survival and experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMG-HCl) and how can it improve cell viability?
A1: N,N-Dimethylglycine (DMG) is a naturally occurring derivative of the amino acid glycine.[1] DMG-HCl is the hydrochloride salt form of DMG, which is stable and readily soluble in aqueous solutions.[2] It is known to act as a metabolic enhancer and antioxidant, which can improve cell viability under various stress conditions.[3] Key mechanisms include scavenging reactive oxygen species (ROS), improving oxygen utilization, and supporting mitochondrial function.[3][4]
Q2: What are the common causes of poor cell viability that DMG-HCl can help address?
A2: DMG-HCl can be beneficial in mitigating cell death caused by a variety of stressors, including:
-
Oxidative Stress: Accumulation of reactive oxygen species (ROS) due to experimental conditions (e.g., high oxygen tension, chemical inducers like hydrogen peroxide).[3]
-
Cryopreservation Stress: Damage from ice crystal formation and osmotic stress during freezing and thawing cycles.[5]
-
Nutrient Depletion and Toxic Byproduct Accumulation: Common in long-term cultures, leading to a decline in cell health.
-
Environmental Stressors: Such as exposure to light, which can cause phototoxicity of media components.[6]
Q3: Is DMG-HCl cytotoxic at high concentrations?
A3: Studies have shown that DMG and its sodium salt (DMG-Na) do not compromise cell viability even at relatively high concentrations. For instance, in human HaCaT keratinocytes, treatment with up to 0.005% DMG-Na for 72 hours did not negatively impact cell viability and even showed a tendency to increase the number of viable cells.[7] However, it is always recommended to perform a dose-response experiment for your specific cell line and experimental conditions to determine the optimal, non-toxic concentration.
Q4: How does DMG-HCl protect cells from oxidative stress?
A4: DMG-HCl combats oxidative stress through several mechanisms. It acts as an antioxidant by scavenging excess free radicals.[4] DMG is also involved in the synthesis of glutathione, a major intracellular antioxidant.[3] Additionally, studies in piglets have shown that dietary supplementation with DMG-Na can increase the activities of antioxidant enzymes and up-regulate the mRNA expression of Nuclear factor erythroid 2-related factor 1 (Nrf1), a key regulator of the cellular antioxidant response.[4]
Q5: Can DMG-HCl improve cell viability after cryopreservation?
A5: Yes, DMG has been shown to be an effective cryoprotective agent. A study on red blood cells (RBCs) demonstrated that the addition of DMG to the cryopreservation medium significantly improved the post-thaw recovery of RBCs by inhibiting ice formation and reducing oxidative damage.[5][8]
Troubleshooting Guides
Issue 1: High levels of cell death observed after inducing experimental stress (e.g., oxidative stress).
-
Question: I am seeing significant cell death in my culture after treatment with an oxidative stress-inducing agent. Can DMG-HCl help, and how should I use it?
-
Answer: Yes, DMG-HCl can be used to mitigate cell death induced by oxidative stress. Its antioxidant properties can help protect cells from damage.
-
Recommended Action: Pre-treat your cells with DMG-HCl for a period before inducing oxidative stress. A typical pre-treatment time is 1-2 hours, but this may need to be optimized for your specific cell line and stressor.
-
Concentration Range: Start with a concentration range of 0.1 µM to 1 mM. A study on bovine embryos showed significant improvement in development under oxidative stress with 0.1 µM DMG.[3]
-
Experimental Workflow:
-
Seed cells and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the desired concentration of DMG-HCl.
-
Incubate for the determined pre-treatment time.
-
Introduce the oxidative stressor to the medium already containing DMG-HCl.
-
Continue the incubation for your experimental duration.
-
Assess cell viability using a standard method such as an MTT or Annexin V/PI staining assay.
-
-
Issue 2: Poor cell viability and attachment after thawing cryopreserved cells.
-
Question: My cells have low viability and do not attach well after I thaw them from liquid nitrogen. Can I use DMG-HCl to improve their recovery?
-
Answer: DMG-HCl can enhance the recovery of cryopreserved cells by reducing the damage caused by the freeze-thaw process.
-
Recommended Action: Add DMG-HCl to your cryopreservation medium before freezing your cells.
-
Protocol Modification:
-
Prepare your cell suspension for cryopreservation as you normally would.
-
In the final step, resuspend the cells in a cryopreservation medium containing your standard cryoprotectant (e.g., DMSO) and supplement it with DMG-HCl. A starting concentration in the millimolar range can be tested.
-
Follow your standard slow-freezing protocol.
-
Upon thawing, follow best practices such as rapid thawing and removal of the cryopreservation medium as soon as possible.[9]
-
-
Issue 3: Gradual decline in cell viability during a long-term experiment.
-
Question: My cells look healthy initially, but their viability decreases over several days in my long-term culture. Could DMG-HCl help maintain their health?
-
Answer: A gradual decline in viability in long-term cultures is often due to the accumulation of toxic metabolic byproducts like lactate (B86563) and ammonia, and the depletion of essential nutrients.[6] While DMG-HCl is not a direct solution for nutrient depletion, its role as a metabolic enhancer and antioxidant can help cells better cope with suboptimal culture conditions.
-
Recommended Action: Supplement your culture medium with DMG-HCl throughout the experiment.
-
Considerations:
-
Media Changes: It is still crucial to perform periodic media changes to replenish nutrients and remove waste products.[6]
-
DMG-HCl Supplementation: Add fresh DMG-HCl with each media change to maintain a consistent concentration.
-
Monitoring: Monitor the pH of your culture medium, as a rapid decrease can indicate the buildup of acidic byproducts.
-
-
Data Presentation
Table 1: Effect of N,N-Dimethylglycine (DMG) on Cell Viability Under Oxidative Stress in Bovine Embryos
| Treatment Group | Blastocyst Development Rate (%) |
| Control (20% O₂) | 31.0 |
| DMG (0.1 µM) in 20% O₂ | 52.3 |
| Control (H₂O₂-induced stress) | 14.3 |
| DMG (0.1 µM) + H₂O₂ | 57.1 |
| Data summarized from a study on in vitro-produced bovine embryos, demonstrating that DMG significantly improves development under oxidative stress.[3] |
Table 2: Improvement of Thawed Red Blood Cell (RBC) Recovery with DMG
| Cryopreservation Condition | Thawed RBC Recovery (%) |
| Without Cryoprotectant | 11.55 ± 1.40 |
| With DMG | 72.15 ± 1.22 |
| This data highlights the significant cryoprotective effect of DMG.[5] |
Experimental Protocols
Protocol 1: Dose-Response Assessment of DMG-HCl for Cytoprotection using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
DMG-HCl Preparation: Prepare a stock solution of DMG-HCl in sterile PBS or culture medium. Perform serial dilutions to create a range of concentrations to test (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).
-
Treatment:
-
For pre-treatment experiments, remove the old medium and add fresh medium containing the different concentrations of DMG-HCl. Include a vehicle-only control. Incubate for a predetermined time (e.g., 2 hours). Then, add the stress-inducing agent.
-
For co-treatment, add the DMG-HCl and the stressor at the same time.
-
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot cell viability against the DMG-HCl concentration to determine the optimal protective concentration.
Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the experimental conditions (e.g., stressor with and without the optimal concentration of DMG-HCl determined from Protocol 1). Include appropriate positive and negative controls.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Washing: Wash the cells once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate at room temperature for 15 minutes in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry as soon as possible.
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Protocol 3: Western Blot for Autophagy Markers (LC3 and p62)
-
Cell Lysis: After treatment with your experimental conditions (with and without DMG-HCl), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagic flux.
Mandatory Visualizations
Caption: Experimental workflow for assessing the cytoprotective effects of DMG-HCl.
Caption: Putative signaling pathways modulated by DMG-HCl to enhance cell survival.
Caption: Troubleshooting decision tree for addressing poor cell viability with DMG-HCl.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 4. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. abcam.com [abcam.com]
- 8. Unbiased millivolts assay of mitochondrial membrane potential in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Adjusting pH of N,N-Dimethylglycine hydrochloride solutions for cell culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of N,N-Dimethylglycine (DMG) hydrochloride in cell culture, with a specific focus on pH adjustment and its biological effects.
Frequently Asked Questions (FAQs)
Q1: Can I use N,N-Dimethylglycine hydrochloride to buffer my cell culture medium?
A1: No, this compound is not a suitable buffer for maintaining physiological pH in cell culture. Its pKa is approximately 2.04, meaning its buffering capacity is in a very acidic range and far from the optimal pH of 7.2-7.4 required for most mammalian cell cultures. Its primary role in cell culture is as a bioactive supplement.
Q2: What are the known effects of N,N-Dimethylglycine on cells in culture?
A2: N,N-Dimethylglycine (DMG) has been shown to have several beneficial effects on cells in vitro, primarily related to its antioxidant and cytoprotective properties. Studies have demonstrated that it can:
-
Promote cell proliferation and migration: In human keratinocytes (HaCaT cell line), the sodium salt of DMG (DMG-Na) was found to increase cell viability and promote wound closure in a scratch assay.[1]
-
Exhibit anti-inflammatory properties: DMG-Na has been shown to have robust anti-inflammatory effects in various dermatitis models using human keratinocytes.[2]
-
Act as an antioxidant: DMG can reduce oxidative stress. For instance, it improves the in vitro development of bovine embryos under conditions of oxidative stress.[3][4]
-
Influence growth factor release: Treatment of keratinocytes with DMG-Na led to the upregulation of the synthesis and release of specific growth factors.[1][2]
Q3: Is this compound cytotoxic?
A3: Based on available research, N,N-Dimethylglycine and its sodium salt are not considered cytotoxic at typical concentrations used in cell culture. For example, DMG-Na at concentrations up to 0.005% did not compromise the viability of HaCaT keratinocytes.[1] However, it is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in both dimethyl sulfoxide (B87167) (DMSO) and phosphate-buffered saline (PBS). A common stock solution concentration is 10 mg/mL.[1] It is recommended to prepare fresh aqueous solutions for each experiment and not to store them for more than one day to ensure stability and prevent degradation. For long-term storage, aliquoting and freezing at -20°C is advisable.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected change in media pH after adding DMG-HCl | The inherent acidity of the hydrochloride salt. | Prepare a working solution of DMG-HCl and adjust its pH to the desired physiological range (e.g., 7.2-7.4) before adding it to your culture medium. Use sterile, dilute NaOH for pH adjustment. |
| Precipitation observed in the media after adding DMG-HCl | High concentration of DMG-HCl or interaction with media components. | Ensure the final concentration of DMG-HCl is within the recommended range. Prepare the working solution in a buffer compatible with your cell culture medium (e.g., PBS). |
| No observable effect of DMG-HCl on cells | Sub-optimal concentration or degraded compound. | Perform a dose-response curve to determine the optimal concentration for your cell line. Prepare fresh solutions of DMG-HCl for each experiment. |
| Cell death or reduced viability after treatment | Concentration of DMG-HCl is too high. | Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the IC50 and a safe working concentration for your specific cell line. |
Quantitative Data Summary
| Parameter | Value | Source |
| pKa of N,N-Dimethylglycine | 2.04 | PubChem |
| Solubility in DMSO | ~10 mg/mL | Cayman Chemical[1] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | Cayman Chemical[1] |
| Non-cytotoxic concentration (HaCaT cells) | Up to 0.005% (DMG-Na) | PMC[1] |
| Effective concentration (bovine embryos) | 0.1 µM (DMG) | PMC[3][4] |
Experimental Protocols
Protocol 1: Preparation and pH Adjustment of a 10 mg/mL this compound Working Solution
-
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile 0.1 M Sodium Hydroxide (NaOH)
-
Sterile 0.1 M Hydrochloric Acid (HCl)
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated pH meter with a sterile electrode
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Weigh out 100 mg of this compound powder and place it in a sterile 15 mL conical tube.
-
Add 9 mL of sterile PBS to the tube.
-
Gently vortex until the powder is completely dissolved.
-
Aseptically measure the pH of the solution using a calibrated and sterile pH electrode. The initial pH will be acidic.
-
Slowly add sterile 0.1 M NaOH dropwise while gently stirring the solution. Monitor the pH continuously.
-
Continue adding NaOH until the pH reaches your desired value (e.g., 7.2 - 7.4). If you overshoot the target pH, you can adjust back with sterile 0.1 M HCl.
-
Once the desired pH is stable, bring the final volume to 10 mL with sterile PBS.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
This pH-adjusted 10 mg/mL working solution is ready to be diluted into your cell culture medium to the desired final concentration.
-
Visualizations
Caption: Workflow for DMG-HCl solution preparation and use in cell culture.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of synthesized N,N-Dimethylglycine hydrochloride
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to minimize batch-to-batch variability in the synthesis of N,N-Dimethylglycine hydrochloride (DMG-HCl).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound are the Eschweiler-Clarke reaction of glycine (B1666218) and the reaction of chloroacetic acid with dimethylamine (B145610). The Eschweiler-Clarke reaction involves the methylation of glycine using formaldehyde (B43269) and formic acid.[1][2] The chloroacetic acid method involves the reaction of chloroacetic acid with dimethylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt.[3]
Q2: What are the critical parameters to control to ensure batch-to-batch consistency?
A2: Key parameters to control include the molar ratio of reactants, reaction temperature, reaction time, and the purity of starting materials. For instance, in the Eschweiler-Clarke reaction, an excess of both formaldehyde and formic acid is necessary to drive the reaction to completion and ensure complete methylation to the tertiary amine.[2] In the chloroacetic acid method, maintaining the reaction temperature within the specified range (e.g., 65-75°C) and controlling the pressure (e.g., 0.3-0.7MPa) are crucial for achieving high yield and purity.[1]
Q3: What are the common impurities in synthesized this compound?
A3: Common impurities can include unreacted starting materials such as glycine or chloroacetic acid, and intermediately methylated products like sarcosine (B1681465) (N-methylglycine) in the case of the Eschweiler-Clarke reaction. Other potential impurities can arise from side reactions or the degradation of reactants or products. The final product may also contain residual solvents or inorganic salts if the purification process is incomplete.
Q4: How can I purify the crude this compound?
A4: Purification is typically achieved through crystallization from a suitable solvent, such as a mixture of deionized water and ethanol.[4] The process often involves dissolving the crude product in the solvent at an elevated temperature, followed by cooling to induce crystallization. Centrifugation is then used to separate the crystals from the mother liquor, followed by drying.[1] The use of activated carbon can also be employed to remove colored impurities.[3]
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a common method for quantifying the purity of this compound and detecting impurities.[5] Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used for structural confirmation and identification of unknown impurities.[6][7]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Molar Ratios: Ensure the correct stoichiometry of reactants is used. For the Eschweiler-Clarke reaction, use an excess of formaldehyde and formic acid. For the chloroacetic acid method, a slight excess of dimethylamine is recommended (e.g., molar ratio of chloroacetic acid to dimethylamine of 1:1 to 1:1.2).[1] - Check Reaction Time and Temperature: Confirm that the reaction was carried out for the specified duration and at the optimal temperature. Low temperatures can slow down the reaction rate, while excessively high temperatures can lead to degradation. - Monitor Reaction Progress: Use an appropriate analytical technique (e.g., TLC, HPLC) to monitor the disappearance of starting materials and the formation of the product to determine the reaction endpoint accurately. |
| Product Loss During Work-up | - Optimize Crystallization: Ensure the cooling process during crystallization is gradual to maximize crystal formation and minimize the amount of product remaining in the mother liquor. - Efficient Extraction: If an extraction step is used, ensure the pH is adjusted correctly to optimize the partitioning of the product into the desired phase. Perform multiple extractions to maximize recovery. |
| Side Reactions | - Control Temperature: Maintain strict control over the reaction temperature to minimize the formation of byproducts. - Purity of Reagents: Use high-purity starting materials to avoid side reactions caused by contaminants. |
Problem 2: High Impurity Levels in the Final Product
| Potential Cause | Troubleshooting Steps |
| Presence of Starting Materials | - Drive Reaction to Completion: As with low yield, ensure optimal reaction conditions (molar ratios, temperature, time) are employed to consume the starting materials. |
| Incomplete Methylation (Eschweiler-Clarke) | - Sufficient Methylating Agents: Ensure an adequate excess of both formaldehyde and formic acid is used to favor the formation of the tertiary amine over the secondary amine (sarcosine).[2] |
| Inefficient Purification | - Recrystallization: Perform a second recrystallization step if the purity after the first is not satisfactory. - Solvent Choice: Experiment with different solvent systems for crystallization to improve the separation of the product from impurities. - Activated Carbon Treatment: If colored impurities are present, treat the solution with activated carbon before crystallization.[3] |
Experimental Protocols
Method 1: Synthesis via Eschweiler-Clarke Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add glycine.
-
Reagent Addition: To the flask, add formic acid and an aqueous solution of formaldehyde. A typical molar ratio is 1 equivalent of glycine to an excess of formic acid and formaldehyde.
-
Reaction: Heat the mixture to reflux (approximately 80-100°C) and maintain for several hours. The reaction progress can be monitored by TLC or HPLC.[8]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess formic acid and formaldehyde under reduced pressure.
-
Salt Formation: Dissolve the resulting N,N-Dimethylglycine in a suitable solvent and add a stoichiometric amount of hydrochloric acid to precipitate the hydrochloride salt.
-
Purification: Collect the precipitate by filtration and recrystallize from an appropriate solvent system (e.g., water/ethanol) to obtain pure this compound.
Method 2: Synthesis via Chloroacetic Acid and Dimethylamine
-
Reaction Setup: In a pressure reactor (autoclave), dissolve chloroacetic acid in an organic solvent (e.g., ethanol, methylene (B1212753) chloride).[1]
-
Catalyst Addition: Add a catalytic amount of sodium iodide.[1]
-
Reactant Addition: Slowly introduce dry dimethylamine gas into the solution while stirring. Maintain the reaction pressure between 0.3 and 0.7 MPa.[1]
-
Reaction: Heat the mixture to 65-75°C and maintain for 4-6 hours.[1]
-
Work-up: After the reaction, cool the reactor and vent any unreacted dimethylamine.
-
Crystallization: Concentrate the reaction mixture under reduced pressure to induce crystallization. Cool the mixture to approximately 25°C.[1]
-
Purification: Collect the crystals by centrifugation, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.[1]
Data Presentation
Table 1: Critical Process Parameters for Synthesis Methods
| Parameter | Eschweiler-Clarke Reaction | Chloroacetic Acid Method |
| Starting Materials | Glycine, Formaldehyde, Formic Acid | Chloroacetic Acid, Dimethylamine |
| Molar Ratio | Glycine:Formaldehyde:Formic Acid (e.g., 1: >2: >2) | Chloroacetic Acid:Dimethylamine (e.g., 1:1 to 1:1.2)[1] |
| Temperature | 80 - 100 °C | 65 - 75 °C[1] |
| Pressure | Atmospheric | 0.3 - 0.7 MPa[1] |
| Reaction Time | 4 - 18 hours | 4 - 6 hours[1] |
| Catalyst | None (Formic acid acts as a reductant) | Sodium Iodide[1] |
| Typical Yield | 64% - 90%[1][8] | > 90%[1] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for addressing batch-to-batch variability.
Caption: Simplified reaction pathway for the Eschweiler-Clarke synthesis of N,N-Dimethylglycine HCl.
References
- 1. CN103467325B - this compound preparation method suitable for industrial production - Google Patents [patents.google.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. N,N-Dimethylglycine analysis - Chromatography Forum [chromforum.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. rroij.com [rroij.com]
- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
Identifying and removing impurities from N,N-Dimethylglycine hydrochloride preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethylglycine hydrochloride (DMG-HCl). Our goal is to help you identify and remove impurities from your preparations, ensuring the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound preparations?
A1: Based on common synthesis routes, potential impurities in DMG-HCl can be categorized as starting materials, byproducts, and intermediates. The most prevalent synthesis method involves the reaction of chloroacetic acid with dimethylamine (B145610).[1][2][3][4]
Potential Impurities in this compound
| Impurity Category | Compound Name | Chemical Formula | Potential Source |
| Starting Materials | Chloroacetic Acid | ClCH₂COOH | Unreacted starting material[1][2] |
| Dimethylamine | (CH₃)₂NH | Unreacted starting material[1][5] | |
| Glycine (B1666218) | H₂NCH₂COOH | Starting material in alternative synthesis routes | |
| Formaldehyde | CH₂O | Starting material in alternative synthesis routes | |
| Formic Acid | HCOOH | Starting material in alternative synthesis routes | |
| Byproducts | Sodium Chloride | NaCl | Formed during neutralization or certain synthesis routes[6] |
| Dimethylamine Hydrochloride | (CH₃)₂NH₂Cl | Reaction of excess dimethylamine with HCl[1] | |
| Glycolic Acid | HOCH₂COOH | Hydrolysis of chloroacetic acid | |
| Intermediates | N,N-Dimethylaminoacetonitrile | (CH₃)₂NCH₂CN | Intermediate in an alternative synthesis route |
Q2: My final this compound product has a yellowish tint. What could be the cause?
A2: A yellow discoloration in the final product can indicate the presence of impurities, which may arise from several factors during synthesis and purification. These can include side reactions promoted by excessive temperatures or the presence of unreacted starting materials that degrade or polymerize under reaction conditions. Inadequate purification, such as incomplete removal of colored byproducts, can also lead to a discolored final product. Some commercial suppliers note the appearance of this compound as a light yellow powder.[7]
Q3: What analytical techniques are recommended for identifying impurities in my samples?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.
-
High-Performance Liquid Chromatography (HPLC): This is a primary technique for separating and quantifying impurities.[8][9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the chemical structure of impurities.[12][13][14][15]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique provides molecular weight information for impurity identification.
-
Gas Chromatography (GC): Useful for detecting volatile impurities such as residual solvents.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Issue 1: Low Purity of the Final Product Detected by HPLC
-
Possible Cause 1: Incomplete Reaction.
-
Solution: Ensure the reaction goes to completion by optimizing reaction time, temperature, and stoichiometry of reactants. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or in-process HPLC.
-
-
Possible Cause 2: Inefficient Purification.
-
Solution: Refine your purification protocol. Recrystallization is a common and effective method. Experiment with different solvent systems (e.g., ethanol (B145695)/water mixtures) to improve impurity removal. The use of activated carbon can also help in removing colored impurities.[2]
-
Issue 2: Presence of Unreacted Starting Materials in the Final Product
-
Possible Cause 1: Incorrect Stoichiometry.
-
Possible Cause 2: Inadequate Removal of Excess Reagents.
Experimental Protocols
Protocol 1: Identification of Impurities by HPLC
This protocol provides a general method for the analysis of this compound and its potential impurities.
-
Column: Newcrom R1 HPLC column[8]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid.[8]
-
Detector: UV detector or an Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase or a suitable solvent like deionized water. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the analysis using an appropriate gradient or isocratic method.
-
Identify and quantify impurities by comparing their retention times and peak areas with those of known standards.
-
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the purification of this compound by recrystallization.
-
Materials: Crude this compound, ethanol, deionized water.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot solvent (e.g., a mixture of ethanol and water).
-
If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Visualizations
Below are diagrams illustrating key workflows for identifying and removing impurities from this compound preparations.
Caption: Workflow for Impurity Identification and Purification.
Caption: Troubleshooting Logic for Low Product Purity.
References
- 1. CN103467324A - Preparation method of N, N-dimethylglycine for industrial production - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. CN103467325B - this compound preparation method suitable for industrial production - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN103467324B - Preparation method of N, N-dimethylglycine for industrial production - Google Patents [patents.google.com]
- 6. US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG) - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. Separation of Glycine, N,N-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. This compound (CAS 2491-06-7) | Manufacturers & Suppliers Europe [papchemlifesciences.com]
- 11. N,N-Dimethylglycine analysis - Chromatography Forum [chromforum.org]
- 12. This compound(2491-06-7) 1H NMR [m.chemicalbook.com]
- 13. This compound | C4H10ClNO2 | CID 75605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. N,N-Dimethylglycine(1118-68-9) 1H NMR [m.chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
Best practices for storing N,N-Dimethylglycine hydrochloride to maintain stability
This technical support center provides best practices for storing and handling N,N-Dimethylglycine hydrochloride (DMG-HCl) to maintain its stability, along with troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, solid DMG-HCl should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] It is also recommended to store it away from strong oxidizing agents.[1] For extended storage, a temperature of -20°C has been shown to maintain stability for at least four years.[2]
Q2: How long can I store aqueous solutions of DMG-HCl?
A2: It is not recommended to store aqueous solutions of DMG-HCl for more than one day.[2] The compound's stability in aqueous solutions is limited, and for optimal results in experiments, fresh solutions should be prepared daily.
Q3: Is DMG-HCl hygroscopic?
A3: Yes, DMG-HCl is sensitive to moisture. It is important to keep the container tightly closed to prevent the absorption of water from the atmosphere, which could affect its stability and weighing accuracy.
Q4: What are the known incompatibilities of DMG-HCl?
A4: DMG-HCl is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent chemical reactions that could degrade the compound.
Q5: What are the hazardous decomposition products of DMG-HCl?
A5: Upon thermal decomposition, DMG-HCl can release irritating gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[1]
Storage Condition Summary
| Parameter | Recommendation | Source(s) |
| Physical Form | Solid, Crystalline Powder | [1] |
| Temperature | Cool, well-ventilated place. Room temperature or 2-30°C. For long-term (≥ 4 years), -20°C. | [1][2][3] |
| Atmosphere | Dry environment. Keep container tightly sealed. | [1] |
| Light | General storage does not specify light protection, but for stability studies, photostability should be assessed. | [4][5] |
| Incompatibilities | Strong oxidizing agents. | [1] |
| Aqueous Solution | Do not store for more than one day. | [2] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with freshly prepared aqueous solutions. | Degradation of the compound after dissolution. | Prepare solutions immediately before use. When dissolving the solid, it is good practice to purge the solvent with an inert gas.[2] |
| Difficulty in weighing the compound accurately. | The compound has absorbed moisture from the air due to its hygroscopic nature. | Ensure the container is always tightly sealed when not in use. Store in a desiccator if in a high-humidity environment. |
| Discoloration or change in the physical appearance of the solid. | Potential degradation due to improper storage (e.g., exposure to moisture, heat, or incompatible substances). | Discard the product if physical changes are observed. Review storage procedures to ensure compliance with recommendations. |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | Presence of degradation products. | Use a validated stability-indicating analytical method to identify and quantify degradants. Perform forced degradation studies to understand potential degradation pathways. |
Experimental Protocols
Protocol 1: Forced Degradation Study of DMG-HCl
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Objective: To generate degradation products of DMG-HCl under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC-grade water and methanol (B129727)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Acid Hydrolysis: Dissolve DMG-HCl in 0.1 M HCl. Keep the solution at room temperature for 24 hours. If no degradation is observed, the solution can be heated to 60°C.[4][5]
-
Base Hydrolysis: Dissolve DMG-HCl in 0.1 M NaOH. Keep the solution at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve DMG-HCl in a 3% solution of hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place solid DMG-HCl in an oven at 60°C for 24 hours.
-
Photolytic Degradation: Expose solid DMG-HCl to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]
-
Sample Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration with the mobile phase and analyze using a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate DMG-HCl from its potential degradation products.
Objective: To develop an HPLC method capable of quantifying DMG-HCl in the presence of its impurities and degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point for polar compounds.
-
Mobile Phase: A gradient elution with a mobile phase consisting of a buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5) and an organic modifier like methanol or acetonitrile (B52724) is often effective for separating polar compounds and their degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As DMG-HCl lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-210 nm) is typically required.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Method Development Strategy:
-
Initial Scoping Runs: Start with a broad gradient (e.g., 5% to 95% organic modifier over 20-30 minutes) to elute all components, including the parent compound and any degradation products from forced degradation studies.
-
Optimization: Adjust the gradient slope, mobile phase pH, and organic modifier to achieve adequate separation (resolution > 2) between the main peak and any degradation products.
-
Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6]
Visualizations
Caption: Workflow for assessing the stability of DMG-HCl.
Caption: Role of DMG-HCl in cellular metabolism.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound for synthesis 2491-06-7 [sigmaaldrich.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. scispace.com [scispace.com]
How to prevent degradation of N,N-Dimethylglycine hydrochloride during experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling, storage, and use of N,N-Dimethylglycine hydrochloride (DMG-HCl) to prevent its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid DMG-HCl should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term storage, -20°C is recommended, which can ensure stability for at least four years.[1]
Q2: How long are aqueous solutions of DMG-HCl stable?
A2: It is not recommended to store aqueous solutions of DMG-HCl for more than one day.[1] For optimal results, it is best to prepare fresh solutions for each experiment.
Q3: What are the known incompatibilities of DMG-HCl?
A3: DMG-HCl is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent degradation.
Q4: What are the potential degradation pathways for DMG-HCl?
A4: While specific degradation kinetics under various experimental conditions are not extensively documented in publicly available literature, thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas. Degradation in aqueous solutions is likely accelerated by elevated temperatures and extreme pH levels.
Q5: Is DMG-HCl sensitive to light?
A5: There is no specific information available regarding the photosensitivity of DMG-HCl. However, as a general laboratory practice, it is prudent to protect solutions from prolonged exposure to direct light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Degradation of DMG-HCl in aqueous solution. | Prepare fresh solutions of DMG-HCl immediately before each experiment. Avoid storing aqueous solutions, even for short periods. |
| Contamination of solid DMG-HCl. | Ensure the container is always tightly sealed after use and stored in a dry environment to prevent moisture absorption. | |
| Reaction with incompatible substances. | Review all components of your experimental system for the presence of strong oxidizing agents. | |
| Precipitate formation in solution | Exceeding solubility limits. | The solubility of DMG-HCl in PBS (pH 7.2) is approximately 10 mg/mL.[1] Do not exceed this concentration in similar aqueous buffers. When using organic solvents like DMSO, ensure complete dissolution before further dilution into aqueous buffers.[1] |
| pH-dependent precipitation. | Check the pH of your solution. Although DMG-HCl is soluble in water, extreme pH values might affect its stability and solubility. | |
| Loss of biological activity (e.g., as a methyl donor) | Degradation due to improper storage or handling of solutions. | Always use freshly prepared solutions. If working with enzymatic assays, ensure the pH and temperature of the reaction buffer are optimal for both the enzyme and DMG-HCl stability. |
| Interaction with other components in the assay mixture. | Run control experiments to identify any potential inhibitory or degrading effects of other reagents on DMG-HCl. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₉NO₂·HCl |
| Molecular Weight | 139.58 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 188-194 °C |
| Purity | ≥98% |
| Solubility in PBS (pH 7.2) | Approx. 10 mg/mL[1] |
| Solubility in DMSO | Approx. 10 mg/mL[1] |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Recommended Container | Shelf Life |
| Solid | Room Temperature | Tightly sealed, dry, well-ventilated | Stable under ambient conditions |
| Solid (Long-term) | -20°C | Tightly sealed, dry | ≥ 4 years[1] |
| Aqueous Solution | 2-8°C | Sterile, sealed tube | Not recommended for more than 1 day[1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of DMG-HCl
This protocol describes the preparation of a stock solution of DMG-HCl for use in various biological experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO) or sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes or vials
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Weighing: Accurately weigh the desired amount of solid DMG-HCl in a sterile microcentrifuge tube.
-
Solvent Addition:
-
For a DMSO stock solution: Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 1 mL of DMSO to 10 mg of DMG-HCl).
-
For an aqueous stock solution: Add the appropriate volume of sterile PBS (pH 7.2) to achieve the desired concentration, not exceeding 10 mg/mL.[1]
-
-
Dissolution: Vortex the solution until the DMG-HCl is completely dissolved.
-
Inert Gas Purge: Briefly purge the headspace of the vial with an inert gas to displace oxygen, which can help to minimize potential oxidative degradation.[1] This is particularly recommended for stock solutions in organic solvents.
-
Storage:
-
DMSO stock: Store at -20°C for short-term use. For longer-term storage, consult stability data for your specific experimental conditions.
-
Aqueous stock: As recommended, prepare fresh for each experiment and do not store for more than 24 hours.[1]
-
-
Working Solution Preparation: Before use in biological experiments, dilute the stock solution into the appropriate aqueous buffer or isotonic saline. Ensure the final concentration of the organic solvent (if used) is insignificant to avoid physiological effects on the experimental system.[1]
Protocol 2: General Methyltransferase Assay (Adapted for DMG-HCl as a potential substrate/modulator)
This protocol provides a general framework for a methyltransferase assay using a radiolabeled methyl donor. While S-adenosyl-L-methionine (SAM) is the direct methyl donor in this example, DMG-HCl's role in the broader one-carbon metabolism can be studied by observing its effects on the overall methylation dynamics.
Materials:
-
Purified methyltransferase enzyme
-
Substrate for methylation (e.g., a specific peptide or protein)
-
This compound solution (freshly prepared)
-
S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]-SAM)
-
Reaction buffer (e.g., Tris-HCl, pH 7.4)
-
Charcoal suspension (for stopping the reaction)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Reaction buffer
-
Methyltransferase enzyme
-
Substrate
-
[¹⁴C]-SAM
-
DMG-HCl solution at various concentrations (to test its effect) or a control with no DMG-HCl.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 25 minutes).[2]
-
Reaction Termination: Stop the reaction by adding a charcoal suspension. The charcoal will adsorb the unreacted [¹⁴C]-SAM.
-
Centrifugation: Centrifuge the tubes to pellet the charcoal.
-
Scintillation Counting: Transfer the supernatant (containing the radiolabeled methylated substrate) to a scintillation vial with scintillation fluid.
-
Data Analysis: Measure the radioactivity using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of methylated substrate formed. Compare the results from reactions with and without DMG-HCl to determine its effect on the methyltransferase activity.
Mandatory Visualizations
Caption: Workflow for DMG-HCl solution preparation and use.
Caption: DMG-HCl's role in the one-carbon metabolism pathway.
References
Calibrating analytical instruments for accurate N,N-Dimethylglycine hydrochloride detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate calibration of analytical instruments for the detection of N,N-Dimethylglycine hydrochloride (DMG-HCl).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate detection important?
A1: this compound (DMG-HCl) is the hydrochloride salt of N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine.[1][2] It is used as a nutritional supplement and is an intermediate in choline (B1196258) metabolism.[3][4] Accurate detection is crucial in pharmaceutical quality control, metabolic research, and clinical studies to ensure product purity, understand its metabolic role, and assess its therapeutic effects.[1][3]
Q2: What are the key properties of DMG-HCl I should be aware of for sample preparation?
A2: DMG-HCl is a white to off-white crystalline solid.[1] It is soluble in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS, pH 7.2) at concentrations of approximately 10 mg/mL.[5] When preparing aqueous solutions, it is recommended not to store them for more than one day to ensure stability.[5] For long-term storage, the solid form is stable for at least four years when stored at -20°C.[5]
Q3: Which analytical techniques are most suitable for DMG-HCl detection?
A3: The most common techniques are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] HPLC is often preferred, with methods including Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) chromatography.[6] GC-MS typically requires a derivatization step to increase the volatility of the analyte.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation and quantification.[3]
Q4: Do I need to derivatize DMG-HCl for analysis?
A4: It depends on the chosen analytical method. For many HPLC-UV methods, direct analysis is possible, often at low UV wavelengths like 198-205 nm.[6][8] However, derivatization can be used to improve chromatographic retention and enhance detection sensitivity, especially for UV detectors at higher wavelengths (e.g., 254 nm).[9] For GC-MS analysis, derivatization is generally necessary to make the compound volatile enough for gas-phase separation.[7]
Instrument Calibration & Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of DMG-HCl.
General Calibration Workflow
A robust calibration is the foundation of accurate quantification. The following workflow outlines the essential steps for calibrating an analytical instrument for DMG-HCl analysis.
Caption: General workflow for analytical instrument calibration.
HPLC Troubleshooting
Q: My DMG-HCl peak is tailing. What are the common causes and solutions?
A: Peak tailing is a common issue, particularly with polar compounds like DMG-HCl.[6][10] It can compromise peak integration and reduce accuracy.
-
Cause 1: Secondary Interactions with Column: The primary cause is often the interaction of the analyte with active silanol (B1196071) groups on the silica-based column packing.[10][11]
-
Solution: Use a high-purity silica (B1680970) column or an end-capped column. Alternatively, you can add a competitor base (e.g., triethylamine) to the mobile phase to block the active sites, or lower the mobile phase pH to suppress the ionization of the silanol groups.[10]
-
-
Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.[10][12]
-
Solution: Dilute your sample and re-inject. Check if the peak shape improves.
-
-
Cause 3: Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your standards and samples in the initial mobile phase.
-
The following decision tree illustrates a troubleshooting workflow for peak tailing.
References
- 1. This compound (CAS 2491-06-7) | Manufacturers & Suppliers Europe [papchemlifesciences.com]
- 2. This compound for synthesis 2491-06-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. N,N-Dimethylglycine analysis - Chromatography Forum [chromforum.org]
- 7. Gas chromatographic assay for N,N-dimethylglycine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hplc.eu [hplc.eu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Technical Support Center: N,N-Dimethylglycine Hydrochloride in Experimental Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethylglycine hydrochloride (DMG-HCl).
Troubleshooting Guide: Addressing Unexpected Experimental Results
This guide is designed to help you navigate common challenges and unexpected outcomes in your experiments with DMG-HCl.
1. Inconsistent or No Observable Effect in Cell Culture
-
Question: I am not observing the expected biological effect (e.g., antioxidant activity, enhanced cell proliferation) of DMG-HCl in my cell culture experiments. What could be the cause?
-
Answer: Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:
-
Solution Stability: DMG-HCl aqueous solutions are not recommended for storage longer than one day.[1] Prepare fresh solutions for each experiment to ensure the compound's integrity.
-
Compound Purity: Verify the purity of your DMG-HCl lot. Impurities can interfere with the expected activity. Consider analytical techniques like HPLC to confirm purity.
-
Cell Line Specificity: The effects of DMG-HCl can be cell-line dependent. The metabolic pathways and receptors that DMG-HCl interacts with may not be active or present in your chosen cell line.
-
Dosage and Incubation Time: The optimal concentration and duration of treatment can vary significantly. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and endpoint.
-
Nitrogen Source in Media: The nitrogen source in your culture media can influence the effects of N,N-dimethylglycine. Some studies have shown that the inhibitory or beneficial effects can be dependent on the available nitrogen sources.
-
2. Unexpected Decrease in Cell Viability
-
Question: I am observing a decrease in cell viability after treating my cells with DMG-HCl, which is unexpected. Why might this be happening?
-
Answer: While generally considered non-toxic, high concentrations or specific experimental conditions could lead to cytotoxicity.
-
Concentration: High concentrations of any compound can be toxic to cells. Ensure you are using a concentration range appropriate for your cell line, which should be determined through a dose-response curve.
-
Purity of Compound: Contaminants from the synthesis of DMG-HCl could be cytotoxic. Ensure you are using a high-purity grade of the compound.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve DMG-HCl, ensure the final concentration of the solvent in your culture medium is not toxic to your cells.[1]
-
Interaction with Media Components: DMG-HCl might interact with components of your cell culture media, leading to the formation of toxic byproducts.
-
3. Variable Results in Animal Studies
-
Question: My in vivo experiments with DMG-HCl are showing high variability between animals. How can I reduce this?
-
Answer: In vivo studies are inherently more complex. The following factors can contribute to variability:
-
Dietary Composition: The effects of DMG can be influenced by the diet of the animals. For example, the fatty acid profile of the diet has been shown to modulate the effects of DMG in broilers. Standardizing the diet across all experimental groups is crucial.
-
Route of Administration and Dosing Accuracy: Ensure consistent and accurate administration of DMG-HCl. For oral gavage, proper technique is essential to avoid stress and ensure the full dose is delivered to the stomach. For intraperitoneal injections, correct placement is critical to avoid injection into organs.
-
Animal Strain and Species: The metabolic and physiological responses to DMG-HCl can differ between species and even between different strains of the same species.
-
Gut Microbiome: The gut microbiome can influence the metabolism of many compounds. Variations in the gut flora between animals could contribute to different responses to DMG-HCl.
-
4. Unexpected Immunosuppressive Effects
-
Question: I was expecting an immune-enhancing effect, but my results suggest immunosuppression. Is this possible?
-
Answer: Yes, this is a possibility that has been observed in some studies. The immune-modulating effects of DMG can be complex and context-dependent.
-
Species-Specific Effects: In a study on cats, DMG supplementation was associated with a lower virus-neutralizing antibody titer against feline herpesvirus-1, contrary to its expected immune-boosting effect. This highlights that the immunomodulatory effects can be species-specific.
-
Synergistic and Antagonistic Effects: When used in combination with other substances, DMG can have unexpected synergistic or antagonistic effects. For example, in one study, DMG alone had no significant effect, but in combination with another substance, it led to a significant reduction in certain T-cells and cytokines.
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
N,N-Dimethylglycine (DMG) acts through multiple mechanisms. It is known to be a partial agonist at the glycine (B1666218) binding site of the NMDA receptor. Additionally, as a metabolic intermediate in the choline-to-glycine pathway, it can act as a methyl donor, influencing a wide range of metabolic processes. It has also been shown to have antioxidant properties.
2. How should I prepare and store stock solutions of DMG-HCl?
For long-term storage, DMG-HCl should be stored as a solid at -20°C, where it is stable for at least four years.[1] Stock solutions can be prepared in DMSO (up to 10 mg/mL) or PBS (pH 7.2, up to 10 mg/mL).[1] However, it is highly recommended to prepare fresh aqueous solutions for each experiment, as they are not recommended for storage for more than one day.[1] When using an organic solvent like DMSO, ensure the final concentration in your experiment is low enough to not have physiological effects.[1]
3. What are the expected physical properties of DMG-HCl?
DMG-HCl is typically a white to off-white crystalline powder.[2] It is freely soluble in water.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2491-06-7 | [3] |
| Molecular Formula | C₄H₁₀ClNO₂ | [3] |
| Molecular Weight | 139.58 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 188–194°C | [2] |
| Purity | ≥98% | [3] |
Table 2: Solubility and Stability of this compound
| Parameter | Details | Reference |
| Solubility | ||
| DMSO | ~10 mg/mL | [1] |
| PBS (pH 7.2) | ~10 mg/mL | [1] |
| Stability | ||
| Solid | ≥ 4 years at -20°C | [1] |
| Aqueous Solution | Not recommended for storage > 1 day | [1] |
| In Solvent | -80°C for up to 1 year |
Experimental Protocols
1. In Vitro Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
This compound (DMG-HCl)
-
96-well cell culture plates
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare fresh serial dilutions of DMG-HCl in cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of DMG-HCl. Include a vehicle control (medium with the same amount of solvent used to dissolve DMG-HCl, if any).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. In Vivo Administration via Oral Gavage (Mouse Model)
This protocol provides a general procedure for oral administration of DMG-HCl to mice. All animal procedures should be approved by your institution's Animal Care and Use Committee.
-
Materials:
-
This compound (DMG-HCl)
-
Vehicle (e.g., sterile water or saline)
-
Appropriate size gavage needles (e.g., 20-gauge, 1.5 inches with a rounded tip for adult mice)
-
Syringes
-
-
Procedure:
-
Prepare a fresh solution of DMG-HCl in the desired vehicle at the target concentration.
-
Weigh the mouse to determine the correct volume to administer (typically not exceeding 10 mL/kg body weight).
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing injury.
-
Gently insert the gavage needle into the mouth, allowing the mouse to swallow it. The needle should pass easily down the esophagus. Do not force the needle.
-
Once the needle is in the correct position, slowly administer the solution.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress after the procedure.
-
Visualizations
References
Technical Support Center: Optimizing N,N-Dimethylglycine Hydrochloride in Cellular Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethylglycine hydrochloride (DMG-HCl) in cellular studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for DMG-HCl treatment?
A1: The optimal incubation time for DMG-HCl is highly dependent on the cell type, the experimental endpoint, and the concentration of DMG-HCl used. Based on available literature, a general guideline is as follows:
-
Short-term incubations (1-6 hours): These are typically sufficient for studying acute effects on signaling pathways, such as the phosphorylation of kinases. For example, activation of p38 MAPK can be observed as early as 10 minutes to 2 hours post-treatment with a stimulus.[1]
-
Intermediate-term incubations (12-48 hours): This timeframe is often used to assess changes in gene expression (mRNA levels) of cytokines and other target genes, as well as protein expression levels.[2] Studies on DMG's effect on inflammatory markers have shown significant changes at 24 and 48 hours.[2]
-
Long-term incubations (24-72 hours or longer): These durations are generally required for assessing endpoints such as cell viability, proliferation, apoptosis, and developmental processes.[2] For example, the pro-proliferative effects of DMG on keratinocytes were observed at 24, 48, and 72 hours.[2] In bovine embryo development studies, DMG was included in the culture medium for up to 8 days.[3]
It is always recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell model and experimental question.
Q2: What is a typical starting concentration range for DMG-HCl in cell culture?
A2: The effective concentration of DMG-HCl can vary significantly between cell types and the desired biological effect. A common starting point for in vitro studies is in the micromolar (µM) to low millimolar (mM) range. For instance, a concentration of 0.1 µM DMG was shown to have antioxidant effects in bovine embryos.[3] In human keratinocytes, concentrations ranging from 0.00005% to 0.005% (w/v) of DMG-Na (the sodium salt) were used to evaluate effects on viability and inflammation.[2] Given the molecular weight of DMG-HCl (139.58 g/mol ), a 0.005% solution is approximately 3.6 mM. A concentration-response (dose-response) experiment is crucial to identify the optimal concentration for your specific application.
Q3: How should I prepare and store DMG-HCl solutions?
A3: this compound is a white crystalline powder that is soluble in aqueous solutions.[4] For cell culture experiments, it can be dissolved in sterile phosphate-buffered saline (PBS) or directly into the cell culture medium.[4] If using an organic solvent like DMSO to create a stock solution, ensure the final concentration of the solvent in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cellular effects.[4] Aqueous stock solutions are not recommended for long-term storage; it is best to prepare them fresh for each experiment.[4] The solid form of DMG-HCl is stable for years when stored at -20°C.[4]
Q4: What are the known cellular effects of DMG-HCl?
A4: DMG is known to act as a methyl donor and an antioxidant.[3] Its primary reported effects in cellular studies include:
-
Antioxidant activity: DMG can reduce oxidative stress by scavenging reactive oxygen species (ROS).[3]
-
Anti-inflammatory effects: DMG has been shown to modulate the expression of pro-inflammatory cytokines.[2]
-
Effects on cell proliferation and migration: Studies have shown that DMG can promote the proliferation and migration of certain cell types, such as keratinocytes.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No observable effect of DMG-HCl treatment | Incubation time is too short for the desired biological outcome. | For endpoints like changes in gene expression or cell viability, longer incubation times (e.g., 24, 48, or 72 hours) may be required. Consider performing a time-course experiment. |
| Concentration of DMG-HCl is too low. | Perform a dose-response experiment with a wider range of concentrations. | |
| The specific cellular pathway is not sensitive to DMG-HCl in your model. | Confirm that your experimental endpoint is linked to oxidative stress or inflammatory pathways, which are known targets of DMG. | |
| High cell death or cytotoxicity | Concentration of DMG-HCl is too high. | Reduce the concentration of DMG-HCl. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic threshold in your cell line. |
| Incubation time is too long. | Reduce the incubation time. Assess cell viability at earlier time points (e.g., 4, 12, 24 hours). | |
| Inconsistent results between experiments | Variability in cell health and density at the time of treatment. | Standardize cell seeding density and ensure cells are in a logarithmic growth phase before treatment. |
| Degradation of DMG-HCl in solution. | Prepare fresh stock solutions of DMG-HCl for each experiment. If using aqueous solutions, do not store them for more than a day.[4] | |
| Inconsistent dissolution of DMG-HCl powder. | Ensure the DMG-HCl powder is fully dissolved in the solvent before adding it to the cell culture medium. Gentle warming or vortexing may aid dissolution. |
Quantitative Data Summary
Table 1: Recommended Incubation Times for Various Cellular Assays with DMG-HCl
| Assay Type | Recommended Incubation Time Range | Notes |
| Cell Viability (e.g., MTT, WST-1) | 24 - 72 hours | Time-dependent effects are common. A time-course is recommended. |
| Apoptosis (e.g., Annexin V/PI staining) | 6 - 48 hours | Early apoptotic events can be detected earlier. Time-course is crucial.[5] |
| Gene Expression (qPCR) | 4 - 24 hours | Peak mRNA expression can be transient. A time-course of 4, 8, 12, and 24 hours is a good starting point.[6] |
| Protein Expression (Western Blot) | 12 - 72 hours | Allow sufficient time for protein translation and accumulation. |
| Signaling Pathway Activation (Phosphorylation) | 10 minutes - 4 hours | Phosphorylation events are often rapid and transient. A short time-course is essential.[1][7] |
| Cytokine Secretion (ELISA) | 12 - 48 hours | Accumulation of secreted proteins in the medium takes time. |
| Mitochondrial Membrane Potential | 1 - 5 hours | Shorter incubation times are often sufficient to observe direct effects on mitochondria. |
Table 2: Effect of DMG-Na on Pro-inflammatory Marker Expression in Human Keratinocytes (HaCaT cells) after 24h Treatment
| Inflammatory Stimulus | Target Gene | DMG-Na Concentration | Approximate Fold Change vs. Stimulated Control |
| Poly-IC (TLR3 agonist) | IL-6 mRNA | 0.005% | ~0.6 |
| Poly-IC (TLR3 agonist) | IL-8 mRNA | 0.005% | ~0.7 |
| IFNγ + TNFα | CXCL10 mRNA | 0.005% | ~0.5 |
| UVB Irradiation | IL-6 mRNA | 0.005% | Significantly Reduced |
| UVB Irradiation | TNFα mRNA | 0.0005% & 0.005% | Significantly Reduced |
Data adapted from a study on the anti-inflammatory effects of DMG-Na.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
DMG-HCl Treatment: Prepare serial dilutions of DMG-HCl in complete culture medium. Remove the old medium from the wells and add 100 µL of the DMG-HCl-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve DMG-HCl, if any).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for NF-κB and p38 MAPK Activation
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with DMG-HCl for various time points (e.g., 0, 15, 30, 60, 120 minutes) with or without a pro-inflammatory stimulus (e.g., TNF-α or LPS).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (for NF-κB) and p38 MAPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: A typical experimental workflow for studying the effects of DMG-HCl on cultured cells.
References
- 1. researchgate.net [researchgate.net]
- 2. N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accurate quantification of apoptosis progression and toxicity using a dielectrophoretic approach - Analyst (RSC Publishing) DOI:10.1039/C6AN01596D [pubs.rsc.org]
- 5. biotech.illinois.edu [biotech.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of N,N-Dimethylglycine Hydrochloride and Sarcosine as NMDA Receptor Modulators
For Immediate Release
This guide provides a detailed, evidence-based comparison of N,N-Dimethylglycine hydrochloride (DMG) and sarcosine (B1681465) (N-methylglycine) as modulators of the N-methyl-D-aspartate (NMDA) receptor. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to objectively evaluate their mechanisms of action, efficacy, and potential therapeutic applications.
Introduction to NMDA Receptor Modulation
The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate (B1630785) and a co-agonist—typically glycine (B1666218) or D-serine—to its glycine modulatory site on the GluN1 subunit for activation.[1][2][3] This unique requirement makes the glycine site a key target for therapeutic intervention, particularly in conditions associated with NMDA receptor hypofunction, such as schizophrenia.[4][5][6] Modulators that enhance signaling through this site can potentiate NMDA receptor activity, offering a promising strategy to address cognitive and negative symptoms of neuropsychiatric disorders.[7][8][9] This guide focuses on two such modulators: sarcosine and its N-methylated derivative, N,N-Dimethylglycine.
Sarcosine (N-methylglycine): A Dual-Action Modulator
Sarcosine is an endogenous amino acid that enhances NMDA receptor function through a dual mechanism.[7][10] It acts as a competitive inhibitor of the type 1 glycine transporter (GlyT1), which is responsible for clearing glycine from the synaptic cleft.[6][10][11] By inhibiting GlyT1, sarcosine effectively increases the synaptic concentration of glycine, making more of the co-agonist available to the NMDA receptor.[4][12]
Beyond its role as a transport inhibitor, extensive research has demonstrated that sarcosine also functions as a direct co-agonist at the NMDA receptor's glycine binding site.[10][13][14][15] Electrophysiological studies have confirmed that sarcosine potentiates NMDA-mediated currents in a dose-dependent manner.[14] Interestingly, while both sarcosine and glycine act as co-agonists, sarcosine induces less receptor desensitization.[13][14][16] This may lead to a more sustained influx of Ca2+ and larger Ca2+-activated potassium currents compared to glycine, suggesting distinct physiological effects despite acting at the same site.[13][16]
N,N-Dimethylglycine (DMG) Hydrochloride: A Partial Agonist
N,N-Dimethylglycine (DMG) is a derivative of glycine that is also known to interact with the NMDA receptor.[17][18] Available evidence characterizes DMG as a partial agonist at the glycine modulatory site.[15][19][20]
A direct comparative study using mouse prefrontal cortical slices revealed that while both sarcosine and DMG enhanced NMDA receptor-mediated excitatory field potentials (EFPs) in the presence of glutamate, their effects diverged when an endogenous co-agonist like glycine was also present.[15][20] In these conditions, DMG, but not sarcosine, reduced the frequency and amplitude of EFPs elicited by the combination of glutamate and glycine.[15][20] This inhibitory effect in the presence of a full agonist is characteristic of a partial agonist, which competes with the full agonist for the binding site but elicits a submaximal response. The study concluded that sarcosine acts as a full agonist, whereas DMG functions as a partial agonist at the NMDA receptor's glycine site.[15][18][20]
Head-to-Head Comparison: Sarcosine vs. DMG
The primary distinction between sarcosine and DMG lies in their efficacy at the NMDA receptor glycine site and their mechanisms of action.
-
Efficacy: Sarcosine is considered a full co-agonist , capable of eliciting a maximal receptor response comparable to glycine.[15][20] In contrast, DMG is a partial co-agonist , producing a submaximal response and potentially acting as a competitive antagonist in the presence of high concentrations of full agonists like glycine or D-serine.[15][20]
-
Mechanism of Action: Sarcosine possesses a dual mechanism , acting as both a direct co-agonist and a GlyT1 inhibitor.[7][10] The latter action further amplifies NMDA receptor signaling by increasing ambient glycine levels. The primary mechanism described for DMG is its direct partial agonism at the glycine site.[15][19]
This functional difference is critical for therapeutic applications. A full agonist like sarcosine is expected to produce a more robust potentiation of NMDA receptor function, which has been explored in numerous clinical trials for schizophrenia.[6][8][12][21][22] A partial agonist like DMG may offer a more modulated effect, which could be advantageous in scenarios where over-activation of the receptor is a concern, though this remains to be explored clinically.
Quantitative Data Summary
The following table summarizes key quantitative data from electrophysiological studies.
| Compound | Parameter | Value | Species/Model | Reference |
| Sarcosine | EC₅₀ (NMDA Current) | 26 ± 3 µM | Cultured Mouse Hippocampal Neurons | [14] |
| Glycine | EC₅₀ (NMDA Current) | 61 ± 8 nM | Cultured Mouse Hippocampal Neurons | [14] |
| DMG | Agonist Type | Partial Agonist | Mouse Medial Prefrontal Cortex Slices | [15][20] |
| Sarcosine | Agonist Type | Full Agonist | Mouse Medial Prefrontal Cortex Slices | [15][20] |
Visualizations of Mechanisms and Workflows
To illustrate the concepts discussed, the following diagrams have been generated.
Caption: NMDA receptor activation pathway showing co-agonist binding.
Caption: Dual mechanism of action for Sarcosine.
Caption: Workflow for brain slice electrophysiology experiment.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology (for EC₅₀ Determination)
This protocol is based on the methodology used to determine the potency of sarcosine on NMDA currents.[14]
-
Model: Cultured embryonic mouse hippocampal neurons.
-
Recording: Neurons are voltage-clamped at a holding potential of -65 mV in whole-cell patch-clamp mode.
-
Solutions: The extracellular solution contains 100 µM NMDA to activate the receptors and 1 µM strychnine (B123637) to block inhibitory glycine receptors. The test compound (sarcosine or glycine) is added at varying concentrations.
-
Procedure:
-
Establish a stable whole-cell recording from a hippocampal neuron.
-
Perfuse the neuron with the extracellular solution containing 100 µM NMDA.
-
Apply increasing concentrations of the test compound (e.g., sarcosine) to the perfusion bath.
-
Record the peak NMDA-mediated currents at each concentration.
-
Data Analysis: Plot the peak current amplitude against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ (the concentration that elicits 50% of the maximal response).
-
Multi-Electrode Array Recording in Brain Slices (for Agonist Type Characterization)
This protocol is adapted from the study directly comparing sarcosine and DMG.[15][20]
-
Model: Acute brain slices (300 µm thick) from the medial prefrontal cortex (mPFC) of mice.
-
Recording: Slices are placed on a multi-electrode array (MED) probe and superfused with artificial cerebrospinal fluid (ACSF). NMDA receptor-mediated excitatory field potentials (EFPs) are recorded.
-
Solutions: A Mg²⁺-free ACSF is used to minimize the voltage-dependent block of NMDA receptors. The solution contains a constant concentration of glutamate (e.g., 20 µM) to stimulate the receptors.
-
Procedure:
-
After a stable baseline of EFPs is recorded in the presence of glutamate, the test compound (sarcosine or DMG, e.g., 100 µM) is added to the perfusion medium.
-
To test for partial agonism, the experiment is repeated by co-applying the test compound with a saturating concentration of a full agonist (e.g., 100 µM glycine).
-
The specificity of the effect is confirmed by applying a competitive glycine site antagonist, such as 7-chlorokynurenate (7-CK), which should block the enhancing effects.
-
Data Analysis: The frequency and amplitude of the recorded EFPs are measured and compared across conditions (baseline, +compound, +compound & glycine). A significant reduction in the EFP enhancement in the presence of glycine is indicative of partial agonism.
-
Conclusion
The available experimental evidence clearly differentiates sarcosine and this compound as NMDA receptor modulators. Sarcosine acts as a potent, dual-action full co-agonist, making it a strong candidate for conditions requiring robust enhancement of NMDA receptor signaling. DMG functions as a partial co-agonist, suggesting a more subtle modulatory role. This distinction is fundamental for drug development professionals selecting candidates for specific therapeutic targets within the glutamatergic system. Further research, particularly in vivo and clinical studies for DMG, is necessary to fully elucidate its therapeutic potential.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Co-agonist site of NMDA receptors: From synaptic dynamics to novel signalling mechanisms | ANR [anr.fr]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic potential and underlying mechanism of sarcosine (N-methylglycine) in N-methyl-D-aspartate (NMDA) receptor hypofunction models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | ON or OFF?: Modulating the N-Methyl-D-Aspartate Receptor in Major Depression [frontiersin.org]
- 8. Sarcosine (N-methylglycine) treatment for acute schizophrenia: a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dimethylglycine - Wikipedia [en.wikipedia.org]
- 18. Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Efficacy and cognitive effect of sarcosine (N-methylglycine) in patients with schizophrenia: A systematic review and meta-analysis of double-blind randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Battle of the Methyl Donors: N,N-Dimethylglycine Hydrochloride vs. Betaine in a Head-to-Head In Vivo Comparison
A Comprehensive Guide for Researchers in Drug Development and Life Sciences
In the intricate world of cellular metabolism, the transfer of a methyl group is a fundamental process, underpinning a vast array of biological functions from DNA methylation to neurotransmitter synthesis. Central to this process are methyl donors, molecules that readily provide a methyl group for these critical reactions. Among the key players in this metabolic arena are N,N-Dimethylglycine hydrochloride (DMG-HCl) and betaine (B1666868) (trimethylglycine). This guide provides an objective, data-driven comparison of their in vivo performance as methyl donors, tailored for researchers, scientists, and drug development professionals.
At a Glance: Key Performance Indicators
The efficacy of a methyl donor in vivo can be assessed through several key biomarkers. This guide focuses on their impact on plasma homocysteine (Hcy) levels, a critical indicator of cardiovascular risk, and the S-adenosylmethionine (SAM) to S-adenosylhomocysteine (B1680485) (SAH) ratio, which reflects the cell's methylation potential.
| Parameter | This compound (DMG-HCl) | Betaine | Key Findings |
| Plasma Homocysteine (pHcy) | Folate-Sufficient: Significantly decreased pHcy levels.[1][2] Folate-Deficient: Significantly increased pHcy levels.[1][2] | Generally decreases plasma homocysteine, particularly post-methionine load.[3][4][5] | DMG's effect on homocysteine is highly dependent on folate status, whereas betaine consistently demonstrates a homocysteine-lowering effect. |
| Hepatic SAM Concentration | Folate-Sufficient: Significantly increased SAM levels.[1] Folate-Deficient: No significant change.[1] | Increases SAM levels and the SAM/SAH ratio.[5][6] | Both compounds can increase hepatic SAM under specific conditions, but betaine's effect appears more consistent across different metabolic states. |
| Hepatic SAH Concentration | No significant change in either folate-sufficient or folate-deficient conditions.[1] | Reduces elevated SAH levels.[6] | Betaine has been shown to directly address the accumulation of SAH, a potent inhibitor of methyltransferases. |
| Hepatic SAM/SAH Ratio | Folate-Sufficient: No significant change. Folate-Deficient: Significantly increased the SAM/SAH ratio.[1] | Effectively increases the SAM/SAH ratio.[5][6] | Both methyl donors can improve the methylation potential, although the conditions under which they do so may differ. |
| Hepatic Betaine Concentration | No significant increase.[1] | Directly increases cellular betaine levels.[7] | As expected, betaine supplementation directly elevates its own concentration. DMG does not significantly contribute to the betaine pool. |
The Methionine Cycle: A Visual Pathway
The metabolic interplay between DMG, betaine, and the methionine cycle is crucial to understanding their function as methyl donors. The following diagram illustrates this pathway.
Caption: The Methionine Cycle and associated methyl donor pathways.
Experimental Deep Dive: Methodologies and Findings
A critical evaluation of DMG-HCl and betaine necessitates a thorough understanding of the experimental contexts in which they were studied.
Study 1: The Impact of DMG on Homocysteine Metabolism in Rats
This study investigated the effects of DMG supplementation in rats fed either a folate-sufficient or a folate-deficient diet.[1][2]
Experimental Protocol:
-
Subjects: Male Wistar rats.
-
Dietary Groups:
-
20C: 20% casein diet, folate-sufficient.
-
20C+DMG: 20C diet supplemented with 0.1% DMG.
-
20CFD: 20% casein diet, folate-deficient.
-
20CFD+DMG: 20CFD diet supplemented with 0.1% DMG.
-
-
Duration: 4 weeks.
-
Sample Analysis: Plasma and liver tissue were analyzed for homocysteine, SAM, SAH, and other related metabolites using a liquid chromatographic system. Hepatic enzyme activities (methionine synthase and cystathionine (B15957) β-synthase) were also measured.
Key Quantitative Data:
| Parameter | 20C (Control) | 20C + DMG | 20CFD (Folate-Deficient) | 20CFD + DMG |
| Plasma Hcy (μmol/L) | 14.19 ± 0.39 | 12.23 ± 0.18 | 28.49 ± 0.50 | 31.56 ± 0.59 |
| Hepatic SAM (nmol/g) | 102.3 ± 4.5 | 118.9 ± 5.2 | 95.6 ± 3.8 | 105.7 ± 4.1 |
| Hepatic SAH (nmol/g) | 12.1 ± 0.6 | 12.5 ± 0.7 | 10.9 ± 0.5 | 10.1 ± 0.4 |
| Hepatic SAM/SAH Ratio | 8.5 ± 0.4 | 9.5 ± 0.5 | 8.8 ± 0.4 | 10.5 ± 0.5 |
| Hepatic Betaine (μmol/g) | 1.63 ± 0.12 | 1.96 ± 0.16 | 1.04 ± 0.08 | 1.39 ± 0.08 |
| *p < 0.05 compared to the respective control group. |
Experimental Workflow:
Caption: Workflow for the rat study on DMG and homocysteine.
Study 2: Betaine's Role in Ethanol-Induced Metabolic Changes
This study compared the effects of betaine and SAM on methionine metabolism in hepatocytes from ethanol-fed rats.[5]
Experimental Protocol:
-
Subjects: Male Wistar rats.
-
Dietary Groups:
-
Control: Lieber-DeCarli liquid diet.
-
Ethanol: Lieber-DeCarli liquid diet with ethanol.
-
-
Duration: 4 weeks.
-
Hepatocyte Isolation and Incubation: Hepatocytes were isolated from both groups and incubated with or without betaine or SAM.
-
Sample Analysis: Intracellular SAM, SAH, and homocysteine release into the media were measured.
Key Findings:
-
Hepatocytes from ethanol-fed rats had a 50% lower intracellular SAM:SAH ratio and nearly double the homocysteine release compared to controls.[5]
-
Both betaine and SAM supplementation increased the SAM:SAH ratio in hepatocytes from both control and ethanol-fed rats.[5]
-
Crucially, only betaine prevented the increased release of homocysteine from the hepatocytes.[5]
Comparative Analysis and Implications for Research
The available in vivo data suggests that while both DMG-HCl and betaine can function as methyl donors, their efficacy and metabolic consequences can differ significantly based on the physiological context, particularly folate status.
DMG-HCl: The role of DMG as a direct methyl donor is nuanced. It is a product of betaine's methyl donation via the betaine-homocysteine methyltransferase (BHMT) pathway.[3] The study in rats suggests that under folate-sufficient conditions, DMG may have a beneficial effect by lowering homocysteine and increasing SAM. However, in a folate-deficient state, DMG appears to exacerbate hyperhomocysteinemia. This suggests that the metabolic fate of DMG is intricately linked to the availability of folate for the remethylation of homocysteine to methionine.
Betaine: Betaine acts as a direct methyl donor in the remethylation of homocysteine to methionine, a reaction catalyzed by BHMT.[3][8] This pathway is particularly important when the folate-dependent methionine synthase pathway is compromised.[3] In vivo studies consistently show that betaine supplementation effectively lowers plasma homocysteine levels, especially after a methionine load, and improves the SAM/SAH ratio.[3][4][5] Its ability to reduce elevated SAH levels is a key advantage, as SAH is a potent inhibitor of most methyltransferases.[6]
Logical Relationship: Folate Status and Methyl Donor Choice
The decision to utilize DMG or betaine as a methyl donor in a research or therapeutic context may hinge on the underlying folate status of the subject.
Caption: Decision logic for methyl donor selection based on folate status.
Conclusion
Both this compound and betaine are important molecules in one-carbon metabolism. However, for the purpose of direct methyl donation to remethylate homocysteine, betaine demonstrates a more consistent and robust in vivo performance, particularly in metabolically compromised states such as folate deficiency or ethanol-induced stress. The efficacy of DMG appears to be conditional on adequate folate availability.
For researchers and drug development professionals, these findings underscore the importance of considering the complete metabolic picture when selecting a methyl donor for experimental or therapeutic applications. Betaine's direct and potent role in homocysteine metabolism makes it a compelling candidate for interventions aimed at mitigating hyperhomocysteinemia and supporting cellular methylation capacity. Future head-to-head clinical trials under various physiological and pathological conditions are warranted to further delineate the comparative efficacy of these two methyl donors.
References
- 1. besjournal.com [besjournal.com]
- 2. Effect of N, N-Dimethylglycine on Homocysteine Metabolism in Rats Fed Folate-Sufficient and Folate-Deficient Diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dietary and supplementary betaine: effects on betaine and homocysteine concentrations in males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the effects of betaine and S-adenosylmethionine on ethanol-induced changes in methionine metabolism and steatosis in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Betaine lowers elevated s-adenosylhomocysteine levels in hepatocytes from ethanol-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum betaine, N,N-dimethylglycine and N-methylglycine levels in patients with cobalamin and folate deficiency and related inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of betaine on growth performance, methionine metabolism, and methyl transfer in broilers aged 1 to 21 days and fed a low-methionine diet - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N-Methylated Glycines on Homocysteine Metabolism: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the effects of three N-methylated glycines—Sarcosine (N-methylglycine), N,N-Dimethylglycine (DMG), and Betaine (B1666868) (Trimethylglycine)—on homocysteine metabolism. Elevated homocysteine is a recognized risk factor for various pathologies, and understanding the role of these methyl donors is crucial for developing therapeutic strategies. This document summarizes key experimental findings, presents quantitative data in a comparative format, details experimental protocols, and visualizes the involved metabolic pathways.
Introduction to N-Methylated Glycines and Homocysteine Metabolism
Homocysteine is a sulfur-containing amino acid formed during the metabolism of methionine. Its concentration in the body is tightly regulated through two primary pathways: remethylation and transsulfuration. In the remethylation pathway, homocysteine is converted back to methionine, a reaction catalyzed by either methionine synthase (MS) or betaine-homocysteine methyltransferase (BHMT). The transsulfuration pathway, catalyzed by cystathionine (B15957) β-synthase (CBS), converts homocysteine to cysteine. N-methylated glycines play significant roles as methyl donors and modulators in these pathways.
Comparative Efficacy on Homocysteine Levels
The following table summarizes the observed effects of Sarcosine, DMG, and Betaine on plasma homocysteine levels based on available experimental data.
| Compound | Subject | Dosage/Conditions | Change in Plasma Homocysteine | Reference |
| Sarcosine (N-methylglycine) | Patients with remethylation defects | Following Betaine treatment | Inverse correlation with homocysteine (Sarcosine levels increased 19-fold) | [1] |
| N,N-Dimethylglycine (DMG) | Folate-sufficient rats | 0.1% DMG in diet | ↓ 13.8% (from 14.19 to 12.23 µmol/L) | [2] |
| Folate-deficient rats | 0.1% DMG in diet | ↑ 10.8% (from 28.49 to 31.56 µmol/L) | [2] | |
| Betaine (Trimethylglycine) | Healthy adult humans | 3 g/day for 1 week | ↓ 10.0% | [3] |
| Healthy adult humans | 6 g/day for 1 week | ↓ 14.0% | [3] |
Impact on S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (B1680485) (SAH)
The ratio of S-adenosylmethionine (SAM), the primary methyl donor, to S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferases, is a critical indicator of cellular methylation potential.
| Compound | Subject | Treatment/Conditions | Hepatic/Plasma SAM | Hepatic/Plasma SAH | SAM/SAH Ratio | Reference |
| N,N-Dimethylglycine (DMG) | Folate-sufficient rats | 0.1% DMG in diet | ↑ (Significant) | No significant change | No significant change | [2] |
| Folate-deficient rats | 0.1% DMG in diet | ↑ (Not significant) | No significant change | ↑ (Significant) | [2] | |
| Betaine (Trimethylglycine) | SAHH+/- mice | 4 g/100g diet for 8 weeks | ↑ | ↓ | ↑ | [4] |
| Ethanol-fed rats (in vitro hepatocytes) | Supplementation | ↑ | ↓ | ↑ | [5][6] |
Signaling Pathways and Metabolic Interconnections
The metabolism of N-methylated glycines is intricately linked with the methionine cycle. The following diagrams illustrate these connections and the experimental workflow for their analysis.
Detailed Experimental Protocols
Measurement of Total Plasma Homocysteine by HPLC
This protocol is a synthesis of commonly used methods for the quantification of total homocysteine in plasma.
a. Sample Preparation:
-
Blood Collection: Collect whole blood in EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood at 2000 x g for 15 minutes at 4°C within one hour of collection.
-
Storage: Store plasma samples at -80°C until analysis.
-
Reduction: To 100 µL of plasma, add 10 µL of a 10% (w/v) solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to reduce disulfide bonds. Incubate for 30 minutes at room temperature.
-
Protein Precipitation: Add 100 µL of 10% (w/v) trichloroacetic acid containing an internal standard (e.g., N-acetylcysteine) to precipitate proteins. Vortex and then centrifuge at 10,000 x g for 10 minutes.
-
Derivatization (for fluorescence detection): Mix 50 µL of the supernatant with 10 µL of 1.55 M NaOH, 125 µL of 0.125 M borate (B1201080) buffer (pH 9.5), and 50 µL of 1 mg/mL 7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide (SBD-F) in borate buffer. Incubate at 60°C for 60 minutes.
b. HPLC Analysis:
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A typical mobile phase is 0.1 M potassium phosphate (B84403) buffer (pH 2.1) with a gradient of acetonitrile.
-
Detection: Use a fluorescence detector with excitation at 385 nm and emission at 515 nm.
-
Quantification: Calculate homocysteine concentrations by comparing the peak area of the sample to a standard curve prepared with known concentrations of homocysteine.
Betaine-Homocysteine Methyltransferase (BHMT) Activity Assay
This assay measures the conversion of betaine and homocysteine to dimethylglycine and methionine.
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 2 mM dithiothreitol (B142953) (DTT), 5 mM homocysteine, and the liver cytosol preparation (as the enzyme source).
-
Initiation: Start the reaction by adding 1 mM [methyl-¹⁴C]-betaine.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding ice-cold water or a dilute acid.
-
Separation: Apply the reaction mixture to a Dowex-1 anion-exchange column to separate the radiolabeled product, [¹⁴C]-methionine, from the unreacted [methyl-¹⁴C]-betaine.
-
Quantification: Elute the [¹⁴C]-methionine and quantify the radioactivity using liquid scintillation counting. Enzyme activity is expressed as nmol of methionine formed per minute per mg of protein.
Methionine Synthase (MS) Activity Assay
This assay measures the folate-dependent remethylation of homocysteine.
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.2), 1 mM homocysteine, 250 µM S-adenosylmethionine (as a cofactor), 0.5 mM propyl iodide (to inhibit BHMT), and the tissue homogenate.
-
Initiation: Start the reaction by adding 1 mM 5-[¹⁴C]-methyltetrahydrofolate.
-
Incubation: Incubate at 37°C for a specified time.
-
Termination and Separation: Stop the reaction and separate the radiolabeled methionine product as described for the BHMT assay.
-
Quantification: Quantify the radioactivity of the [¹⁴C]-methionine to determine enzyme activity.
Cystathionine β-Synthase (CBS) Activity Assay
This assay measures the first step in the transsulfuration pathway.
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.6), 1 mM EDTA, 0.2 mM pyridoxal-5'-phosphate (a cofactor), 10 mM L-serine, and the tissue extract.
-
Initiation: Start the reaction by adding 10 mM L-[³⁵S]-homocysteine.
-
Incubation: Incubate at 37°C.
-
Termination and Separation: Stop the reaction with acid. The product, [³⁵S]-cystathionine, is separated from the unreacted substrate by paper chromatography or ion-exchange chromatography.
-
Quantification: The radioactivity of the cystathionine spot or fraction is measured to calculate enzyme activity.
Discussion and Conclusion
The available evidence clearly demonstrates that betaine is a potent agent for lowering plasma homocysteine levels by directly donating a methyl group for its remethylation to methionine via the BHMT pathway.[7] This action also favorably increases the SAM/SAH ratio, enhancing the cellular methylation capacity.[4][5]
N,N-Dimethylglycine (DMG) exhibits a more complex, context-dependent effect on homocysteine metabolism. In folate-sufficient conditions, it can lower homocysteine, likely by enhancing the activity of enzymes in the transsulfuration pathway such as CBS.[2] However, in a folate-deficient state, DMG can paradoxically increase homocysteine levels.[2] This is potentially due to its role as a product of the BHMT reaction and a reported inhibitor of the BHMT enzyme.[2]
The direct impact of sarcosine supplementation on homocysteine levels is not well-documented in the reviewed literature. Its primary role in this context appears to be as a sensitive biomarker for compliance with betaine therapy, as its levels significantly increase when betaine is metabolized.[1][8] Sarcosine is formed from glycine via the enzyme glycine N-methyltransferase (GNMT), which plays a crucial role in regulating the SAM/SAH ratio.[9][10] Therefore, while not a direct homocysteine-lowering agent in the same manner as betaine, its metabolism is closely tied to the overall methyl-group homeostasis.
References
- 1. myadlm.org [myadlm.org]
- 2. besjournal.com [besjournal.com]
- 3. The effect of low doses of betaine on plasma homocysteine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Betaine Supplementation Attenuates S-Adenosylhomocysteine Hydrolase-Deficiency-Accelerated Atherosclerosis in Apolipoprotein E-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betaine lowers elevated s-adenosylhomocysteine levels in hepatocytes from ethanol-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the effects of betaine and S-adenosylmethionine on ethanol-induced changes in methionine metabolism and steatosis in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Homocysteine, glycine betaine, and N,N-dimethylglycine in patients attending a lipid clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Glycine N-Methyltransferase and Regulation of S-Adenosylmethionine Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
Validating the antioxidant activity of N,N-Dimethylglycine hydrochloride using different assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of N,N-Dimethylglycine hydrochloride (DMG-HCl) with other common antioxidants. The information presented is supported by experimental data from various assays, offering a comprehensive overview for research and development purposes.
Executive Summary
Data Presentation: Comparative Antioxidant Activity
The following table summarizes the antioxidant activity of DMG-Na in comparison to the well-established antioxidants, Ascorbic Acid (Vitamin C) and Trolox. The data for DMG-Na is presented as the percentage of radical scavenging activity at a specific concentration, relative to Trolox. IC50 values for Ascorbic Acid and Trolox are provided from published studies to serve as a benchmark for potent antioxidant activity.
| Antioxidant | DPPH Assay | ABTS Assay | FRAP Assay (µM Fe(II)/g) |
| N,N-Dimethylglycine-Na | 88.40% scavenging at 40 mg/mL vs. Trolox | 98.90% scavenging at 40 mg/mL vs. Trolox | Data not available |
| Ascorbic Acid | IC50: 4.97 µg/mL[1] | IC50: 127.7 µg/mL[2] | Not typically measured by IC50 |
| Trolox | IC50: 3.77 µg/mL[3] | IC50: 2.34 µg/mL[1] to 2.93 µg/mL[3] | IC50: 0.24 µg/mL[1] |
Note: A lower IC50 value indicates a higher antioxidant potency. The data for DMG-Na suggests significant radical scavenging activity at the tested concentration.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH solution to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (B145695)
-
This compound (DMG-HCl)
-
Ascorbic Acid (Positive Control)
-
Trolox (Positive Control)
-
96-well microplate
-
Microplate reader (517 nm)
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of DMG-HCl and the positive controls (Ascorbic Acid, Trolox) in a suitable solvent (e.g., water or methanol).
-
Create a series of dilutions of the test compounds.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compounds and controls.
-
For the blank, use 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
This compound (DMG-HCl)
-
Ascorbic Acid (Positive Control)
-
Trolox (Positive Control)
-
96-well microplate
-
Microplate reader (734 nm)
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds and positive controls.
-
In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each dilution of the test compound.
-
Incubate the plate at room temperature for 6 minutes in the dark.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described in the DPPH assay.
-
Determine the IC50 value from the concentration-inhibition curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM)
-
This compound (DMG-HCl)
-
Ferrous sulfate (B86663) (FeSO₄) for standard curve
-
96-well microplate
-
Microplate reader (593 nm)
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare serial dilutions of the test compound and ferrous sulfate standards.
-
In a 96-well plate, add 180 µL of the FRAP reagent to 20 µL of each dilution of the test compound and standards.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Create a standard curve using the ferrous sulfate standards.
-
Calculate the FRAP value of the test compound from the standard curve, expressed as µM Fe(II) equivalents.
Cellular Antioxidant Assay (CAA)
The CAA measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It quantifies the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cultured cells.
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)
-
Phosphate-buffered saline (PBS)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another peroxyl radical initiator
-
This compound (DMG-HCl)
-
Quercetin (Positive Control)
-
96-well black-walled, clear-bottom cell culture plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 538 nm)
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Cell Treatment: After 24 hours, remove the growth medium and wash the cells with PBS. Treat the cells with various concentrations of DMG-HCl and the positive control (quercetin) in the treatment medium containing DCFH-DA. Incubate for 1 hour at 37°C.
-
Induction of Oxidative Stress: After incubation, wash the cells with PBS to remove the treatment compounds. Add a solution of AAPH (a peroxyl radical generator) to all wells except the blank wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence emission at 538 nm (with excitation at 485 nm) every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot for the control and treated wells. The Cellular Antioxidant Activity is expressed as a percentage of inhibition of fluorescence compared to the control.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and a proposed signaling pathway for the antioxidant action of N,N-Dimethylglycine.
References
Cross-Validation of HPLC and Mass Spectrometry for the Quantification of N,N-Dimethylglycine Hydrochloride
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of N,N-Dimethylglycine hydrochloride (DMG-HCl), a derivative of the amino acid glycine, is crucial in various fields, including pharmaceutical development, nutraceuticals, and clinical research. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of two powerful analytical techniques for DMG-HCl quantification: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This comparison is supported by generalized experimental protocols and expected performance data to aid researchers in selecting the most suitable method for their specific needs.
Principles of a Cross-Validation Study
Method cross-validation is a critical process in analytical laboratories to ensure that a new or alternative analytical method produces results that are equivalent to an existing, validated method. This process is essential when transferring methods between laboratories, implementing new technologies, or updating existing protocols. A typical workflow involves analyzing the same set of samples with both methods and statistically comparing the results.
Caption: General workflow for analytical method cross-validation.
Comparative Analysis of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and available resources.[1][2]
High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that separates compounds based on their interactions with a stationary and mobile phase.[1] For a small, polar molecule like N,N-Dimethylglycine, which lacks a strong UV chromophore, detection can be challenging.[3] Methods often rely on low wavelength UV detection or derivatization to enhance sensitivity.[4][5]
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[1] This technique offers superior sensitivity and selectivity compared to HPLC-UV.[1][6] Mass spectrometers identify and quantify compounds based on their unique mass-to-charge ratio, which is highly specific.[1][6]
Caption: Comparison of HPLC-UV and LC-MS/MS analytical principles.
Quantitative Data Summary
The following table summarizes the expected performance characteristics for the quantification of this compound using HPLC-UV and LC-MS/MS. These values are based on published data for N,N-Dimethylglycine and similar small polar molecules.[4][5][7]
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ~2 µmol/L | < 0.3 µmol/L |
| Limit of Quantification (LOQ) | ~5 µmol/L | ~0.4 µmol/L |
| Precision (%RSD) | < 10% | < 10% |
| Accuracy (% Recovery) | 90-110% | 87-105% |
| Selectivity | Moderate | High |
| Matrix Effect | Low | Can be significant |
Experimental Protocols
HPLC-UV Method
This method is suitable for the quantification of this compound in simpler matrices or at higher concentrations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A strong cation exchange column, such as a Nucleosil 100-10 SA (10 µm, 250 x 4.6 mm), is often used.[4] Alternatively, a C18 column like the Alltech Prevail (4.6 x 150mm, 3µm) can be employed.[3]
-
Mobile Phase: An isocratic mobile phase consisting of 20 mmol/L potassium dihydrogen phosphate (B84403) (KH2PO4) is a common choice.[4] Another option is 0.1% methanesulfonic acid in 98% water and 2% methanol.[3]
-
Flow Rate: 1.2 mL/min.[4]
-
Detection: UV detection at a low wavelength, typically 198 nm or 205 nm.[3][4]
-
Injection Volume: 50 µL.[4]
-
Sample Preparation:
-
Prepare a stock solution of this compound in water.
-
Create a series of calibration standards by diluting the stock solution.
-
For biological samples like serum or urine, a protein precipitation step with a solvent like acetonitrile (B52724) may be necessary, followed by centrifugation and filtration of the supernatant.[8] A simple dilution of the biological fluid may also be sufficient to eliminate matrix interference.[4]
-
LC-MS/MS Method
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for complex biological matrices and trace-level quantification.[8]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A normal-phase silica (B1680970) column is effective for separating polar compounds like N,N-Dimethylglycine.[7]
-
Mobile Phase: A gradient elution using two solvents is common. For example:
-
Solvent A: Acetonitrile with 0.1% formic acid.
-
Solvent B: Water with 0.1% formic acid.
-
A typical gradient might start with a high percentage of Solvent A, which is then decreased to elute the polar analyte.[7]
-
-
Flow Rate: 0.6 mL/min, which may be split before entering the mass spectrometer.[7]
-
Ionization: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.[7][8] The precursor to product ion transition for N,N-Dimethylglycine is typically m/z 104 -> 58.[7]
-
Sample Preparation:
-
Prepare stock and calibration standards in a suitable solvent.
-
For biological samples, a simple protein precipitation with acetonitrile is often sufficient.[7]
-
The use of a stable isotope-labeled internal standard, such as d9-betaine, is recommended to correct for matrix effects and improve accuracy.[7]
-
Conclusion
Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound. HPLC-UV is a cost-effective and straightforward method suitable for routine analysis of less complex samples where high sensitivity is not a primary concern.[1][9] In contrast, LC-MS/MS provides significantly higher sensitivity and selectivity, making it the gold standard for analyzing complex biological samples, identifying unknown compounds, and detecting trace levels of the analyte.[1][6] The choice between these two powerful methods should be based on the specific analytical requirements, including sensitivity, selectivity, sample complexity, and available instrumentation.
References
- 1. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 2. chemyx.com [chemyx.com]
- 3. N,N-Dimethylglycine analysis - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HPLC vs MS: Sensitivity and Selectivity Comparison [eureka.patsnap.com]
- 7. bevital.no [bevital.no]
- 8. benchchem.com [benchchem.com]
- 9. blog.brewerscience.com [blog.brewerscience.com]
A Comparative Analysis of N,N-Dimethylglycine Hydrochloride and Other Immunomodulators: Efficacy and Mechanisms
For Immediate Release
This guide provides a comprehensive comparison of the immunomodulatory efficacy of N,N-Dimethylglycine hydrochloride (DMG-HCl) against other well-established immunomodulators, including Levamisole, Inosine Pranobex, and Echinacea purpurea extracts. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies for key assays, and visual representations of associated signaling pathways.
Comparative Efficacy of Immunomodulators
The following tables summarize the quantitative effects of DMG-HCl and other selected immunomodulators on key markers of immune response. Data has been compiled from various in vitro and in vivo studies. Direct comparison should be approached with caution due to variations in experimental conditions across studies.
Table 1: Effects on Humoral and Cell-Mediated Immunity
| Immunomodulator | Parameter | Model System | Result |
| N,N-Dimethylglycine HCl | Antibody Response (Pneumococcal Vaccine) | Human Volunteers | 4.5-fold increase in antibody titer compared to control.[1][2] |
| Lymphocyte Proliferation (in vitro) | Human Lymphocytes (from patients with diabetes or sickle cell disease) | Almost threefold increase in response to mitogens (PHA, ConA, PWM).[2] | |
| T-cell and B-cell Response | Rabbits (immunized with influenza or S. typhi) | Enhanced antibody production and lymphocyte proliferation.[3] | |
| Levamisole | T-cell Proliferation | Human CD4+ T-cells (in vitro) | Significant suppression of activated T-cell proliferation at concentrations of 8-200 µg/ml. |
| Dendritic Cell Maturation | Human Monocyte-Derived DCs | Increased expression of CD80, CD86, and CD83.[4][5] | |
| Cytokine Secretion by T-cells | Co-culture of human DCs and T-cells | Enhanced IFN-γ secretion.[4][5] | |
| Inosine Pranobex | Natural Killer (NK) Cell Activity | Human Subjects with PGL | Significant increase in NK cell activity by Day 14 of treatment. |
| T-lymphocyte Count | Human Subjects with PGL | Increase in total T-lymphocytes (T-11) and T-helper cells (T-4) peaking 2 months post-treatment. | |
| Lymphocyte Proliferation | Human Lymphocytes (in vitro) | Enhanced lymphocyte proliferation. | |
| Echinacea purpurea | Macrophage Activation (TNF-α production) | Murine Macrophage Cell Line (RAW 264.7) | Significant increase in TNF-α production. |
| Lymphocyte Proliferation | Yak Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of LPS-induced inflammatory response.[6][7][8] |
Table 2: Effects on Cytokine Production
| Immunomodulator | Cytokine | Cell Type | Stimulus | Result |
| N,N-Dimethylglycine HCl | TNF-α | Human Monocytic Cell Line (THP-1) | None | Increased TNF-α secretion.[1] |
| Levamisole | IL-12 p40 | Human Monocyte-Derived DCs | None | Increased production.[4][5] |
| IL-10 | Human Monocyte-Derived DCs | None | Increased production.[4][5] | |
| IFN-γ | Human T-cells (co-cultured with DCs) | Allogeneic stimulation | Enhanced secretion.[4][5] | |
| Inosine Pranobex | IL-2 | Human Lymphocytes | Mitogen/Antigen | Upregulation of IL-2. |
| IFN-γ | Human Lymphocytes | Mitogen/Antigen | Upregulation of IFN-γ. | |
| Echinacea purpurea | TNF-α | Murine Macrophage Cell Line (RAW 264.7) | LPS | Decreased production. |
| IL-6 | Murine Macrophage Cell Line (RAW 264.7) | LPS | Decreased production. | |
| IL-1β | Murine Macrophage Cell Line (RAW 264.7) | LPS | Decreased production. |
Experimental Protocols
Detailed methodologies for key immunological assays are provided below to facilitate the replication and validation of findings.
Lymphocyte Proliferation Assay (CFSE-Based)
This protocol outlines the measurement of lymphocyte proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.[9][10][11][12][13]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin
-
CFSE stock solution (5 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS containing 0.1% BSA.
-
Add CFSE stock solution to the cell suspension to a final concentration of 5 µM. Mix immediately by vortexing.
-
Incubate for 10 minutes at 37°C in the dark.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete RPMI-1640 medium.
-
Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
Add 100 µL of medium (unstimulated control) or mitogen solution (stimulated sample) to the respective wells.
-
Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry. The CFSE fluorescence will be halved with each cell division, allowing for the quantification of proliferation.
Cytokine Quantification Assay (ELISA)
This protocol describes the quantification of cytokine levels in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[14][15][16][17][18]
Materials:
-
ELISA plate (96-well)
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Assay diluent (e.g., PBS with 1% BSA)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coat the ELISA plate wells with the capture antibody diluted in coating buffer overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Natural Killer (NK) Cell Cytotoxicity Assay (Chromium-51 Release)
This protocol details the measurement of NK cell-mediated cytotoxicity using a classical Chromium-51 (51Cr) release assay.[19][20][21][22]
Materials:
-
Effector cells (NK cells)
-
Target cells (e.g., K562 cell line)
-
Complete RPMI-1640 medium
-
Sodium Chromate (51Cr)
-
Fetal Bovine Serum (FBS)
-
96-well V-bottom plate
-
Gamma counter
Procedure:
-
Label the target cells by incubating 1 x 10^6 cells with 100 µCi of 51Cr in 1 mL of complete medium for 1 hour at 37°C.
-
Wash the labeled target cells three times with complete medium to remove excess 51Cr.
-
Resuspend the target cells at a concentration of 1 x 10^5 cells/mL.
-
Plate 100 µL of the target cell suspension into each well of a 96-well V-bottom plate.
-
Prepare different effector to target (E:T) cell ratios by serially diluting the effector cells.
-
Add 100 µL of the effector cell suspensions to the wells containing the target cells.
-
For spontaneous release control, add 100 µL of medium instead of effector cells.
-
For maximum release control, add 100 µL of 1% Triton X-100 to lyse the target cells.
-
Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully harvest 100 µL of the supernatant from each well and transfer to tubes for counting in a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Macrophage Activation Assay (Nitric Oxide Production)
This protocol measures the production of nitric oxide (NO) by activated macrophages as an indicator of their activation status, using the Griess reagent.[23][24][25][26][27]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
DMEM medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) standard solution
-
96-well flat-bottom plate
-
Microplate reader
Procedure:
-
Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing the immunomodulator at various concentrations, with or without a stimulant like LPS (1 µg/mL).
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare a standard curve of NaNO2 (0-100 µM).
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
Monocyte-Derived Dendritic Cell (DC) Activation Assay (Flow Cytometry)
This protocol describes the in vitro generation of human monocyte-derived DCs and the assessment of their activation status by analyzing the expression of cell surface markers using flow cytometry.[28][29][30][31][32]
Materials:
-
Human PBMCs
-
CD14 MicroBeads for monocyte isolation
-
Recombinant human GM-CSF and IL-4
-
Complete RPMI-1640 medium
-
Immunomodulator of interest
-
LPS (for positive control of maturation)
-
Fluorescently conjugated antibodies against CD14, CD80, CD83, CD86, and HLA-DR
-
Flow cytometer
Procedure:
-
Isolate monocytes from PBMCs using CD14 positive selection with magnetic beads.
-
Culture the purified monocytes in complete RPMI-1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-6 days to generate immature DCs (iDCs).
-
On day 6, harvest the iDCs and stimulate them with the immunomodulator of interest or LPS (100 ng/mL) for 24-48 hours to induce maturation.
-
Harvest the cells and wash them with PBS containing 1% BSA.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against CD14, CD80, CD83, CD86, and HLA-DR for 30 minutes on ice in the dark.
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS and acquire the data on a flow cytometer.
-
Analyze the expression levels of the maturation markers (CD80, CD83, CD86, HLA-DR) and the down-regulation of the monocyte marker (CD14) to assess DC activation.
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of these compounds are mediated through distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate the currently understood mechanisms.
References
- 1. info.vetriscience.com [info.vetriscience.com]
- 2. Immunomodulating properties of dimethylglycine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulation of the immune response by dimethylglycine, a nontoxic metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Echinacea Purpurea Extract (cichoric Acid) Exerts an Anti-inflammatory Effect on Yak PBMCs and Regulates the TLR4 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Echinacea Purpurea Extract (cichoric Acid) Exerts an Anti-inflammatory Effect on Yak PBMCs and Regulates the TLR4 Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sanguinebio.com [sanguinebio.com]
- 10. bu.edu [bu.edu]
- 11. In vitro T lymphocyte proliferation by carboxyfluorescein diacetate succinimidyl ester method is helpful in diagnosing and managing primary immunodeficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 14. mabtech.com [mabtech.com]
- 15. bowdish.ca [bowdish.ca]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biomatik.com [biomatik.com]
- 19. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 20. 51Cr-release to monitor NK cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 26. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. The monocyte-derived dendritic cell (MoDC) assay – an in vitro assay for testing the immunogenicity of ce... [protocols.io]
- 29. miltenyibiotec.com [miltenyibiotec.com]
- 30. stemcell.com [stemcell.com]
- 31. Characterization of Human Monocyte-derived Dendritic Cells by Imaging Flow Cytometry: A Comparison between Two Monocyte Isolation Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Immune activation of the monocyte-derived dendritic cells using patients own circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Neuroprotection: A Comparative Analysis of N,N-Dimethylglycine Hydrochloride and Alternative Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published findings on the neuroprotective effects of N,N-Dimethylglycine hydrochloride (DMG HCl). It is intended to serve as a resource for researchers seeking to replicate and expand upon these findings. The guide objectively compares DMG's performance with that of other neuroprotective agents, supported by experimental data from preclinical and clinical studies. Detailed methodologies for key experiments are provided, alongside visualizations of pertinent biological pathways and experimental workflows.
I. Comparative Analysis of Neuroprotective Efficacy
N,N-Dimethylglycine (DMG) is a derivative of the amino acid glycine (B1666218) and is proposed to exert neuroprotective effects through multiple mechanisms, including modulation of the N-methyl-D-aspartate (NMDA) receptor and antioxidant activity.[1] This section compares the efficacy of DMG with alternative compounds that share similar mechanisms of action, such as other NMDA receptor modulators and antioxidants.
A. NMDA Receptor Modulators: DMG vs. Sarcosine (B1681465)
Both DMG and Sarcosine are N-methyl derivatives of glycine that have been investigated for their ability to modulate NMDA receptor function.[2][3] DMG is suggested to act as a partial agonist at the glycine binding site of the NMDA receptor, while Sarcosine primarily acts as a glycine transporter type 1 (GlyT1) inhibitor, which increases the synaptic concentration of glycine, an NMDA receptor co-agonist.[2][4][5]
Table 1: Comparison of Neuroprotective Effects of DMG and Sarcosine in Preclinical Models
| Compound | Experimental Model | Key Findings | Reference |
| N,N-Dimethylglycine (DMG) | Ketamine-induced behavioral and synaptic deficits in mice | Co-treatment with DMG (30 and 100 mg/kg) prevented memory impairments, social withdrawal, and reduced excitatory synaptic transmission caused by repeated ketamine exposure.[6] | [6] |
| Sarcosine | Aluminum chloride (AlCl₃)-induced neurotoxicity in rats | Administration of sarcosine showed marked improvement and protection against Alzheimer's disease-like pathologies, including the presence of neurofibrillary tangles.[7][8] | [7][8] |
| Sarcosine | Aluminum-induced neurotoxicity in differentiated SH-SY5Y cells | Sarcosine increased the percentage of viable cells against aluminum-induced neurotoxicity.[7] | [7] |
B. Antioxidants: DMG vs. N-acetylcysteine (NAC)
DMG's proposed antioxidant properties contribute to its neuroprotective profile.[1] N-acetylcysteine (NAC) is a well-established antioxidant that acts as a precursor to glutathione (B108866) (GSH), a major intracellular antioxidant.[9][10]
Table 2: Comparison of Neuroprotective Effects of DMG and N-acetylcysteine (NAC) in Preclinical Models
| Compound | Experimental Model | Key Findings | Reference |
| N,N-Dimethylglycine (DMG) | MPTP-induced Parkinson's disease model in mice (as DMG-Amantadine conjugate) | The DMG-Amantadine conjugate restored motor and memory performance to control levels.[11] | [11] |
| N-acetylcysteine (NAC) | Prenatal stress-induced learning and memory deficits in rat pups | Prenatal NAC treatment reversed learning and memory deficits as well as brain dopamine (B1211576) content in offspring.[12][13] | [12][13] |
| N-acetylcysteine (NAC) | Neonatal hypoxia-induced brain injury in a rat model | Maternal and postnatal NAC administration demonstrated lower brain levels of inflammatory and oxidative stress markers (NF-κB p65, nNOS, TNF-α, IL-6) and reduced neuronal apoptosis.[14] | [14] |
II. Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis, providing a foundation for replication.
A. Ketamine-Induced Behavioral and Synaptic Deficits Model (DMG)
-
Animal Model: Male ICR mice.
-
Treatment: Mice received ketamine (20 mg/kg) twice daily for 14 days. Co-treatment groups received DMG (30 and 100 mg/kg) along with ketamine.
-
Behavioral Assessments:
-
Novel Location Recognition Test (NLRT) and Novel Object Recognition Test (NORT): To assess memory impairments.
-
Social Interaction Test: To measure social withdrawal.
-
-
Electrophysiology: Basal synaptic transmission and long-term potentiation (LTP) were monitored in hippocampal slices to assess synaptic function.
-
Reference: [6]
B. Aluminum-Induced Neurotoxicity Model (Sarcosine)
-
In Vitro Model: Differentiated SH-SY5Y human neuroblastoma cells.
-
Treatment: Cells were exposed to varying concentrations of aluminum chloride (AlCl₃) to induce neurotoxicity. Sarcosine was co-administered to assess its protective effects.
-
Assessment: Cell viability was measured to determine the neuroprotective effect of sarcosine.
-
In Vivo Model: AlCl₃-induced rat model of Alzheimer's disease.
-
Treatment: Rats were administered AlCl₃ to induce pathologies associated with Alzheimer's disease. A separate group received sarcosine treatment.
-
Assessments:
-
Histopathology: Examination of the hippocampus for neurofibrillary tangles.
-
Gene Expression: Analysis of genes related to Alzheimer's disease pathology (e.g., APP, BACE1, TNF-α).
-
C. Prenatal Stress Model (NAC)
-
Animal Model: Pregnant rat dams and their offspring.
-
Procedure: Pregnant dams were subjected to restraint stress during early or late gestation. Treatment groups received NAC throughout the gestational period.
-
Assessments in Offspring:
-
Learning and Memory: Assessed using a shuttle box at postnatal day 28.
-
Neurotransmitter Levels: Brain levels of dopamine, norepinephrine, and serotonin (B10506) were estimated at postnatal day 36.
-
D. MPTP-Induced Parkinson's Disease Model (DMG-Amantadine)
-
Animal Model: Male C57BL/6 mice.
-
Procedure: Parkinson's-like symptoms were induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
Treatment: A synthesized conjugate of DMG and Amantadine (DMG-Am) was administered for 12 consecutive days.
-
Assessments:
-
Motor Performance: Evaluated to assess neuromuscular coordination.
-
Memory Performance: Assessed to evaluate cognitive function.
-
-
Reference: [11]
III. Signaling Pathways and Experimental Workflows
This section provides visual representations of the key signaling pathways and experimental designs discussed in this guide.
Caption: Proposed mechanism of DMG and Sarcosine at the NMDA receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of sarcosine, a glycine transporter type 1 inhibitor, in two mouse seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The glycine transport inhibitor sarcosine is an inhibitory glycine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N, N-dimethylglycine Protects Behavioral Disturbances and Synaptic Deficits Induced by Repeated Ketamine Exposure in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Neuroprotective Effects of Sarcosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotective Role of N-acetylcysteine against Learning Deficits and Altered Brain Neurotransmitters in Rat Pups Subjected to Prenatal Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective Role of N-acetylcysteine against Learning Deficits and Altered Brain Neurotransmitters in Rat Pups Subjected to Prenatal Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Independent Verification of the Anti-inflammatory Properties of N,N-Dimethylglycine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of N,N-Dimethylglycine hydrochloride (DMG-HCl) against other alternatives, supported by available experimental data. The information is intended to offer a consolidated resource for researchers and professionals in drug development.
N,N-Dimethylglycine (DMG) is a naturally occurring amino acid derivative that has been investigated for various physiological effects, including its potential as an immunomodulator and anti-inflammatory agent.[1][2] While its sodium salt form (DMG-Na) has been more recently studied in dermatological models, this guide focuses on the broader anti-inflammatory profile of DMG, including its hydrochloride salt, and places it in context with other compounds.
In Vitro Anti-inflammatory Activity: Dermatitis Models
Recent studies on the sodium salt of DMG (DMG-Na) have demonstrated notable anti-inflammatory effects in cellular models of various skin conditions. These experiments, conducted on human epidermal keratinocytes (HaCaT cells), provide insights into the potential mechanisms of DMG's action.
In a key 2023 study, DMG-Na was shown to significantly inhibit the production of several pro-inflammatory cytokines and chemokines that were artificially induced by different stimuli.[3][4] This suggests that DMG may interfere with inflammatory signaling pathways in skin cells. The study explored three distinct models of skin inflammation:
-
Microbial and Allergic Contact Dermatitis Model: Inflammation was induced using Polyinosinic:polycytidylic acid (Poly-IC), a substance that mimics a viral infection.
-
Psoriasis Model: Inflammation was triggered by a combination of Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).
-
UVB-Induced Solar Dermatitis Model: Cells were exposed to UVB radiation to simulate sun-induced inflammation.
The results from these experiments are summarized in the tables below.
Table 1: Effect of DMG-Na on Pro-inflammatory Cytokine and Chemokine Expression in HaCaT Cells (Psoriasis Model)
| Treatment | Concentration | IL-6 Release (Fold Change vs. Control) | IL-8 Release (Fold Change vs. Control) | CXCL10 Release (Fold Change vs. Control) |
| IFN-γ + TNF-α (Control) | - | 1.00 | 1.00 | 1.00 |
| DMG-Na | 0.0005% | ~0.80 | ~0.65 | ~0.90 |
| DMG-Na | 0.005% | ~0.60 | ~0.50 | ~0.70 |
Data adapted from Lendvai et al., 2023.[3][4] Values are approximate estimations from graphical data.
Table 2: Effect of DMG-Na on Pro-inflammatory Cytokine Expression in HaCaT Cells (Dermatitis and UVB Models)
| Model | Treatment | Concentration | IL-1β Release (Fold Change vs. Control) | IL-6 Release (Fold Change vs. Control) |
| Contact Dermatitis | Poly-IC (Control) | - | 1.00 | 1.00 |
| DMG-Na | 0.0005% | ~0.75 | ~0.95 | |
| DMG-Na | 0.005% | ~0.60 | ~0.80 | |
| UVB-Induced Dermatitis | UVB (Control) | - | 1.00 | 1.00 |
| DMG-Na | 0.005% | ~0.90 | ~0.75 |
Data adapted from Lendvai et al., 2023.[3][4] Values are approximate estimations from graphical data.
Experimental Protocols
In Vitro Dermatitis Models using HaCaT Keratinocytes
-
Cell Culture: Human adult low-calcium high-temperature (HaCaT) keratinocytes are cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Inflammation Induction and Treatment:
-
Psoriasis Model: Cells are pre-treated with DMG-Na (0.0005% or 0.005%) for 1 hour, followed by stimulation with a combination of 25 ng/mL Interferon-gamma (IFN-γ) and 25 ng/mL Tumor Necrosis Factor-alpha (TNF-α) for 24 hours.[3][4]
-
Contact Dermatitis Model: Cells are pre-treated with DMG-Na for 1 hour, then stimulated with 20 µg/mL Poly-IC for 24 hours.[3][4]
-
UVB Model: Cells are pre-treated with DMG-Na for 1 hour and then irradiated with 40 mJ/cm² of UVB (312 nm).[3]
-
-
Cytokine Measurement: The levels of secreted cytokines (IL-1β, IL-6, IL-8, CXCL10) in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Caption: Workflow for in vitro anti-inflammatory assays on HaCaT cells.
Comparative Analysis with Perna Canaliculus in an Arthritis Model
An interesting contrast in the anti-inflammatory profile of DMG is observed in a study comparing it with an extract from the New Zealand green-lipped mussel, Perna canaliculus. While both agents showed a reduction in disease severity in an in vivo rat model of collagen-induced arthritis, their in vitro effects on inflammatory cytokine production were strikingly different.
In this study, human monocytic (THP-1) cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. While the Perna canaliculus extract dose-dependently decreased the production of TNF-α and IL-12p40, DMG treatment, at concentrations between 0.001–1 µM, significantly increased the levels of these pro-inflammatory cytokines.[5]
Table 3: In Vitro Effect of DMG and Perna Canaliculus on Cytokine Production in LPS-Stimulated THP-1 Monocytes
| Treatment | Concentration | TNF-α Production | IL-12p40 Production |
| DMG | 0.001–1 µM | Increased | Increased |
| Perna canaliculus Extract | >0.1 mg/ml | Decreased | Decreased |
Data from Law et al., 2007.[5]
This finding suggests that the mechanism of action of DMG may be complex and context-dependent, potentially having both pro-inflammatory and anti-inflammatory effects depending on the cell type and inflammatory stimulus. It also underscores the importance of further research to elucidate the precise immunomodulatory role of DMG.
In Vitro Monocyte Inflammation Model
-
Cell Culture: THP-1 monocytes are cultured according to standard cell culture techniques.
-
Treatment and Stimulation: The cells are cultured with varying concentrations of DMG (0.001–100 µM) for 48 hours. Subsequently, an inflammatory response is induced by stimulating the cells with lipopolysaccharide (LPS) overnight.
-
Cytokine Measurement: After 48 hours of stimulation, the levels of TNF-α and IL-12p40 in the cell culture supernatant are determined by ELISA.
Potential Signaling Pathways
The molecular mechanisms underlying the anti-inflammatory effects of DMG are not yet fully elucidated. However, based on the types of cytokines it affects, it is hypothesized that DMG may modulate key inflammatory signaling pathways such as NF-κB, MAPK, or JAK-STAT.[6] These pathways are central to the production of a wide array of inflammatory mediators.
Caption: Hypothesized mechanism of DMG's anti-inflammatory action.
Conclusion
The available evidence suggests that N,N-Dimethylglycine, particularly its sodium salt, exhibits anti-inflammatory properties in in vitro models of skin inflammation by reducing the expression of key pro-inflammatory cytokines. However, conflicting data from in vitro studies on immune cells highlight the complexity of its immunomodulatory effects and indicate that its actions may be highly dependent on the specific biological context.
For researchers and drug development professionals, DMG remains a compound of interest, but further studies are required to:
-
Directly compare the anti-inflammatory potency of DMG-HCl with established drugs like dexamethasone (B1670325) or indomethacin (B1671933) using standardized assays.
-
Obtain quantitative data, such as IC50 values, for DMG-HCl in various anti-inflammatory models, including COX-2 inhibition assays.
-
Elucidate the precise molecular mechanisms and signaling pathways through which DMG exerts its effects.
Such research will be critical in determining the therapeutic potential and viability of this compound as an anti-inflammatory agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of the Metabolic Fate of Different N-methylated Glycines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic fate of three key N-methylated glycines: sarcosine (B1681465) (N-methylglycine), N,N-dimethylglycine (DMG), and N,N,N-trimethylglycine (betaine). Understanding the distinct metabolic pathways, enzymatic kinetics, and cellular concentrations of these molecules is crucial for research in areas ranging from metabolic diseases and cancer to neuroscience. This document summarizes quantitative data, details relevant experimental protocols, and visualizes the involved metabolic and signaling pathways.
Introduction to N-methylated Glycines
N-methylated derivatives of glycine (B1666218) are integral to one-carbon metabolism, playing vital roles as methyl donors and osmolytes. These compounds are formed through the metabolism of choline (B1196258) and methionine.[1] The sequential demethylation of betaine (B1666868) yields DMG, then sarcosine, and finally glycine. Conversely, glycine can be methylated to form sarcosine. This guide explores the metabolic journey of these molecules, highlighting their similarities and differences.
Comparative Metabolic Pathways
The metabolism of N-methylated glycines is a stepwise process of demethylation, primarily occurring in the liver and kidneys. Betaine, the most methylated of the three, serves as a methyl donor for the conversion of homocysteine to methionine, a reaction catalyzed by betaine-homocysteine S-methyltransferase (BHMT), yielding DMG.[2] DMG is then demethylated to sarcosine by dimethylglycine dehydrogenase (DMGDH).[3][4] Finally, sarcosine is converted to glycine by sarcosine dehydrogenase (SARDH).[5][6] Glycine can also be methylated to sarcosine by glycine N-methyltransferase (GNMT), which utilizes S-adenosylmethionine (SAM) as the methyl donor.[7]
Figure 1: Overview of the methylation and demethylation pathways of N-methylated glycines.
Quantitative Data Comparison
The efficiency and rate of metabolism of N-methylated glycines are determined by the kinetic properties of the enzymes involved and the cellular concentrations of the substrates.
Enzyme Kinetics
The following table summarizes the available kinetic parameters for the key enzymes in the metabolism of N-methylated glycines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Enzyme | Substrate | Km (mM) | kcat (min⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| GNMT | Glycine | 2-20 | 35-96 | - | [5] |
| S-adenosylmethionine | 0.03-0.2 | - | - | [5] | |
| SARDH | Sarcosine | 0.5 | - | - | [5] |
| DMGDH | N,N-dimethylglycine | 0.039 ± 0.010 (Km1) | 18.2 ± 1.7 | - | [3] |
| N,N-dimethylglycine | 15.4 ± 1.2 (Km2) | - | - | [3] | |
| N,N-dimethylglycine | 1.4 | 213 | - | [1] | |
| BHMT | Betaine | - | - | - | [8] |
| Homocysteine | - | - | - | [9] | |
| BHMT-2 | S-methylmethionine | 0.94 | similar to BHMT | - | [10] |
Cellular Concentrations
Intracellular concentrations of N-methylated glycines can vary depending on cell type, metabolic state, and osmotic conditions. The following table presents some reported values in rat hepatoma cells.
| Metabolite | Condition | Intracellular Concentration (nmol/mg protein) | Source |
| Betaine | Normo-osmotic | ~25 | [11] |
| Hypo-osmotic | ~10 | [11] | |
| Hyper-osmotic | ~60 | [11] | |
| DMG | Normo-osmotic | ~1.5 | [11] |
| Hypo-osmotic | ~0.5 | [11] | |
| Hyper-osmotic | ~2.5 | [11] | |
| Sarcosine | - | Data not readily available |
Note: Comprehensive and directly comparative data on the intracellular concentrations of sarcosine, DMG, and betaine across various cell types are limited.
Experimental Protocols
Accurate quantification and tracing of N-methylated glycines are essential for studying their metabolic fate. Below are detailed methodologies for key experimental approaches.
Quantification by LC-MS/MS
This protocol outlines a method for the simultaneous quantification of sarcosine, DMG, and betaine in cell culture samples.
1. Sample Preparation:
-
Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a methanol/water (80:20, v/v) solution.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation.
-
Mobile Phase: A gradient of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer is typically used.
-
Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) to detect specific precursor-product ion transitions for each analyte.
- Sarcosine: m/z 116 → 73[12]
- DMG: m/z 104 → 58
- Betaine: m/z 118 → 59
3. Data Analysis:
-
Quantify the analytes by comparing their peak areas to those of stable isotope-labeled internal standards.
Metabolic Flux Analysis (MFA) using Stable Isotope Tracers
This protocol provides a general framework for tracing the metabolism of N-methylated glycines using ¹³C-labeled precursors.
Figure 2: General workflow for metabolic flux analysis of N-methylated glycines.
1. Isotopic Labeling:
-
Culture cells in a medium containing a ¹³C-labeled precursor. For tracing methylation, [¹³C-methyl]-methionine is an appropriate tracer.[13]
-
Incubate cells for a time course to allow for the incorporation of the ¹³C label into downstream metabolites.
2. Sample Processing:
-
Follow the sample preparation steps outlined in the LC-MS/MS quantification protocol.
3. Mass Spectrometry Analysis:
-
Analyze the extracts by LC-MS/MS or GC-MS to determine the mass isotopologue distribution (the relative abundance of molecules with different numbers of ¹³C atoms) for sarcosine, DMG, and betaine.
4. Flux Calculation:
-
Use computational software (e.g., INCA, Metran) to fit the mass isotopologue distribution data to a metabolic model of one-carbon metabolism.[14][15] This allows for the calculation of the rates (fluxes) of the enzymatic reactions involved in the synthesis and degradation of N-methylated glycines.
Signaling Pathways
N-methylated glycines, particularly sarcosine, have been shown to modulate specific signaling pathways, notably through interaction with the N-methyl-D-aspartate (NMDA) receptor.
Sarcosine and NMDA Receptor Signaling
Sarcosine acts as a co-agonist at the glycine binding site of the NMDA receptor, which can enhance receptor function.[9][16] This interaction is believed to activate downstream signaling cascades, including the Brain-Derived Neurotrophic Factor (BDNF)/AKT/mTOR pathway, which is crucial for neuronal survival and synaptic plasticity.[17][18][[“]]
Figure 3: Sarcosine-mediated activation of the NMDA receptor and downstream BDNF/AKT/mTOR signaling.
Potential Interaction with JAK/STAT Signaling
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade involved in cellular responses to cytokines and growth factors. While direct interactions between N-methylated glycines and the JAK/STAT pathway are not well-characterized, the role of these metabolites in regulating the cellular methylation status (via SAM/SAH ratio) and in response to cellular stress suggests potential indirect influences on this pathway.
Figure 4: Canonical JAK/STAT signaling pathway.
Conclusion
Sarcosine, DMG, and betaine, while structurally related, exhibit distinct metabolic fates governed by a series of specific enzymes. Their metabolism is intricately linked to one-carbon metabolism and cellular methylation potential. While progress has been made in understanding their individual roles, this guide highlights the need for more direct comparative studies on their enzyme kinetics and cellular concentrations to fully elucidate their differential impacts on cellular physiology and pathology. The provided experimental protocols offer a foundation for researchers to conduct such comparative investigations, which will be invaluable for advancing our understanding of the roles of these N-methylated glycines in health and disease.
References
- 1. genecards.org [genecards.org]
- 2. Using multiple tracers for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis of dimethylglycine dehydrogenase deficiency associated with pathogenic variant H109R - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and analysis of the human dimethylglycine dehydrogenase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic properties of dimethylglycine dehydrogenase and sarcosine dehydrogenase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wikiwand.com [wikiwand.com]
- 7. Glycine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 8. Dissecting the catalytic mechanism of betaine-homocysteine S-methyltransferase by use of intrinsic tryptophan fluorescence and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specific potassium ion interactions facilitate homocysteine binding to betaine-homocysteine S-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Betaine-homocysteine S-methyltransferase-2 is an S-methylmethionine-homocysteine methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 16. researchgate.net [researchgate.net]
- 17. Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AMPA Receptor-mTOR Activation is Required for the Antidepressant-Like Effects of Sarcosine during the Forced Swim Test in Rats: Insertion of AMPA Receptor may Play a Role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. consensus.app [consensus.app]
Validating the Specificity of N,N-Dimethylglycine Hydrochloride's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine (B1666218), is recognized for its role as a methyl donor and its involvement in various biological processes. Its hydrochloride salt, DMG-HCl, is often used in research and as a supplement. This guide provides a comparative analysis of the biological effects of DMG-HCl against other relevant compounds, supported by experimental data, to aid in validating the specificity of its actions.
Section 1: Methyl Donor Activity and Homocysteine Metabolism
As a methyl donor, DMG participates in the one-carbon cycle, which is crucial for numerous biochemical reactions, including DNA synthesis and neurotransmitter production. Its efficiency and effects are often compared with other methyl donors like Trimethylglycine (TMG), also known as betaine (B1666868), and S-adenosylmethionine (SAMe).
Comparative Analysis of Methyl Donors
| Compound | Mechanism of Methyl Donation | Effect on Homocysteine Levels | Key Experimental Findings |
| N,N-Dimethylglycine (DMG) | Indirectly donates methyl groups through the folate pathway to support the production of SAMe.[1] | In folate-sufficient conditions, DMG supplementation has been shown to decrease plasma homocysteine levels.[2] However, in folate-deficient conditions, it may increase homocysteine.[2] | A study in rats showed that 0.1% DMG supplementation in a folate-sufficient diet significantly decreased plasma homocysteine from 14.19 µmol/L to 12.23 µmol/L.[2] |
| Trimethylglycine (TMG)/Betaine | Directly donates a methyl group to homocysteine to form methionine via the betaine-homocysteine methyltransferase (BHMT) pathway.[1] | Generally effective at lowering elevated homocysteine levels.[3] | Clinical studies have consistently shown that betaine supplementation effectively reduces plasma homocysteine concentrations.[3] |
| S-adenosylmethionine (SAMe) | A primary methyl donor in the body, directly providing methyl groups for a wide range of transmethylation reactions.[4] | Can influence homocysteine levels as part of the methionine cycle. | SAMe is a well-established methyl donor involved in numerous metabolic pathways.[4] |
Experimental Protocol: Measuring Homocysteine Levels in Plasma
This protocol is based on methodologies described in studies investigating the effects of methyl donors on homocysteine metabolism.[2]
Objective: To determine the concentration of plasma homocysteine (pHcy) in response to supplementation with DMG-HCl, TMG, or a placebo.
Materials:
-
High-performance liquid chromatography (HPLC) system
-
Blood collection tubes with EDTA
-
Reagents for derivatization of homocysteine
-
Control and experimental diets (e.g., folate-sufficient, folate-deficient)
Procedure:
-
Animal Model: Utilize rats or other appropriate animal models, divided into control and treatment groups.
-
Dietary Intervention: Feed the animals with specific diets (e.g., folate-sufficient or folate-deficient) supplemented with DMG-HCl, TMG, or a placebo for a designated period (e.g., 4 weeks).
-
Blood Collection: Collect blood samples from the animals at the end of the intervention period.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation: Treat the plasma samples to reduce disulfide bonds and derivatize the homocysteine for detection.
-
HPLC Analysis: Inject the prepared samples into the HPLC system to separate and quantify the concentration of homocysteine.
-
Data Analysis: Compare the mean pHcy concentrations between the different diet and supplementation groups.
Section 2: Antioxidant Activity
DMG is reported to possess antioxidant properties by scavenging free radicals.[5] To validate the specificity of this effect, its performance can be compared against standard antioxidants like ascorbic acid (Vitamin C).
Comparative Analysis of Antioxidant Capacity
| Compound | Antioxidant Mechanism | IC50 Value (DPPH Assay) | Key Experimental Findings |
| N,N-Dimethylglycine (DMG) | Scavenges free radicals.[5] | Not consistently reported in direct comparison with standards. | In a study on bovine embryos, 0.1 µM DMG supplementation counteracted oxidative stress induced by H₂O₂ and improved blastocyst development.[6] |
| Ascorbic Acid (Vitamin C) | A well-established antioxidant that donates electrons to neutralize free radicals. | IC50 values are typically in the low µg/mL range (e.g., 3.37 µg/mL in one study).[7] | Widely used as a positive control in antioxidant assays due to its potent activity.[8] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is a standard method for evaluating the in vitro antioxidant activity of a compound.[7]
Objective: To determine the 50% inhibitory concentration (IC50) of DMG-HCl and a standard antioxidant (ascorbic acid) against the DPPH radical.
Materials:
-
Spectrophotometer
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727)
-
DMG-HCl solutions of varying concentrations
-
Ascorbic acid solutions of varying concentrations (positive control)
-
Methanol (blank)
Procedure:
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of DMG-HCl and ascorbic acid.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compounds (DMG-HCl and ascorbic acid). A control sample contains DPPH and methanol only.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).
-
Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compounds to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Section 3: Immunomodulatory Effects
DMG has been shown to modulate the immune response, affecting both humoral and cell-mediated immunity.[9] Its effects on cytokine production can be compared with other known immunomodulators.
Comparative Analysis of Immunomodulatory Activity
| Compound | Effect on Cytokine Production (in vitro) | Cell Type | Key Experimental Findings |
| N,N-Dimethylglycine (DMG) | Increased production of pro-inflammatory cytokines TNF-α and IL-12p40 in LPS-stimulated monocytes.[1] | THP-1 human monocytes | In LPS-stimulated THP-1 cells, DMG at concentrations of 0.001–1 μM significantly increased the production of both IL-12p40 and TNF-α.[1] |
| Perna canaliculus (Mussel Extract) | Dose-dependent reduction in TNF-α and IL-12p40 production in LPS-stimulated monocytes.[1] | THP-1 human monocytes | In the same study, the Perna extract showed an opposite, anti-inflammatory effect.[1] |
| Glycine | Reduced LPS-induced TNF-α production and increased IL-10 expression.[10] | Purified human monocytes | Glycine demonstrated anti-inflammatory properties by shifting the cytokine profile.[10] |
Experimental Protocol: In Vitro Lymphocyte Proliferation Assay
This protocol is a standard method to assess the effect of a compound on lymphocyte proliferation.[11][12]
Objective: To measure the proliferative response of lymphocytes to a mitogen in the presence or absence of DMG-HCl.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from whole blood
-
RPMI-1640 culture medium supplemented with fetal bovine serum
-
Mitogen (e.g., Phytohemagglutinin - PHA)
-
DMG-HCl solutions of varying concentrations
-
Cell proliferation assay reagent (e.g., MTT or WST-1) or [³H]-thymidine
-
96-well culture plates
-
Spectrophotometer or liquid scintillation counter
Procedure:
-
Cell Preparation: Isolate PBMCs from fresh blood using density gradient centrifugation.
-
Cell Culture: Plate the PBMCs in a 96-well plate at a specific density.
-
Treatment: Add varying concentrations of DMG-HCl to the wells. Include control wells with no DMG-HCl.
-
Stimulation: Add a mitogen (e.g., PHA) to the appropriate wells to induce lymphocyte proliferation. Include unstimulated control wells.
-
Incubation: Incubate the plate for a period of 3-5 days at 37°C in a humidified CO₂ incubator.
-
Proliferation Measurement:
-
Colorimetric Assay (MTT/WST-1): Add the reagent to the wells and incubate for a few hours. Measure the absorbance, which correlates with the number of viable, proliferating cells.
-
[³H]-Thymidine Incorporation: Add [³H]-thymidine to the wells during the last 18-24 hours of incubation. Harvest the cells and measure the incorporated radioactivity, which indicates DNA synthesis and cell proliferation.
-
-
Data Analysis: Compare the proliferation rates between the DMG-HCl treated groups and the control groups.
Section 4: Modulation of Signaling Pathways
The biological effects of DMG are mediated through various intracellular signaling pathways. Understanding its specific targets in comparison to other molecules is crucial for elucidating its mechanism of action.
Comparative Overview of Signaling Pathway Modulation
| Signaling Pathway | N,N-Dimethylglycine (DMG) | Comparative Compounds | Relevance |
| NF-κB Pathway | The direct effect of DMG on NF-κB is not well-documented in the provided search results. However, the related amino acid glycine has been shown to interfere with TNF-α-stimulated NF-κB activation.[12] | Other natural compounds like curcumin (B1669340) and resveratrol (B1683913) are known to inhibit NF-κB signaling.[13] | NF-κB is a key regulator of inflammation and immune responses.[14] |
| p38 MAPK Pathway | The specific effect of DMG on p38 MAPK phosphorylation is not detailed in the available literature. | Anisomycin is a known activator of the p38 MAPK pathway, often used as a positive control in experiments.[15] | The p38 MAPK pathway is involved in cellular responses to stress and inflammation. |
| Akt/mTOR Pathway | The direct impact of DMG on the Akt/mTOR pathway is not clearly established in the search results. | Rapamycin is a well-known inhibitor of the mTORC1 complex.[16] | The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. |
Experimental Protocol: Western Blot Analysis of p38 MAPK Phosphorylation
This protocol provides a method to assess the activation of the p38 MAPK pathway by examining its phosphorylation status.
Objective: To determine if DMG-HCl treatment affects the phosphorylation of p38 MAPK in a specific cell line.
Materials:
-
Cell culture reagents
-
DMG-HCl
-
Positive control (e.g., Anisomycin)
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-phospho-p38 MAPK and anti-total-p38 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., macrophages) and treat with different concentrations of DMG-HCl for various time points. Include an untreated control and a positive control (e.g., Anisomycin).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of p38 MAPK.
-
Wash and then incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38.
Conclusion
Validating the specificity of N,N-Dimethylglycine hydrochloride's biological effects requires rigorous comparative studies against well-characterized compounds. While DMG-HCl demonstrates activity as a methyl donor, antioxidant, and immunomodulator, its precise potency and specificity in comparison to alternatives like TMG, SAMe, and ascorbic acid are not fully elucidated in all contexts. The provided experimental protocols offer a framework for researchers to conduct head-to-head comparisons and further delineate the specific molecular mechanisms of DMG-HCl. Future research should focus on direct comparative studies with quantitative endpoints to solidify the understanding of DMG-HCl's unique biological profile.
References
- 1. blog.davincilabs.com [blog.davincilabs.com]
- 2. besjournal.com [besjournal.com]
- 3. How High Homocysteine Leads to Heart Disease - Life Extension [lifeextension.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dpph assay ic50: Topics by Science.gov [science.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dimethylglycine accumulates in uremia and predicts elevated plasma homocysteine concentrations [pubmed.ncbi.nlm.nih.gov]
- 12. Glycine suppresses TNF-α-induced activation of NF-κB in differentiated 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. The p38 MAPK Regulates IL-24 Expression by Stabilization of the 3′ UTR of IL-24 mRNA | PLOS One [journals.plos.org]
- 16. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N,N-Dimethylglycine Hydrochloride: In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
N,N-Dimethylglycine (DMG) is a naturally occurring derivative of the amino acid glycine (B1666218).[1] It is utilized as a nutritional supplement and has been investigated for a variety of physiological effects.[2] This guide provides a comprehensive comparison of the reported in vitro and in vivo effects of N,N-Dimethylglycine hydrochloride (DMG-HCl), with a focus on its antioxidant, anti-inflammatory, and cellular regulatory properties. The information is intended to support researchers and professionals in drug development in understanding the multifaceted activities of this compound.
Data Presentation: Quantitative Effects
The following tables summarize the key quantitative data from in vitro and in vivo studies on N,N-Dimethylglycine and its sodium salt (DMG-Na).
Table 1: In Vitro Effects of N,N-Dimethylglycine
| Assay/Model | Cell Type | Treatment | Concentration | Observed Effect | Reference |
| Oxidative Stress | Bovine Embryos | DMG | 0.1 µM | Increased blastocyst development rate under 20% O₂ from 25.0% to 38.9%.[3] | [3] |
| Oxidative Stress | Bovine Embryos | DMG + 0.5 mM H₂O₂ | 0.1 µM | Rescued blastocyst formation rate from 14.3% to 57.1%.[3] | [3] |
| Cell Viability | Human Keratinocytes (HaCaT) | DMG-Na | 0.0005% | Increased viable cell number by 17% at 24h and 35% at 72h. | [4] |
| Cell Migration (Scratch Assay) | Human Keratinocytes (HaCaT) | DMG-Na | 0.0005% | Augmented rate of wound closure. | [4] |
| Anti-inflammatory (Poly-IC induced) | Human Keratinocytes (HaCaT) | DMG-Na | 0.0005% & 0.005% | Prevented upregulation of various inflammatory markers. | [4] |
| Anti-inflammatory (IFNγ + TNFα induced) | Human Keratinocytes (HaCaT) | DMG-Na | 0.0005% & 0.005% | Prevented upregulation of various inflammatory markers. | [4] |
| Anti-inflammatory (UVB induced) | Human Keratinocytes (HaCaT) | DMG-Na | 0.005% | Significantly prevented upregulation of IL-6 and TNF-α expression. | [4] |
Table 2: In Vivo Effects of N,N-Dimethylglycine
| Animal Model | Treatment | Dosage | Duration | Key Quantitative Findings | Reference |
| Weanling Piglets (Low Birth Weight) | Dietary DMG-Na | 0.1% of diet | 28 days | Increased body weight gain, feed intake, and feed efficiency. Decreased serum ALT and AST activities. Reduced hepatic H₂O₂ content. | [5] |
| Broiler Chickens | Dietary Na-DMG | 1 g/kg & 10 g/kg | 39 days | Improved feed conversion ratio. No significant alteration in liver enzyme activities. | [6] |
| Mice (Indomethacin-induced intestinal damage) | DMG-Na by gavage | 12 mg/0.3 ml | Single dose | Improved histological morphology of the small intestine. Enhanced antioxidant system and reduced oxidative damage. | [7] |
| Mice (Ketamine-induced behavioral deficits) | DMG by intraperitoneal injection | 30 and 100 mg/kg | 14 days | Prevented ketamine-induced memory impairments, social withdrawal, and reduced synaptic transmission. | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Assays
1. Bovine Embryo In Vitro Culture Under Oxidative Stress
-
Objective: To assess the antioxidant effect of DMG on the in vitro development of bovine embryos.
-
Cell Culture: Presumptive bovine zygotes are cultured in a modified synthetic oviduct fluid (mSOF) medium.
-
Treatment: Zygotes are cultured with or without 0.1 µM DMG under different oxygen tensions (20% O₂ as a high oxidative stress condition and 5% O₂ as a low oxidative stress condition). In some experiments, oxidative stress is induced by adding 0.5 mM hydrogen peroxide (H₂O₂) to the culture medium.
-
Endpoint Analysis: The percentage of zygotes that develop to the blastocyst stage is determined by morphological assessment. Total cell numbers in blastocysts can be counted after staining with fluorescent dyes like Hoechst 33342 and propidium (B1200493) iodide.
-
Data Analysis: The blastocyst development rates and cell numbers are compared between the different treatment groups.[3]
2. Human Keratinocyte (HaCaT) Viability and Proliferation (MTT Assay)
-
Objective: To determine the effect of DMG-Na on the viability and proliferation of human keratinocytes.
-
Cell Culture: HaCaT cells are seeded in 96-well plates in a suitable medium (e.g., DMEM) and allowed to adhere.
-
Treatment: Cells are treated with various concentrations of DMG-Na (e.g., 0.00005%, 0.0005%, 0.005%) for different time points (e.g., 24, 48, 72 hours).
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Quantification: The formazan crystals are dissolved, and the absorbance is measured spectrophotometrically (e.g., at 540 nm).
-
Data Analysis: The absorbance values, which are proportional to the number of viable cells, are compared between treated and untreated cells.[4]
3. Anti-Inflammatory Assay in Human Keratinocytes
-
Objective: To evaluate the anti-inflammatory properties of DMG-Na in keratinocytes under different inflammatory stimuli.
-
Cell Culture and Plating: HaCaT cells are seeded in multi-well plates.
-
Pre-treatment: Cells are pre-incubated with DMG-Na for a specified period (e.g., 1 hour).
-
Induction of Inflammation: Inflammation is induced by adding one of the following to the medium:
-
Polyinosinic:polycytidylic acid (Poly-IC) to mimic viral infections.
-
A combination of interferon-γ (IFNγ) and tumor necrosis factor-α (TNFα) to model psoriasis-like inflammation.
-
UVB irradiation to simulate sun-induced inflammation.
-
-
Endpoint Analysis: The expression levels of pro-inflammatory markers (e.g., IL-6, IL-8, TNF-α) are measured using techniques like quantitative real-time PCR (qRT-PCR) for mRNA levels and ELISA for protein levels.
-
Data Analysis: The expression of inflammatory markers in DMG-Na-treated cells is compared to that in cells treated with the inflammatory stimulus alone.[4]
In Vivo Assays
1. Oral Gavage Administration in Mice
-
Objective: To administer a precise oral dose of DMG-HCl to mice for in vivo studies.
-
Animals: Male Kunming mice are commonly used.
-
Preparation of Dosing Solution: this compound is dissolved in sterile saline to the desired concentration (e.g., 12 mg/0.3 ml).
-
Procedure:
-
The mouse is weighed to determine the correct dosing volume (typically not exceeding 10 ml/kg).
-
The length of the gavage needle is measured against the mouse (from the oral cavity to the last rib) to ensure proper placement in the stomach and avoid perforation.
-
The mouse is restrained, and the gavage needle is gently inserted into the esophagus and advanced into the stomach.
-
The DMG-HCl solution is slowly administered.
-
The needle is carefully withdrawn.
-
-
Post-Procedure Monitoring: Animals are monitored for any signs of distress.[7]
2. Assessment of Antioxidant Capacity in a Mouse Model of Intestinal Damage
-
Objective: To evaluate the protective effects of DMG-Na against oxidative damage in the small intestine.
-
Animal Model: Intestinal damage is induced in mice by a subcutaneous injection of indomethacin (B1671933) (e.g., 10 mg/kg).
-
Treatment: Mice are administered DMG-Na by oral gavage either before (prophylactic) or after (therapeutic) the indomethacin injection.
-
Sample Collection: After a specified time, the mice are euthanized, and small intestine tissues and mitochondria are collected.
-
Biochemical Analysis:
-
Histological examination: To assess morphological changes.
-
Antioxidant enzyme activities: Assays for superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) are performed on tissue homogenates.
-
Lipid peroxidation: Malondialdehyde (MDA) levels are measured as an indicator of oxidative stress.
-
Gene expression analysis: The mRNA levels of antioxidant-related genes are quantified by qRT-PCR.
-
-
Data Analysis: The biochemical and gene expression parameters are compared between the different treatment groups.[7]
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the effects of N,N-Dimethylglycine.
Caption: General experimental workflows for in vitro and in vivo studies.
Caption: DMG-HCl as a partial agonist at the NMDA receptor glycine site.
References
- 1. Dimethylglycine - Wikipedia [en.wikipedia.org]
- 2. info.vetriscience.com [info.vetriscience.com]
- 3. N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of dimethylglycine sodium salt supplementation on growth performance, hepatic antioxidant capacity, and mitochondria-related gene expression in weanling piglets born with low birth weight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dimethylglycine sodium salt protects against oxidative damage and mitochondrial dysfunction in the small intestines of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N,N-dimethylglycine differentially modulates psychotomimetic and antidepressant-like effects of ketamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of N,N-Dimethylglycine Hydrochloride's Impact on Athletic Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and safe athletic performance enhancers is a continuous endeavor in sports science and medicine. Among the myriad of supplements, N,N-Dimethylglycine hydrochloride (DMG-HCl) has been a subject of interest, with claims of significant ergogenic benefits. However, the reproducibility of these claims has been a matter of debate. This guide provides a comprehensive comparison of the research surrounding DMG-HCl's impact on athletic performance, juxtaposed with established alternatives. We present a critical analysis of the available experimental data, detailed methodologies of key studies, and visualizations of the proposed physiological pathways.
Executive Summary
This compound (DMG-HCl): A Review of the Evidence
DMG-HCl is a derivative of the amino acid glycine (B1666218) and is a naturally occurring intermediate in the metabolism of choline. It has been purported to enhance athletic performance by improving oxygen utilization, reducing lactic acid accumulation, and supporting mitochondrial function.[1]
The Conflicting Data
A significant challenge in assessing the reproducibility of DMG-HCl's effects is the disparity in research findings. An early, influential study by Thomas Pipes in "The Physician and Sportsmedicine" is frequently cited in promotional material, claiming remarkable increases in performance. One secondary source attributes a 27.5% increase in VO2 Max and a 23.6% increase in time to exhaustion to this study. Unfortunately, the full text of this original research is not readily accessible in scientific databases, precluding a thorough analysis of its methodology and data.
In stark contrast, several controlled scientific studies have not substantiated these claims. A crossover study on trained runners by Bishop et al. (1987) found no significant effects of DMG-HCl on physiological responses and performance.[2] Similarly, a study by Rose et al. (1989) on thoroughbred horses, which employed a standardized exercise test measuring a range of cardiorespiratory and metabolic variables, concluded that DMG-HCl had no beneficial effects on cardiorespiratory function or lactate (B86563) production.[3][4] More recent research in other contexts, such as a double-blind, placebo-controlled trial in patients with multiple sclerosis, also found no improvement in fatigue or performance metrics with DMG supplementation.
This discrepancy highlights a critical issue of reproducibility. The positive claims largely stem from a study that is not available for peer scrutiny, while controlled studies that are accessible have not replicated the purported benefits.
Comparative Analysis: DMG-HCl vs. Established Alternatives
To provide a comprehensive perspective, this section compares the evidence for DMG-HCl with that of three widely researched and utilized athletic performance supplements: creatine (B1669601) monohydrate, beta-alanine (B559535), and sodium bicarbonate.
Quantitative Data Summary
The following tables summarize the quantitative data from representative studies on the effects of DMG-HCl and its alternatives on key athletic performance metrics.
Table 1: this compound (DMG-HCl) Performance Data
| Study (Year) | Population | Dosage | Duration | Key Findings | Reproducibility Issues |
| Pipes (Date N/A) - as cited in secondary sources | Athletes | Not specified | Not specified | Reported 27.5% increase in VO2 Max & 23.6% increase in time to exhaustion | Original study not available for verification |
| Bishop et al. (1987)[2] | Trained Runners | Not specified | Not specified | No significant effect on physiological response or performance | Contradicts anecdotal claims |
| Rose et al. (1989)[3][4] | Thoroughbred Horses | 1.2 mg/kg twice daily | 5 days | No significant differences in VO2, VCO2, heart rate, or lactate concentrations | Findings in an animal model do not support ergogenic claims |
| Greene et al. (1996) - as cited in secondary sources | Horses and Mules | 2.2 g twice daily | 4 days | Reduced blood lactate when data was pooled for species and altitude[5] | No significant difference in peak heart rate or average heart rate[5] |
Table 2: Creatine Monohydrate Performance Data
| Study Type (Year) | Population | Dosage | Duration | Effect on VO2 Max | Effect on Lactate/Ventilatory Threshold |
| Meta-analysis (2022)[6][7][8][9] | 19 RCTs, 424 participants | Varied (loading & maintenance) | 4-180 days | Moderately lower increase compared to placebo | No significant difference |
| Individual studies (various) | Trained athletes | 20 g/day loading, then maintenance | Varied | Inconsistent, some show no significant change | Can improve performance at and above lactate threshold |
Table 3: Beta-Alanine Performance Data
| Study (Year) | Population | Dosage | Duration | Effect on Time to Exhaustion (TTE) | Effect on Lactate Threshold/Concentration |
| Ghiasvand et al. (2012)[10] | Physical Education Students | 2 g/day | 6 weeks | Significant decrease in TTE (improved performance) | Significant decrease in lactate concentrations |
| Saunders et al. (2017)[11][12] | Competitive Runners | 6.4 g/day | 4 weeks | Increased TTE by 6.5% | Small effect favoring lower lactate |
| Glenn et al. (2015)[13] | Female Cyclists | 3.2 g/day | 28 days | 23% increase in cycling TTE | 24% lower lactate concentrations |
Table 4: Sodium Bicarbonate Performance Data
| Study Type (Year) | Population | Dosage | Protocol | Effect on Performance | Effect on Lactate/pH |
| Systematic Review (2017)[14] | Athletes (various sports) | 0.2-0.5 g/kg | Acute ingestion | Performance-enhancing in high-intensity exercise (≤ 4 min) | Improved blood buffering capacity |
| McNaughton et al. (1997)[15] | Physically Active Women | 0.3 g/kg | Acute ingestion | Enhanced 1-minute maximal cycling performance | Not specified |
| Kolkhorst et al. (2004)[16] | Active Subjects | 0.3 g/kg | Acute ingestion | Diminished amplitude of VO2 slow component by 29% | Increased pre-exercise blood pH |
| International Society of Sports Nutrition Position Stand (2021)[17] | Athletes | 0.2-0.5 g/kg | Single or multiple-day protocols | Improves performance in high-intensity tasks lasting 30s to 12 min | Buffers exercise-induced acidosis |
Experimental Protocols
A critical component of assessing reproducibility is a thorough understanding of the experimental methodologies employed.
Protocol 1: Study on the Effects of N,N-Dimethylglycine on Cardiorespiratory Function and Lactate Production in Thoroughbred Horses (Rose et al., 1989)[3][4]
-
Study Design: Crossover study.
-
Subjects: Six thoroughbred horses.
-
Intervention: Oral administration of either a placebo paste or N,N-dimethylglycine at a dose of 1.2 mg/kg twice daily for five days.
-
Exercise Protocol: A standardized incremental treadmill test with speeds equivalent to fixed percentages of the maximum oxygen uptake (VO2max). The test consisted of stages at approximately 40%, 50%, 60%, 70%, 80%, 90%, and 100% of VO2max.
-
Measurements: During the final seconds of each stage, VO2, carbon dioxide production (VCO2), heart rate, arterial blood and plasma lactate concentrations, arterial blood gases, and pH were measured. Muscle biopsies were taken from the middle gluteal muscle before and after the exercise test to determine muscle lactate concentrations.
Protocol 2: Study on the Effects of Beta-Alanine Administration on VO2 max, Time to Exhaustion, and Lactate Concentrations (Ghiasvand et al., 2012)[10]
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Subjects: Thirty-nine male physical education students.
-
Intervention: Oral supplementation for 6 weeks with either beta-alanine (2 g/day ) or a placebo.
-
Exercise Protocol: A maximal graded exercise test on a cycle ergometer to determine VO2 max and time to exhaustion.
-
Measurements: VO2 max, time to exhaustion, and blood lactate concentrations were measured before and after the supplementation period.
Signaling Pathways and Mechanisms of Action
Understanding the proposed biochemical mechanisms is crucial for evaluating the plausibility of a supplement's effects.
Proposed Signaling Pathway for N,N-Dimethylglycine (DMG-HCl)
The proposed ergogenic effects of DMG are attributed to its role as a methyl donor and its involvement in cellular metabolism. As a metabolic enhancer, it is suggested to improve oxygen utilization and support mitochondrial function, which are critical for energy production during exercise. The reduction in lactic acid is thought to be a consequence of more efficient aerobic respiration.
Caption: Proposed mechanism of N,N-Dimethylglycine on athletic performance.
Experimental Workflow for Assessing Ergogenic Aids
The following diagram illustrates a typical workflow for a randomized controlled trial designed to assess the impact of a supplement on athletic performance.
Caption: A standard workflow for a randomized controlled trial of an ergogenic aid.
Logical Relationship in Reproducibility Assessment
The assessment of reproducibility involves a logical progression from initial claims to independent verification.
Caption: Logical flow for assessing the reproducibility of a scientific claim.
Conclusion
The evidence for this compound as a significant athletic performance enhancer is not well-supported by reproducible, peer-reviewed scientific literature. The foundational claims of its efficacy lack the transparency of a publicly available, methodologically sound study. In contrast, controlled investigations have failed to demonstrate a consistent or significant ergogenic effect.
For researchers, scientists, and drug development professionals, the case of DMG-HCl serves as a crucial reminder of the importance of rigorous, reproducible research. While the theoretical mechanisms of action may be plausible, empirical evidence from well-designed, controlled trials is paramount. In the context of athletic performance enhancement, supplements such as creatine monohydrate, beta-alanine, and sodium bicarbonate offer a more reliable and scientifically substantiated basis for further research and application. Future investigations into DMG-HCl would require robust, double-blind, placebo-controlled trials with clearly defined protocols and transparently reported data to establish any credible ergogenic potential.
References
- 1. Car - Wikipedia [en.wikipedia.org]
- 2. Effects of N,N-dimethylglycine on physiological response and performance in trained runners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Government eProcurement System of NIC-GePNIC [gepnic.gov.in]
- 5. purebulk.com [purebulk.com]
- 6. Browse by Type - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 7. Effects of respiratory muscle training on performance in athletes: a systematic review with meta-analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. smartland.am [smartland.am]
- 9. [Athletic performance and pharmacological doping] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dimethylglycine: The Key To Stamina, Performance And Endurance - Doctor's Nutrition [doctorsnutrition.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effects of N,N-dimethylglycine on cardiorespiratory function and lactate production in thoroughbred horses performing incremental treadmill exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. blog.davincilabs.com [blog.davincilabs.com]
- 15. info.vetriscience.com [info.vetriscience.com]
- 16. American College of Sports Medicine Joint Position Statement. Nutrition and Athletic Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. soundiiz.com [soundiiz.com]
A critical review of the comparative literature on N,N-Dimethylglycine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
N,N-Dimethylglycine hydrochloride (DMG-HCl) is a derivative of the amino acid glycine. It is found naturally in small amounts in foods such as beans and liver.[1] As a nutritional supplement, it has been investigated for its potential roles as an athletic performance enhancer, immune modulator, and antioxidant. This guide provides a critical review of the existing comparative literature on DMG-HCl, evaluating its performance against relevant alternatives and presenting available experimental data to inform research and development decisions.
Comparative Analysis of Methyl Donor Activity: DMG-HCl vs. Trimethylglycine (TMG)
N,N-Dimethylglycine (DMG) and Trimethylglycine (TMG), also known as betaine (B1666868), are both methyl donors that play crucial roles in the one-carbon metabolism pathway. This pathway is essential for numerous physiological processes, including DNA synthesis, neurotransmitter production, and homocysteine regulation.
Key Distinctions:
While both are methyl donors, their mechanisms of action and metabolic fates differ. TMG directly donates a methyl group to homocysteine to form methionine, a process catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT).[2] DMG, on the other hand, is a product of this reaction and is considered a "soft methylator," donates its methyl groups indirectly through the folate pathway.[3] It is suggested that DMG may have fewer adverse effects than TMG in certain individuals who may not tolerate "hard methylation."[3] Furthermore, due to its neutral charge, DMG is thought to cross the blood-brain barrier more readily than TMG.[3]
Comparative Data on Homocysteine Levels:
Elevated homocysteine is a risk factor for cardiovascular disease. Both TMG and DMG have been studied for their potential to lower homocysteine levels.
| Compound | Study Population | Dosage | Outcome on Homocysteine Levels | Citation |
| DMG-HCl | Pre-dialysis chronic renal failure patients | 400 mg/day for 28 days | No significant effect on plasma homocysteine | [4][5] |
| Betaine (TMG) | Healthy volunteers | Not specified | Effective at lowering homocysteine, but may increase LDL cholesterol and triacylglycerol | [4] |
| DMG | Rats on a folate-sufficient diet | 0.1% of diet | Significantly decreased plasma homocysteine | [6][7] |
| DMG | Rats on a folate-deficient diet | 0.1% of diet | Significantly increased plasma homocysteine | [6][7] |
Experimental Protocol: Measurement of Homocysteine and Related Metabolites
A common method for quantifying homocysteine and other metabolites in plasma and liver tissue is High-Performance Liquid Chromatography (HPLC).
Protocol Outline:
-
Sample Preparation: Plasma samples are typically deproteinized. Liver tissue is homogenized and subjected to protein precipitation.
-
Derivatization: Free thiols, including homocysteine and cysteine, are derivatized with a fluorescent agent to enable detection.
-
Chromatographic Separation: The derivatized analytes are separated on a C18 reverse-phase HPLC column.
-
Detection: A fluorescence detector is used to quantify the separated analytes based on their emission wavelength.
-
Quantification: Concentrations are determined by comparing the peak areas of the samples to those of known standards.[6]
Signaling Pathway: One-Carbon Metabolism
The following diagram illustrates the interconnected pathways of one-carbon metabolism, highlighting the roles of DMG and TMG.
Caption: One-Carbon Metabolism Pathway.
Comparative Analysis of Athletic Performance Enhancement: DMG-HCl vs. Betaine (TMG)
Both DMG and betaine have been investigated for their potential ergogenic effects, with studies exploring their impact on endurance, strength, and recovery.
Comparative Performance Data:
Direct comparative trials between DMG-HCl and betaine on athletic performance are limited. However, individual studies provide insights into their potential effects.
| Compound | Study Population | Dosage | Key Findings | Citation |
| DMG | Progressive Multiple Sclerosis Patients | 125 mg/day for 12 months | No therapeutic effect on fatigue, cognitive, and gait performance. | [8] |
| Betaine (TMG) | Recreationally active males and females | 2.5 g/day for 6 weeks | Improved body composition, arm size, bench press work capacity, and power; no effect on strength. | |
| Betaine (TMG) | Resistance-trained men | 2.5 g/day for 2 weeks | Improved muscle endurance in the squat exercise and increased the quality of repetitions performed. | [9] |
| Betaine (TMG) | Professional youth soccer players | 2 g/day for 14 weeks | Increased predicted 1-RM, VO2max, and repeated sprint ability performance. | [10] |
| Betaine (TMG) | Untrained college-aged females | 2.5 g/day for 8 weeks | Enhanced reductions in fat mass, but not absolute strength, when combined with resistance training. | [11] |
Experimental Protocol: Assessing Muscular Performance
A common approach to evaluating the impact of supplements on muscular performance involves standardized strength and endurance tests.
Protocol Outline (Bench Press Repetitions to Failure):
-
One-Repetition Maximum (1-RM) Determination: The maximum weight a subject can lift for one repetition is established.
-
Warm-up: Subjects perform a standardized warm-up protocol.
-
Test Load: A percentage of the 1-RM (e.g., 75%) is used as the test weight.
-
Execution: Subjects perform as many repetitions as possible until momentary muscular failure.
-
Data Collection: The total number of completed repetitions is recorded.
Logical Workflow for Performance Assessment
Caption: Experimental Workflow for Performance Assessment.
Comparative Analysis of Antioxidant Activity: DMG-HCl vs. N-Acetylcysteine (NAC)
Both DMG and N-Acetylcysteine (NAC) have been reported to possess antioxidant properties. NAC is a well-established antioxidant that acts as a precursor to glutathione, a major intracellular antioxidant. DMG's antioxidant effects are thought to be related to its role in the methionine cycle and glutathione synthesis.
Comparative Antioxidant Data:
Direct comparative studies quantifying the antioxidant capacity of DMG-HCl and NAC using standardized assays are scarce. The table below presents available data on their individual antioxidant activities.
| Compound | Assay | IC50 / Activity | Citation |
| DMG | Bovine Embryo Culture under Oxidative Stress | 0.1 µM improved blastocyst development | [11] |
| NAC | DPPH Radical Scavenging | - | [12] |
| NACA (N-Acetylcysteine amide) | DPPH Radical Scavenging | Higher scavenging ability than NAC | [12] |
| NAC | H2O2 Scavenging | Better than NACA at lower concentrations | [12] |
| NACA | H2O2 Scavenging | Better than NAC at higher concentrations | [12] |
| NAC | Total Antioxidant Status (in physically active males) | Significantly elevated plasma total antioxidant status | [13] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and relatively simple method for determining the free radical scavenging activity of a compound.
Protocol Outline:
-
Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Sample Preparation: The test compound (e.g., DMG-HCl) is dissolved in the same solvent to create a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The mixtures are incubated in the dark for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the sample concentration.[3][14]
Experimental Protocol: ABTS Radical Scavenging Assay
The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay is another widely used method to assess antioxidant capacity.
Protocol Outline:
-
Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The solution is then diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Sample Preparation: The test compound is prepared in a series of concentrations.
-
Reaction: A small volume of the sample is added to a larger volume of the ABTS•+ solution.
-
Measurement: The decrease in absorbance is measured at a specific time point after the addition of the sample.
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.[3]
Signaling Pathway: Cellular Antioxidant Defense
The following diagram illustrates the general mechanisms by which antioxidants like NAC and potentially DMG contribute to cellular defense against oxidative stress.
Caption: Cellular Antioxidant Defense Mechanisms.
Conclusion
The available literature suggests that this compound may play a role in one-carbon metabolism and potentially influence immune function and antioxidant status. However, a critical gap exists in the form of direct, head-to-head comparative studies with robust experimental data against well-established alternatives like trimethylglycine and N-acetylcysteine. While preclinical and some clinical data provide preliminary insights, more rigorous, controlled trials are necessary to definitively establish the comparative efficacy and optimal applications of DMG-HCl for researchers, scientists, and drug development professionals. The provided experimental protocols and diagrams offer a framework for designing and interpreting future comparative studies in this area.
References
- 1. Effect of <i>N</i>,<i>N</i>-Dimethylglycine on Homocysteine Metabolism in Rats Fed Folate-Sufficient and Folate-Deficient Diets [besjournal.com]
- 2. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 3. nrfhh.com [nrfhh.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimethylglycine supplementation does not affect plasma homocysteine concentrations in pre-dialysis chronic renal failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. besjournal.com [besjournal.com]
- 7. Effect of N, N-Dimethylglycine on Homocysteine Metabolism in Rats Fed Folate-Sufficient and Folate-Deficient Diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N,N-Dimethylglycine in patients with progressive multiple sclerosis: result of a pilot double-blind, placebo, controlled randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunomodulating properties of dimethylglycine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigations of Dimethylglycine, Glycine Betaine, and Ectoine Uptake by a Betaine-Carnitine-Choline Transporter Family Transporter with Diverse Substrate Specificity in Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional analysis and application value of N,N-dimethylglycine - Knowledge [fzbiotech.com]
- 14. mdpi.com [mdpi.com]
N,N-Dimethylglycine Hydrochloride Fails to Demonstrate Superiority Over Placebo in Controlled Clinical Trials
A comprehensive review of placebo-controlled studies investigating N,N-Dimethylglycine hydrochloride (DMG-HCl) reveals a consistent lack of statistically significant evidence to support its efficacy in treating a range of neurological and developmental conditions, including autism spectrum disorder, multiple sclerosis, and epilepsy. While generally well-tolerated, the available clinical data do not establish DMG-HCl as a superior therapeutic agent compared to placebo.
N,N-Dimethylglycine is a derivative of the amino acid glycine (B1666218) and is involved in one-carbon metabolism, where it can act as a methyl donor. It is also known to be a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor and possesses antioxidant properties. Despite these biochemical functions, translation into clinical benefit has not been substantiated in rigorous trials.
Summary of Clinical Trial Data
A systematic review of the literature identified several double-blind, placebo-controlled studies evaluating the efficacy of DMG-HCl. The quantitative outcomes from these key studies are summarized below.
| Study & Indication | N (DMG/Placebo) | Primary Outcome Measure(s) | Key Findings |
| Autism Spectrum Disorder | |||
| Bolman & Richmond (1999)[1] | 8 (crossover) | Campbell-NIMH Rating Scale, experimental rating scale, individualized scale | No statistically significant differences were observed between DMG and placebo on any of the three rating scales. |
| Kern et al. (2001) | 37 (18/19) | Aberrant Behavior Checklist (ABC)[2][3][4], Vineland Maladaptive Behavior Domain | Both the DMG and placebo groups showed overall improvement, but there was no statistically significant difference in the degree of improvement between the two groups. |
| Multiple Sclerosis | |||
| Wolfsegger et al. (2021) | 30 (20/10) | Expanded Disability Status Scale (EDSS)[5][6][7][8][9], Fatigue Impact Scale, Paced Auditory Serial Addition Test | No significant group differences were found in disability status, fatigue, cognitive performance, or gait parameters after 12 months of intervention. |
| Epilepsy | |||
| Gascon et al. (1989)[10] | 19 (randomized) | Seizure frequency[11][12][13][14] | No differences in seizure frequency were noted between the placebo and DMG groups or between baseline and test conditions. |
Detailed Experimental Protocols
The methodologies employed in these studies, while varying in specific assessments, followed the gold standard of randomized, placebo-controlled designs to minimize bias.
Autism Spectrum Disorder Trials
-
Bolman & Richmond (1999): This was a double-blind, placebo-controlled, crossover pilot study. Eight male participants with autistic disorder completed the 3.5-month trial. The study included drug-free baseline periods at the beginning, end, and between two one-month double-blind phases where participants received either low-dose DMG or a placebo. The order of treatment was randomized. Efficacy was assessed using the Campbell-NIMH rating scale, an experimental rating scale, and an individualized scale for each participant.[1]
-
Kern et al. (2001): In this double-blind, placebo-controlled study, 37 children with autism or pervasive developmental disorder were age- and gender-matched and randomly assigned to receive either DMG or a placebo for four weeks. Behavioral assessments were conducted before and after the treatment period using the Aberrant Behavior Checklist and the Vineland Maladaptive Behavior Domain.
Multiple Sclerosis Trial
-
Wolfsegger et al. (2021): This was a one-year, double-blind, placebo-controlled, randomized pilot trial involving 30 patients with progressive multiple sclerosis. Patients were randomized to receive either DMG or a placebo. The primary endpoints were changes in the Expanded Disability Status Scale (EDSS), the Fatigue Impact Scale (FIS-D), and the Paced Auditory Serial Addition Test (PASAT) for cognitive performance.
Epilepsy Trial
-
Gascon et al. (1989): This study involved 19 institutionalized patients with frequent seizures. In a randomized design, patients received either DMG or a placebo for 28 days. The dosage of DMG was 300 mg/day for the first 14 days and was increased to 600 mg/day for the remaining 14 days. The primary outcome was the frequency of seizures, which was monitored throughout the study.[10]
Signaling Pathways and Mechanisms of Action
N,N-Dimethylglycine's proposed mechanisms of action have been a key driver of its investigation for various conditions. The following diagrams illustrate its primary biochemical roles.
Conclusion
Based on the available evidence from double-blind, placebo-controlled clinical trials, this compound cannot be considered superior to placebo for the treatment of autism spectrum disorder, progressive multiple sclerosis, or epilepsy. While the compound is involved in several important metabolic pathways and exhibits activity at the NMDA receptor, these biochemical properties have not translated into demonstrable clinical efficacy in the conditions studied. The observed improvements in some trials were not significantly different from those seen in the placebo groups, highlighting the powerful influence of the placebo effect in these patient populations. Future research, if any, should focus on well-designed studies with larger sample sizes and perhaps more targeted patient populations to definitively determine if there is any therapeutic niche for DMG-HCl. For now, its use as a therapeutic agent for these conditions is not supported by robust scientific evidence.
References
- 1. A double-blind, placebo-controlled, crossover pilot trial of low dose dimethylglycine in patients with autistic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Evaluation of the Aberrant Behavior Checklist for Children Under Age 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expanded Disability Status Scale (EDSS) | MS Trust [mstrust.org.uk]
- 6. Kurtzke Expanded Disability Status Scale - Multiple Sclerosis Centers of Excellence [va.gov]
- 7. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 8. Disability Outcome Measures in Phase III Clinical Trials in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nationalmssociety.org [nationalmssociety.org]
- 10. N,N dimethylglycine and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Seizure Frequencies and Number of Anti-epileptic Drugs as Risk Factors for Sudden Unexpected Death in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Seizure frequency and major life events in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation of the phenomenon of regression of seizure frequency in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A retrospective analysis of the development of seizure frequency in patients with seizures during a period of military conflict - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N,N-Dimethylglycine Hydrochloride: A Guide for Laboratory Professionals
Ensuring laboratory safety and regulatory compliance necessitates the proper disposal of all chemical waste, including N,N-Dimethylglycine hydrochloride. While not classified as a hazardous waste by all sources, its potential as a skin and eye irritant warrants careful handling and disposal.[1] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, a lab coat, and gloves. In the event of a spill, the area should be well-ventilated.[2][3] For small spills, use appropriate tools to sweep up the solid material and place it in a designated waste disposal container.[2] The contaminated surface should then be cleaned by spreading water and disposed of according to local and regional authority requirements.
Step-by-Step Disposal Procedure
The proper disposal route for this compound is contingent on its form (solid or in solution) and local regulations. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Waste Identification and Classification :
-
This compound is a white, odorless, crystalline solid.[2][4]
-
While not universally classified as hazardous, it should be treated with caution due to its irritant properties.[1]
-
It is incompatible with strong oxidizing agents.[2][4] Therefore, it must not be mixed with such materials in a waste container.
-
-
Containerization and Labeling :
-
Place solid this compound waste in a clearly labeled, sealed container.
-
The label should include the full chemical name ("this compound"), the date, and any relevant hazard information (e.g., "Irritant").
-
For solutions, use a leak-proof container compatible with the solvent used. The label must list all chemical components and their approximate concentrations.
-
-
Disposal Pathway Determination :
-
Solid Waste : Uncontaminated solid this compound should be collected for chemical waste disposal. Do not dispose of it in the regular trash unless explicitly permitted by your institution's EHS guidelines and local regulations.[5]
-
Aqueous Solutions : Small quantities of dilute aqueous solutions may potentially be drain disposable, but this is highly dependent on local wastewater regulations and the solution's pH.[5][6] The pH should be between 5.5 and 10.5 for drain disposal consideration.[5] However, it is always best to err on the side of caution and collect it as chemical waste.
-
Contaminated Materials : Any materials, such as gloves, weighing paper, or wipes, that are grossly contaminated with this compound should be placed in the designated solid chemical waste container.
-
-
Storage Prior to Disposal :
-
Final Disposal :
Quantitative Data Summary
| Property | Value | Source |
| Appearance | White crystalline powder | [2][4] |
| Odor | Odorless | [2][4] |
| Incompatibilities | Strong oxidizing agents | [2][4] |
| Hazardous Decomposition Products | Carbon oxides (CO, CO2), nitrogen oxides (NO, NO2), hydrogen chloride gas | [2][4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C4H10ClNO2 | CID 75605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumrx.com [spectrumrx.com]
- 3. fishersci.es [fishersci.es]
- 4. fishersci.com [fishersci.com]
- 5. acs.org [acs.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Safeguarding Your Research: A Comprehensive Guide to Handling N,N-Dimethylglycine Hydrochloride
Essential safety protocols and logistical plans for the proper handling and disposal of N,N-Dimethylglycine hydrochloride are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for minimizing risks and ensuring operational integrity.
This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation.[1][2] The following information summarizes the essential personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Standard Handling | Large Spill Scenario |
| Eye Protection | Splash goggles | Splash goggles |
| Hand Protection | Gloves | Gloves |
| Body Protection | Lab coat | Full suit |
| Respiratory | Dust respirator (approved/certified or equivalent) | Self-contained breathing apparatus (to avoid inhalation) |
| Footwear | N/A | Boots |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to prevent accidents and maintain the chemical's stability.
Engineering Controls:
-
Work in a well-ventilated area.[1][3] Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below exposure limits.[1]
Handling Procedures:
-
Do not breathe dust.[1]
-
Wash hands thoroughly after handling.[4]
-
Ground all equipment containing the material.[1]
Storage Conditions:
Spill and Disposal Management
In the event of a spill, immediate and appropriate action is necessary to contain the situation and dispose of the material safely.
Small Spills:
-
Use appropriate tools to carefully scoop the spilled solid material.
-
Place the collected material into a convenient waste disposal container.
-
Clean the contaminated surface by spreading water on it.
-
Dispose of the contaminated water and collection materials according to local and regional authority requirements.[1]
Large Spills:
-
Use a shovel to place the material into a suitable waste disposal container.
-
Finish cleaning the contaminated area by spreading water on the surface.
-
Allow the water to evacuate through the sanitary system if permissible by local regulations.[1]
Disposal of Unused Material and Contaminated PPE:
-
Dispose of waste in accordance with all applicable local, regional, and national regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[7]
-
Contaminated packaging should be disposed of as unused product.[8]
Experimental Workflow for Safe Handling
To provide a clear, visual guide for laboratory personnel, the following diagram outlines the procedural workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. hmdb.ca [hmdb.ca]
- 2. This compound | C4H10ClNO2 | CID 75605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemos.de [chemos.de]
- 4. spectrumrx.com [spectrumrx.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.es [fishersci.es]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
